molecular formula C26H28O15 B2433193 Graveobioside A CAS No. 506410-53-3

Graveobioside A

Número de catálogo: B2433193
Número CAS: 506410-53-3
Peso molecular: 580.5 g/mol
Clave InChI: YSXNEFJASLJGTK-YRCFQSNFSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Graveobioside A is a glycoside and a member of flavonoids.
This compound has been reported in Capsicum annuum and Centaurea cyanus with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

7-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28O15/c27-7-18-20(33)21(34)22(41-25-23(35)26(36,8-28)9-37-25)24(40-18)38-11-4-14(31)19-15(32)6-16(39-17(19)5-11)10-1-2-12(29)13(30)3-10/h1-6,18,20-25,27-31,33-36H,7-9H2/t18-,20-,21+,22-,23+,24-,25+,26-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSXNEFJASLJGTK-YRCFQSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)CO)O)O)O)(CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)CO)O)O)O)(CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28O15
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301201107
Record name Luteolin 7-O-[2-(β-D-apiofuranosyl)-β-D-glucopyranoside]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301201107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

580.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

506410-53-3
Record name Luteolin 7-O-[2-(β-D-apiofuranosyl)-β-D-glucopyranoside]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=506410-53-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Luteolin 7-O-[2-(β-D-apiofuranosyl)-β-D-glucopyranoside]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301201107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to Graveobioside A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of Graveobioside A, a naturally occurring flavonoid glycoside. It covers its chemical structure, physicochemical properties, and established protocols for its preparation, alongside a discussion of its potential biological context based on the broader class of flavonoids.

Chemical Identity and Structure

This compound is classified as an anthoxanthin glycoside and, more specifically, a flavonoid-3-O-glycoside.[1][2][3] Its chemical structure consists of a luteolin (B72000) aglycone attached to a disaccharide moiety. The systematic IUPAC name for this compound is 7-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxychromen-4-one.[4] It has been identified in plants such as Capsicum annuum and Centaurea cyanus.[4]

The structural classification of this compound is detailed in the diagram below.

G cluster_classification Chemical Classification Organic Compounds Organic Compounds Phenylpropanoids and Polyketides Phenylpropanoids and Polyketides Organic Compounds->Phenylpropanoids and Polyketides Flavonoids Flavonoids Phenylpropanoids and Polyketides->Flavonoids Flavonoid Glycosides Flavonoid Glycosides Flavonoids->Flavonoid Glycosides Flavonoid-3-O-Glycosides Flavonoid-3-O-Glycosides Flavonoid Glycosides->Flavonoid-3-O-Glycosides This compound This compound Flavonoid-3-O-Glycosides->this compound

Figure 1: Hierarchical classification of this compound.

Physicochemical Properties

The key chemical and physical properties of this compound are summarized below. This data is essential for experimental design, including dosage calculations and formulation development.

Table 1: Chemical Identifiers and Properties

PropertyValueSource
Molecular Formula C₂₆H₂₈O₁₅[1][4]
Molecular Weight 580.49 g/mol [1][5]
Monoisotopic MW 580.142820226 Da[2]
CAS Number 506410-53-3[1][4]
Appearance Solid, Off-white to light yellow[1]
Canonical SMILES O=C1C2=C(O)C=C(O[C@H]3--INVALID-LINK----INVALID-LINK--O3)O">C@@HO[C@@]4([H])--INVALID-LINK--(O)CO4">C@@HO)C=C2OC(C5=CC(O)=C(O)C=C5)=C1[1][5]
InChI Key YSXNEFJASLJGTK-UHFFFAOYSA-N[2][3]

Solubility and Stock Solution Preparation

Proper dissolution is critical for the bioactivity and reliability of experimental results. This compound is soluble in Dimethyl sulfoxide (B87167) (DMSO).[5]

Table 2: In Vitro Solubility and Stock Solution Preparation

SolventConcentrationMass (for 1 mL)Mass (for 5 mL)Mass (for 10 mL)
DMSO1 mM1.7227 mg8.6134 mg17.2268 mg
5 mM0.3445 mg1.7227 mg3.4454 mg
10 mM0.1723 mg0.8613 mg1.7227 mg
100 mg/mL (172.27 mM)---
Data derived from MedChemExpress and GlpBio.[1][5] It is noted that for high concentrations in DMSO, ultrasonic assistance may be needed.[1] Use of newly opened, hygroscopic DMSO is recommended for optimal solubility.[1]

Storage Recommendations:

  • In solvent: Store at -80°C for up to 6 months or at -20°C for up to 1 month.[1]

  • Solid form: Store at 4°C, protected from light.[1] To prevent degradation from repeated freeze-thaw cycles, it is advised to aliquot the stock solution after preparation.[1]

Experimental Protocols: In Vivo Formulations

For in vivo studies, specific solvent systems are required to ensure bioavailability and subject safety. The following protocols yield a clear solution with a solubility of at least 2.5 mg/mL (4.31 mM).[1]

Protocol 1: PEG300, Tween-80, Saline Formulation

  • Add each solvent sequentially: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]

  • To prepare a 1 mL working solution as an example:

    • Start with 100 µL of a 25.0 mg/mL DMSO stock solution.

    • Add 400 µL of PEG300 and mix thoroughly.

    • Add 50 µL of Tween-80 and mix again.

    • Add 450 µL of Saline to reach the final volume of 1 mL.[1]

Protocol 2: SBE-β-CD Formulation

  • Prepare the vehicle by adding solvents sequentially: 10% DMSO and 90% (20% SBE-β-CD in Saline).[1]

Protocol 3: Corn Oil Formulation

  • Prepare the vehicle by adding solvents sequentially: 10% DMSO and 90% Corn Oil.[1]

For all in vivo preparations, it is recommended to prepare the working solution fresh on the day of use.[1] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]

G cluster_workflow Workflow: In Vivo Solution (Protocol 1) A Prepare 25 mg/mL Stock in DMSO B Add 400 µL PEG300 to 100 µL Stock A->B C Mix Evenly B->C D Add 50 µL Tween-80 C->D E Mix Evenly D->E F Add 450 µL Saline E->F G Final Solution (1 mL, ≥ 2.5 mg/mL) F->G

Figure 2: Example workflow for preparing an in vivo solution.

Biological Activity and Signaling Pathways

While specific signaling pathways for this compound are not extensively documented, its classification as a flavonoid provides a basis for predicting its biological activities. Flavonoids are a well-studied class of plant secondary metabolites known to modulate numerous cell signaling pathways.[6][7]

Research on various flavonoids has demonstrated their ability to affect key proteins involved in cell cycle regulation and apoptosis in cancer cells.[6] Furthermore, flavonoids can influence major cell survival signaling pathways, including:

  • Phosphoinositide 3-kinase (PI3K)/Akt/protein kinase B (PKB)

  • Mitogen-activated protein kinase (MAPK)

  • Protein kinase C (PKC)[7]

The modulatory actions of flavonoids on these pathways can alter the phosphorylation state of target molecules and affect gene expression, contributing to their neuroprotective, cardioprotective, and anti-inflammatory effects.[7] A generalized model of flavonoid interaction with these pathways is depicted below.

G cluster_pathway Generalized Flavonoid Signaling Interactions cluster_survival Cell Survival Pathways cluster_cycle Cell Cycle & Apoptosis Flavonoids Flavonoids (e.g., this compound) PI3K_Akt PI3K/Akt Pathway Flavonoids->PI3K_Akt modulates MAPK MAPK Pathway Flavonoids->MAPK modulates PKC PKC Pathway Flavonoids->PKC modulates CDKs CDK4, CDK6 Flavonoids->CDKs affects Cyclins Cyclin D1, Cyclin B1 Flavonoids->Cyclins affects Apoptosis Apoptotic Proteins Flavonoids->Apoptosis affects Cellular_Response Modulation of Cellular Functions (e.g., Anti-inflammatory, Chemopreventive) PI3K_Akt->Cellular_Response MAPK->Cellular_Response PKC->Cellular_Response CDKs->Cellular_Response Cyclins->Cellular_Response Apoptosis->Cellular_Response

Figure 3: Potential signaling pathways modulated by flavonoids.

Further research is necessary to elucidate the specific molecular targets and signaling cascades directly modulated by this compound. The information presented here serves as a foundational guide for professionals engaged in natural product research and drug development.

References

Graveobioside A: A Comprehensive Technical Guide to its Natural Sources, Plant Distribution, and Extraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Graveobioside A, a flavone (B191248) glycoside, has garnered interest within the scientific community for its potential biological activities. As a member of the flavonoid family, it is anticipated to possess antioxidant and anti-inflammatory properties. This technical guide provides a detailed overview of the natural sources of this compound, its distribution across various plant families, quantitative data on its presence in select species, and comprehensive experimental protocols for its isolation and identification. Furthermore, this document explores the potential signaling pathways through which this compound may exert its biological effects, offering valuable insights for researchers and professionals in drug development.

Natural Sources and Plant Distribution

This compound has been identified in a select number of plant species across different families, indicating a somewhat specific but distributed presence in the plant kingdom. The primary plant families known to contain this compound are the Apiaceae, Solanaceae, and Asteraceae.

Table 1: Natural Plant Sources of this compound

FamilyGenusSpeciesCommon NamePlant Part(s) Containing this compound
ApiaceaeApiumgraveolensCelerySeeds, Seed Husks, Leaves[1][2][3]
SolanaceaeCapsicumannuumBell PepperLeaves, Fruits[1][4]
AsteraceaeCentaureacyanusCornflowerFlowers, Shoots[4][5]
AsteraceaeBaccharissarothroidesDesert Broom-

The distribution of these plants is widespread. Apium graveolens is cultivated globally. Capsicum annuum varieties are native to the Americas but are now cultivated worldwide. Centaurea cyanus is native to Europe and has been introduced to other continents. Baccharis sarothroides is native to the southwestern United States and northwestern Mexico.

Quantitative Analysis of this compound

Quantitative data on the concentration of this compound in its natural sources is crucial for evaluating their potential for extraction and for understanding its ecological role. While comprehensive data across all sources is not yet available, some studies have quantified its presence, particularly in celery seeds.

Table 2: Quantitative Data of this compound in Apium graveolens (Celery) Seeds

Geographic Origin of Celery SeedsThis compound Content (mg/g of n-butanol fraction)
Shandong, ChinaHighest concentration observed
Jiangsu, ChinaLowest concentration observed

Note: A study on celery seeds from different regions in China revealed significant variations in the content of flavone glycosides, with this compound being the most abundant[6]. The highest total flavone glycoside content was found in samples from Shandong (553.01 mg/g), while the lowest was in samples from Jiangsu (154.96 mg/g)[6].

Further research is required to establish the precise concentrations of this compound in other plant sources and in different plant parts to facilitate the selection of optimal materials for extraction.

Experimental Protocols

The isolation and identification of this compound from plant materials involve a multi-step process encompassing extraction, purification, and structural elucidation.

I. Extraction of this compound from Apium graveolens (Celery) Leaves

This protocol is adapted from a study on the isolation of phenolic compounds from celery leaves[2][7].

1. Plant Material Preparation:

  • Fresh celery leaves are collected, washed, and dried in a well-ventilated area, shielded from direct sunlight.

  • The dried leaves are ground into a fine powder.

2. Extraction:

  • The powdered leaves are macerated with 70% ethanol (B145695) at a 1:10 solid-to-solvent ratio for 24 hours at room temperature.

  • The extraction process is repeated three times to ensure maximum yield.

  • The collected extracts are filtered and combined.

  • The solvent is evaporated under reduced pressure to obtain the crude extract.

3. Purification:

  • Polyamide Column Chromatography: The crude extract is dissolved in a minimal amount of the mobile phase and loaded onto a polyamide column. The column is eluted with a gradient of ethanol in water, starting from a low to a high concentration of ethanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing this compound are pooled, concentrated, and further purified using a preparative HPLC system with a C18 column. A typical mobile phase consists of a gradient of acetonitrile (B52724) in water with 0.1% formic acid.

II. Identification and Structural Elucidation

1. High-Performance Liquid Chromatography (HPLC-UV):

  • Analytical HPLC with a C18 column and a UV detector is used to determine the purity of the isolated compound and for quantitative analysis. The detection wavelength is typically set around 340-350 nm for flavones.

2. Mass Spectrometry (MS):

  • Electrospray ionization mass spectrometry (ESI-MS) is employed to determine the molecular weight of the isolated compound. Tandem MS (MS/MS) is used to obtain fragmentation patterns, which provide structural information about the aglycone and the glycosidic linkages.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H-NMR and ¹³C-NMR spectroscopy are essential for the complete structural elucidation of this compound. The spectral data provides detailed information about the proton and carbon environments in the molecule, allowing for the confirmation of the luteolin (B72000) aglycone and the apiosyl-glucoside sugar moiety. A study on Centaurea cyanus provided the following NMR data for this compound[2].

¹H NMR (500 MHz, DMSO-d₆) δ: 7.46 (d, J = 8.3 Hz, 1H), 7.43 (d, J = 2.3 Hz, 1H), 6.91 (d, J = 8.3 Hz, 1H), 6.77 (d, J = 2.1 Hz, 1H), 6.76 (s, 2H), 6.44 (d, J = 2.2 Hz, 1H), 5.36 (d, J = 1.3 Hz, 1H), 5.19 (d, J = 7.2 Hz, 1H), 3.18–3.92 (m, 11H).

¹³C NMR (126 MHz, DMSO-d₆) δ: 181.88, 164.44, 162.65, 161.15, 156.89, 149.89, 145.75, 121.36, 119.17, 115.96, 113.53, 108.68, 105.33, 103.16, 99.29, 98.01, 94.63, 79.27, 76.98, 76.73, 76.02, 75.66, 73.97, 69.75, 64.20, 60.50.

Potential Signaling Pathways and Biological Activities

Flavonoids, as a class of compounds, are well-documented for their antioxidant and anti-inflammatory properties. While specific studies on the signaling pathways modulated by this compound are limited, its aglycone, luteolin, has been shown to influence key inflammatory and antioxidant pathways. It is plausible that this compound exerts its effects through similar mechanisms.

I. Anti-inflammatory Activity: Inhibition of NF-κB and MAPK Signaling Pathways

The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are central regulators of inflammation. Many flavonoids have been shown to inhibit these pathways, thereby reducing the production of pro-inflammatory cytokines and mediators. Luteolin, the aglycone of this compound, has been reported to suppress the activation of NF-κB and modulate MAPK signaling. It is hypothesized that this compound may also possess the ability to interfere with these pathways, contributing to its potential anti-inflammatory effects.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimuli cluster_cell Cell Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK IKK Complex Receptor->IKK MAPK MAPK (p38, JNK, ERK) Receptor->MAPK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates AP1 AP-1 MAPK->AP1 activates AP1->Nucleus translocates Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes activates transcription This compound This compound This compound->IKK inhibits This compound->MAPK inhibits

Caption: Hypothetical inhibition of NF-κB and MAPK pathways by this compound.

II. Antioxidant Activity: Radical Scavenging and Enzyme Modulation

The antioxidant activity of flavonoids is attributed to their ability to directly scavenge free radicals and to modulate the activity of antioxidant enzymes. The phenolic hydroxyl groups in the structure of this compound are likely responsible for its radical-scavenging properties. Furthermore, flavonoids can enhance the expression and activity of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), thereby bolstering the cellular defense against oxidative stress.

antioxidant_mechanism ROS Reactive Oxygen Species (ROS) This compound This compound ROS->this compound scavenges Neutralized ROS Neutralized ROS This compound->Neutralized ROS Antioxidant Enzymes Antioxidant Enzymes (SOD, CAT, GPx) This compound->Antioxidant Enzymes upregulates Cellular Protection Cellular Protection Neutralized ROS->Cellular Protection Antioxidant Enzymes->ROS detoxifies Antioxidant Enzymes->Cellular Protection

Caption: Proposed antioxidant mechanisms of this compound.

Conclusion

This compound is a naturally occurring flavonoid glycoside with a defined distribution in several plant families, most notably Apiaceae, Solanaceae, and Asteraceae. Celery seeds have been identified as a particularly rich source. This guide has provided a comprehensive overview of its natural sources, quantitative data, and detailed experimental protocols for its extraction and characterization. While the precise signaling pathways modulated by this compound require further investigation, its structural similarity to other bioactive flavonoids suggests potential anti-inflammatory and antioxidant activities through the inhibition of NF-κB and MAPK pathways and by bolstering cellular antioxidant defenses. This information serves as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of this compound. Further studies are warranted to fully elucidate its pharmacological profile and to explore its potential applications in human health.

Experimental Workflow Diagrams

extraction_workflow cluster_extraction Extraction cluster_purification Purification cluster_identification Identification Plant Material Plant Material Grinding Grinding Plant Material->Grinding Maceration (70% Ethanol) Maceration (70% Ethanol) Grinding->Maceration (70% Ethanol) Filtration Filtration Maceration (70% Ethanol)->Filtration Evaporation Evaporation Filtration->Evaporation Crude Extract Crude Extract Evaporation->Crude Extract Polyamide Column Chromatography Polyamide Column Chromatography Crude Extract->Polyamide Column Chromatography Fraction Collection (TLC Monitoring) Fraction Collection (TLC Monitoring) Polyamide Column Chromatography->Fraction Collection (TLC Monitoring) Preparative HPLC Preparative HPLC Fraction Collection (TLC Monitoring)->Preparative HPLC Pure this compound Pure this compound Preparative HPLC->Pure this compound HPLC-UV HPLC-UV Pure this compound->HPLC-UV LC-MS LC-MS Pure this compound->LC-MS NMR (1H, 13C) NMR (1H, 13C) Pure this compound->NMR (1H, 13C)

Caption: General workflow for the extraction and identification of this compound.

References

Graveobioside A: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

A Comprehensive Overview of Graveobioside A: Physicochemical Properties, Biological Activities, and Experimental Protocols

This technical guide provides an in-depth analysis of this compound, a flavonoid glycoside, for researchers, scientists, and drug development professionals. This document summarizes its core chemical data, explores its potential biological activities, and details relevant experimental methodologies.

Core Data: CAS Number and Molecular Weight

This compound is a naturally occurring flavonoid found in various plants, including celery (Apium graveolens).[1][2][3] Key identification and physicochemical properties are summarized below.

PropertyValueReference
CAS Number 506410-53-3N/A
Molecular Weight 580.49 g/mol N/A
Molecular Formula C₂₆H₂₈O₁₅N/A

Biological Activities and Signaling Pathways

As a flavonoid, this compound is anticipated to possess antioxidant and anti-inflammatory properties, common to this class of phytochemicals.[4][5] Flavonoids are known to exert their effects through various cellular signaling pathways. While direct experimental evidence for this compound is still emerging, the activities of structurally related flavonoids suggest potential modulation of key inflammatory and oxidative stress pathways, such as NF-κB and MAPK signaling.[5][6][7][8][9][10][11]

Potential Anti-inflammatory Effects via NF-κB Signaling

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[7][8][9][10][11] In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by pro-inflammatory signals, a cascade of events leads to the release of NF-κB and its translocation to the nucleus, where it induces the expression of inflammatory genes. Flavonoids have been shown to interfere with this pathway at multiple points.[7][8][9][10][11]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK IKK Pro-inflammatory Stimuli->IKK activates IκB IκB IKK->IκB phosphorylates NF-κB NF-κB IκB->NF-κB releases Inflammatory Gene Expression Inflammatory Gene Expression NF-κB->Inflammatory Gene Expression promotes This compound (putative) This compound (putative) This compound (putative)->IKK inhibits MAPK_Pathway Extracellular Stimuli Extracellular Stimuli MAPKKK MAPKKK Extracellular Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK Transcription Factors Transcription Factors MAPK->Transcription Factors Inflammatory Response Inflammatory Response Transcription Factors->Inflammatory Response This compound (putative) This compound (putative) This compound (putative)->MAPKKK inhibits This compound (putative)->MAPKK inhibits This compound (putative)->MAPK inhibits Isolation_Workflow Plant Material (Apium graveolens) Plant Material (Apium graveolens) Solvent Extraction Solvent Extraction Plant Material (Apium graveolens)->Solvent Extraction Crude Extract Crude Extract Solvent Extraction->Crude Extract Solvent Fractionation Solvent Fractionation Crude Extract->Solvent Fractionation Flavonoid-rich Fraction Flavonoid-rich Fraction Solvent Fractionation->Flavonoid-rich Fraction Column Chromatography Column Chromatography Flavonoid-rich Fraction->Column Chromatography Semi-purified Fraction Semi-purified Fraction Column Chromatography->Semi-purified Fraction Preparative HPLC Preparative HPLC Semi-purified Fraction->Preparative HPLC Pure this compound Pure this compound Preparative HPLC->Pure this compound

References

Physical and chemical properties of Graveobioside A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Graveobioside A, a flavonoid glycoside, is a naturally occurring compound found in various plants, notably in celery (Apium graveolens). As a member of the flavonoid family, it is recognized for its potential biological activities, which are a subject of ongoing research. This technical guide provides a detailed overview of the known physical and chemical properties of this compound, experimental protocols for its study, and an exploration of its potential biological significance.

Physicochemical Properties

This compound is structurally identified as Luteolin-7-O-(2-β-D-apiosyl-(1→2)-β-D-glucoside). Its chemical structure consists of a luteolin (B72000) aglycone attached to a disaccharide moiety. The presence of multiple hydroxyl groups and sugar residues contributes to its polarity and solubility characteristics.

Structural and Molecular Data
PropertyValueReference
Molecular Formula C26H28O15[1][2]
Molecular Weight 580.49 g/mol [1][2]
Monoisotopic Mass 580.14282018 Da[2]
CAS Number 506410-53-3[3]
Chemical Name 7-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxychromen-4-one[3]
Appearance Powder-
Melting Point 259-261 °C
Solubility
SolventSolubilityReference
Water Soluble-
Methanol (B129727) Soluble-
Ethanol Soluble-
DMSO Soluble-
Pyridine Soluble-
Spectral Data

The structural elucidation of this compound has been confirmed through 1H and 13C NMR spectroscopy. The following data was reported from spectra recorded in DMSO-d6.[4][5]

1H NMR (600 MHz, DMSO-d6) δ (ppm): 7.41 (d, J = 8.7 Hz, 2H), 6.86 (d, J = 7.8 Hz, 1H), 6.76 (d, J = 11.6 Hz, 1H), 6.71 (s, 1H), 6.40 (d, J = 9.1 Hz, 1H), 5.33 (s, 1H), 5.15 (d, J = 7.4 Hz, 1H), 5.05 (d, J = 7.5 Hz, 1H), 3.89 (d, J = 9.4 Hz, 1H), 3.72 (s, 1H), 3.69 (d, J = 10.7 Hz, 2H), 3.63 (d, J = 9.3 Hz, 1H), 3.52 - 3.39 (m, 5H), 3.36 (dd, J = 14.0, 7.0 Hz, 1H), 3.32 - 3.21 (m, 3H), 3.16 (dd, J = 14.5, 7.4 Hz, 2H).[4]

13C NMR (151 MHz, DMSO-d6) δ (ppm): 182.07, 164.54, 164.30, 161.89, 157.70, 150.10, 146.14, 121.92, 119.41, 116.43, 113.78, 104.12, 103.29, 99.24, 94.26.[4]

High-resolution mass spectrometry is utilized to confirm the molecular weight and elemental composition of this compound. The deprotonated molecular ion [M-H]- is typically observed in negative ion mode ESI-MS.

Experimental Protocols

Isolation and Purification of this compound from Celery Seeds

Extraction_Workflow A Celery Seed Powder B Reflux Extraction with Ethanol A->B C Concentration under Reduced Pressure B->C D Pulping with Dichloromethane (B109758) (DCM) C->D E Dissolve Solid in Water D->E F Extraction with n-Butanol (nBuOH) E->F G nBuOH Layer (Enriched Flavonoids) F->G H Preparative HPLC G->H I Pure this compound H->I

Caption: General workflow for the extraction and isolation of this compound.

Methodology:

  • Extraction: Powdered celery seeds are subjected to reflux extraction with ethanol. This process is typically repeated multiple times to ensure exhaustive extraction of the target compounds.[6]

  • Concentration: The combined ethanolic extracts are concentrated under reduced pressure to remove the solvent, yielding a crude extract.[6]

  • Solvent Partitioning: The crude extract is then partitioned between dichloromethane (DCM) and water. The solid material, which contains the more polar flavonoid glycosides, is collected. This solid is subsequently dissolved in water and partitioned with n-butanol. The n-butanol layer, which will contain the enriched flavonoid glycosides, is collected.[6]

  • Chromatographic Purification: The enriched n-butanol fraction is further purified using preparative High-Performance Liquid Chromatography (HPLC). A C18 reversed-phase column is commonly used with a gradient elution of methanol and water, often with a small percentage of acid (e.g., formic acid or acetic acid) to improve peak shape. Fractions are collected and monitored by analytical HPLC to identify those containing pure this compound.

Analytical High-Performance Liquid Chromatography (HPLC)

Purpose: To analyze the purity of this compound fractions and for quantification.

Typical Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (e.g., water with 0.1% formic acid) and Solvent B (e.g., methanol or acetonitrile).

  • Detection: UV detector at a wavelength of approximately 340-350 nm, which is characteristic for flavones.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

Antioxidant Activity Assays

The antioxidant potential of flavonoids like this compound can be assessed using various in vitro assays.

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Protocol Outline:

  • Prepare a stock solution of DPPH in methanol.

  • Prepare various concentrations of this compound in a suitable solvent (e.g., methanol).

  • Mix the this compound solutions with the DPPH solution.

  • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance at approximately 517 nm.

  • Calculate the percentage of radical scavenging activity. Ascorbic acid or Trolox is typically used as a positive control.

Biological Activity and Signaling Pathways

Specific studies detailing the direct effects of this compound on cellular signaling pathways are limited. However, the biological activities of its aglycone, luteolin, and the closely related luteolin-7-O-glucoside have been investigated, providing insights into the potential mechanisms of this compound. Flavonoids are known to modulate key inflammatory and antioxidant signaling pathways such as NF-κB and MAPK.[7][8][9][10][11][12][13][14]

Potential Anti-inflammatory Effects via NF-κB Pathway Modulation

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Studies on luteolin and its glycosides have shown inhibitory effects on this pathway.[8][9][10][14]

NFkB_Pathway cluster_0 Cytoplasm cluster_1 Nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates IkB_NFkB IκBα-NF-κB Complex NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc translocates IkB_NFkB->NFkB releases GraveobiosideA This compound (Proposed Action) GraveobiosideA->IKK inhibits DNA DNA NFkB_nuc->DNA binds to Genes Pro-inflammatory Genes (e.g., iNOS, COX-2, TNF-α, IL-6) DNA->Genes transcribes

Caption: Proposed anti-inflammatory action of this compound via NF-κB pathway inhibition.

It is hypothesized that this compound, similar to other luteolin glycosides, may inhibit the phosphorylation of IκBα, an inhibitor of NF-κB. This would prevent the release and nuclear translocation of NF-κB, thereby downregulating the expression of pro-inflammatory genes such as iNOS, COX-2, TNF-α, and IL-6.[8][9][10]

Potential Antioxidant Effects via MAPK/Nrf2 Pathway Modulation

The Mitogen-Activated Protein Kinase (MAPK) pathways are involved in cellular responses to external stimuli, including oxidative stress. The Nrf2 pathway is a key regulator of the antioxidant response. Luteolin and luteolin-7-O-glucoside have been shown to modulate MAPK signaling to enhance the antioxidant potential of cells.[7][12]

MAPK_Nrf2_Pathway cluster_0 Cytoplasm cluster_1 Nucleus GraveobiosideA This compound (Proposed Action) MAPK MAPK (p38, JNK) GraveobiosideA->MAPK activates Keap1_Nrf2 Keap1-Nrf2 Complex MAPK->Keap1_Nrf2 phosphorylates Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocates ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Genes Antioxidant Genes (e.g., HO-1, SOD) ARE->Genes transcribes

Caption: Proposed antioxidant action of this compound via MAPK/Nrf2 pathway activation.

This compound may activate MAPK pathways such as p38 and JNK, leading to the phosphorylation and release of Nrf2 from its inhibitor Keap1. Translocated Nrf2 can then bind to the Antioxidant Response Element (ARE) in the nucleus, upregulating the expression of antioxidant enzymes like Heme Oxygenase-1 (HO-1) and Superoxide Dismutase (SOD).[7]

Conclusion and Future Directions

This compound is a flavonoid with well-defined physicochemical properties. While its biological activities have not been extensively studied directly, research on its aglycone and related glycosides suggests potential anti-inflammatory and antioxidant effects through the modulation of key cellular signaling pathways.

Future research should focus on:

  • Developing and publishing a standardized, detailed protocol for the isolation and purification of this compound to facilitate further studies.

  • Investigating the specific effects of pure this compound on the NF-κB and MAPK signaling pathways in various cell models.

  • Conducting in vivo studies to evaluate the bioavailability, metabolism, and efficacy of this compound in animal models of inflammatory and oxidative stress-related diseases.

This technical guide provides a foundational resource for researchers and professionals in drug development, summarizing the current knowledge on this compound and highlighting areas for future investigation into its therapeutic potential.

References

Graveobioside A: A Technical Guide to its Solubility Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Graveobioside A, a flavonoid glycoside, is a natural compound of interest for its potential therapeutic applications. A thorough understanding of its solubility in various solvents is fundamental for its extraction, purification, formulation, and in vitro and in vivo studies. This technical guide provides a comprehensive overview of the available solubility data for this compound, details relevant experimental protocols for its dissolution, and presents a generalized workflow for solubility determination.

Quantitative Solubility of this compound

The solubility of this compound has been characterized in a range of aqueous and organic solvents. The following table summarizes the quantitative data available from various sources.

Solvent/Solvent SystemConcentrationTemperatureMethodReference
Water7863 mg/L25 °CEstimated[1]
Water1.77 g/LNot SpecifiedALOGPS Prediction[2]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (4.31 mM)Not SpecifiedNot Specified[3]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (4.31 mM)Not SpecifiedNot Specified[3]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (4.31 mM)Not SpecifiedNot Specified[3]
ChloroformSolubleNot SpecifiedNot Specified[4]
DichloromethaneSolubleNot SpecifiedNot Specified[4]
Ethyl AcetateSolubleNot SpecifiedNot Specified[4]
DMSOSolubleNot SpecifiedNot Specified[4][5]
AcetoneSolubleNot SpecifiedNot Specified[4]
PyridineSolubleNot SpecifiedNot Specified[5]
MethanolSolubleNot SpecifiedNot Specified[5]
EthanolSolubleNot SpecifiedNot Specified[5]

Experimental Protocols for Solubility Determination

Detailed experimental procedures are crucial for reproducing and building upon existing solubility data. The following section outlines protocols relevant to the dissolution of this compound.

Protocol 1: Preparation of a Stock Solution in a DMSO-Based Vehicle[3]

This protocol is suitable for preparing a stock solution for in vitro or in vivo studies.

Materials:

Procedure:

  • To prepare the solvent mixture, combine the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

  • Add the desired amount of this compound to the solvent mixture.

  • To aid dissolution, the mixture can be subjected to heating and/or sonication.[3] This is particularly useful if precipitation or phase separation is observed.

  • The resulting clear solution will have a this compound concentration of at least 2.5 mg/mL.[3]

Protocol 2: General Shake-Flask Method for Equilibrium Solubility Determination

The shake-flask method is a widely recognized technique for determining the thermodynamic equilibrium solubility of a compound.[6][7]

Materials:

  • This compound (solid)

  • Solvent of interest

  • Shaking incubator or orbital shaker

  • Filtration apparatus (e.g., syringe filters)

  • Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Add an excess amount of solid this compound to a known volume of the solvent in a sealed container. The excess solid is crucial to ensure that a saturated solution is formed.

  • Place the container in a shaking incubator set to a constant temperature.

  • Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent system.

  • After equilibration, allow the undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant and filter it to remove any remaining solid particles.

  • Quantify the concentration of this compound in the filtrate using a validated analytical method.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the kinetic solubility of a test compound like this compound, a common practice in early drug discovery.

G cluster_prep Sample Preparation cluster_incubation Incubation & Equilibration cluster_separation Separation of Soluble Fraction cluster_analysis Analysis Start Start: Compound in DMSO Dispense Dispense Compound Solution into Aqueous Buffer Start->Dispense Incubate Incubate at Controlled Temperature with Agitation Dispense->Incubate Filter Filter to Remove Precipitate Incubate->Filter Quantify Quantify Soluble Compound (e.g., HPLC, UV-Vis) Filter->Quantify End End: Solubility Data Quantify->End

Caption: A generalized workflow for kinetic solubility determination.

References

The Biological Activity of Graveobioside A: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

Executive Summary

Graveobioside A, a flavonoid glycoside identified as Luteolin (B72000) 7-O-(2-(beta-D-apiofuranosyl)-beta-D-glucopyranoside), is a natural compound found in various plants.[1] While direct and extensive research on the specific biological activities of this compound is limited in publicly available literature, its structural relationship to the well-studied flavone (B191248) luteolin and its glycoside, luteolin-7-O-glucoside, allows for informed predictions of its potential pharmacological effects. This technical guide synthesizes the current understanding of flavonoids and the known bioactivities of closely related compounds to provide a comprehensive theoretical framework for the potential therapeutic applications of this compound. This document outlines predicted activities, details general experimental protocols for validation, and visualizes potential signaling pathways.

Introduction to this compound

This compound is a member of the flavonoid family, a large group of polyphenolic compounds ubiquitously present in plants.[2] Flavonoids are recognized for their diverse health benefits, which are attributed to their antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. The fundamental structure of this compound consists of the aglycone luteolin linked to a disaccharide moiety. The biological activity of flavonoid glycosides can be influenced by the nature and position of the sugar attachments, which affect their bioavailability and metabolism.

Predicted Biological Activities

Based on the extensive research conducted on luteolin and luteolin-7-O-glucoside, this compound is predicted to exhibit a range of biological activities. The following sections detail these potential effects, supported by data from its close structural analogs.

Anti-Inflammatory Activity

Flavonoids, including luteolin and its glycosides, are known to possess potent anti-inflammatory properties.[3][4] They are thought to exert these effects by modulating key inflammatory signaling pathways and reducing the production of pro-inflammatory mediators.

Predicted Mechanism of Action: this compound is likely to inhibit inflammatory responses by targeting pathways such as Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT).[3] Inhibition of these pathways would lead to a downstream reduction in the expression and secretion of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[3]

Supporting Evidence from Related Compounds: Luteolin and luteolin-7-O-glucoside have been demonstrated to downregulate the production of these inflammatory cytokines in various in vitro and in vivo models.[3]

Antioxidant Activity

The antioxidant capacity of flavonoids is a cornerstone of their therapeutic potential. This activity is primarily due to their ability to scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress.

Predicted Mechanism of Action: The polyphenolic structure of this compound, inherited from its luteolin backbone, is expected to confer significant antioxidant activity. The hydroxyl groups on the B-ring are particularly important for donating hydrogen atoms to neutralize reactive oxygen species (ROS).

Supporting Evidence from Related Compounds: In vitro studies on luteolin and other flavonoid glycosides have consistently demonstrated their ability to scavenge free radicals in assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.[5][6]

Anticancer Activity

A growing body of evidence suggests that flavonoids can inhibit the proliferation of cancer cells and induce apoptosis.[7] These effects are often attributed to their interaction with multiple signaling pathways involved in cancer progression.

Predicted Mechanism of Action: this compound may exert anticancer effects by modulating cell cycle regulation, inducing apoptosis, and inhibiting angiogenesis. Key signaling pathways that could be targeted include the PI3K/Akt and STAT3 pathways.[8][9]

Supporting Evidence from Related Compounds: Luteolin has been shown to induce apoptosis and inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer.[8]

Antimicrobial Activity

Flavonoids have been reported to possess broad-spectrum antimicrobial activity against various bacteria and fungi.[10][11]

Predicted Mechanism of Action: The potential antimicrobial action of this compound may involve the disruption of microbial cell membranes, inhibition of nucleic acid synthesis, and interference with bacterial energy metabolism.[12]

Supporting Evidence from Related Compounds: Studies on various flavonoids have demonstrated their inhibitory effects against both Gram-positive and Gram-negative bacteria.[11][13]

Enzyme Inhibition

Certain flavonoids are known to inhibit the activity of various enzymes involved in disease pathogenesis.

Predicted Mechanism of Action: this compound could potentially inhibit enzymes such as α-glucosidase and α-amylase, which are relevant to the management of type 2 diabetes, and acetylcholinesterase, which is a target in Alzheimer's disease therapy.[14][15]

Supporting Evidence from Related Compounds: Various flavonoid derivatives have been screened for their enzyme inhibitory potential, with many showing promising results.

Quantitative Data on Related Compounds

CompoundBiological ActivityAssayCell Line/ModelIC50 / ActivityReference
LuteolinAnti-inflammatoryLPS-induced NO productionRAW 264.7 macrophages~10 µM[3]
LuteolinAnticancerCell proliferationBreast cancer cells (e.g., MCF-7, MDA-MB-231)10-50 µM[8]
Luteolin-7-O-glucosideAnti-inflammatorySTAT3 InhibitionEndothelial cells-[16][17]
Luteolin-7-O-glucosideAntioxidantROS ScavengingCellular models-[3]

Experimental Protocols

The following are detailed, generalized methodologies for key experiments that would be essential to validate the predicted biological activities of this compound.

Anti-Inflammatory Activity Assay

Objective: To determine the effect of this compound on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Methodology:

  • Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The media is then replaced with fresh media containing various concentrations of this compound for 1 hour.

  • Stimulation: LPS (1 µg/mL) is added to the wells to induce an inflammatory response, and the cells are incubated for a further 24 hours.

  • Nitrite (B80452) Quantification (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. 50 µL of supernatant is mixed with 50 µL of sulfanilamide (B372717) solution, followed by the addition of 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution.

  • Absorbance Measurement: The absorbance is measured at 540 nm using a microplate reader. The nitrite concentration is determined from a sodium nitrite standard curve.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control group.

Antioxidant Activity Assay (DPPH Radical Scavenging)

Objective: To evaluate the free radical scavenging activity of this compound.

Methodology:

  • Sample Preparation: A stock solution of this compound is prepared in methanol (B129727) or DMSO and serially diluted to obtain a range of concentrations.

  • Reaction Mixture: 100 µL of each dilution is mixed with 100 µL of a 0.2 mM DPPH solution in methanol in a 96-well plate.

  • Incubation: The plate is incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance of the reaction mixture is measured at 517 nm.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution. The IC50 value is determined from the dose-response curve.

Anticancer Activity Assay (MTT Assay)

Objective: To assess the cytotoxic effect of this compound on a cancer cell line (e.g., MCF-7 human breast cancer cells).

Methodology:

  • Cell Seeding: MCF-7 cells are seeded in a 96-well plate and incubated for 24 hours to allow for attachment.

  • Treatment: The cells are treated with various concentrations of this compound and incubated for 48 or 72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration that inhibits 50% of cell growth, is determined.

Visualization of Predicted Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways that are likely modulated by this compound, based on the known activities of luteolin and related flavonoids.

anti_inflammatory_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK TLR4->IKK MAPK MAPK TLR4->MAPK IκBα IκBα IKK->IκBα NFκB NF-κB IκBα->NFκB NFκB_n NF-κB NFκB->NFκB_n AP1 AP-1 MAPK->AP1 AP1_n AP-1 AP1->AP1_n Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFκB_n->Cytokines AP1_n->Cytokines LPS LPS LPS->TLR4 GraveobiosideA This compound GraveobiosideA->IKK GraveobiosideA->MAPK

Caption: Predicted Anti-Inflammatory Signaling Pathway of this compound.

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation GrowthFactor Growth Factor GrowthFactor->Receptor GraveobiosideA This compound GraveobiosideA->PI3K GraveobiosideA->Akt Caspases Caspase Activation GraveobiosideA->Caspases Caspases->Apoptosis

Caption: Predicted Anticancer Signaling Pathway of this compound.

Conclusion and Future Directions

This compound, as a luteolin glycoside, holds considerable promise as a bioactive compound with potential applications in the management of inflammatory diseases, cancer, and conditions associated with oxidative stress. However, the current body of scientific literature lacks specific data on its biological activities. The information presented in this guide, extrapolated from closely related compounds, provides a strong rationale for further investigation.

Future research should focus on:

  • Isolation and Purification: Obtaining pure this compound to enable precise biological testing.

  • In Vitro Bioassays: Systematically evaluating its anti-inflammatory, antioxidant, anticancer, antimicrobial, and enzyme inhibitory activities to determine specific IC50 and EC50 values.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.

  • In Vivo Studies: Validating the in vitro findings in animal models to assess its efficacy and safety profile.

A dedicated research effort is necessary to unlock the full therapeutic potential of this compound and to translate the promising profile of its flavonoid class into specific, evidence-based applications.

References

Pharmacological Properties of Graveobioside A: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Graveobioside A, a flavonoid glycoside belonging to the flavone (B191248) subclass, has garnered scientific interest for its potential therapeutic applications. As a derivative of luteolin (B72000), it is anticipated to share a spectrum of pharmacological activities, including anti-inflammatory and antioxidant effects. This technical guide provides a comprehensive overview of the known and extrapolated pharmacological properties of this compound, with a focus on its mechanism of action, quantitative biological data, and detailed experimental methodologies. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and development of novel therapeutic agents.

Introduction

This compound is a naturally occurring flavonoid found in various plant species, notably in celery (Apium graveolens) and other members of the Apiaceae family. Its chemical structure consists of a luteolin aglycone attached to a disaccharide moiety. Flavonoids, as a class, are well-documented for their broad range of biological activities, which are largely attributed to their antioxidant and anti-inflammatory properties. These effects are primarily mediated through the modulation of key cellular signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This guide will delve into the specific pharmacological attributes of this compound, drawing from direct evidence where available and leveraging data from its aglycone, luteolin, and related glycosides to provide a thorough understanding of its potential.

Chemical Properties

PropertyValue
IUPAC Name 5,7-dihydroxy-2-(3,4-dihydroxyphenyl)-4-oxo-4H-chromen-7-yl 2-O-(β-D-apiofuranosyl)-β-D-glucopyranoside
Molecular Formula C₂₆H₂₈O₁₅
Molecular Weight 580.49 g/mol
Class Flavonoid Glycoside (Flavone)
Aglycone Luteolin

Pharmacological Properties

Anti-inflammatory Activity

This compound is expected to exhibit significant anti-inflammatory properties, a characteristic feature of its aglycone, luteolin. The primary mechanisms underlying this activity involve the inhibition of pro-inflammatory enzymes and the suppression of inflammatory signaling pathways.

3.1.1. Inhibition of Pro-inflammatory Mediators

Flavonoids, including luteolin and its derivatives, are known to inhibit the production of nitric oxide (NO), a key mediator in the inflammatory response. Overproduction of NO by inducible nitric oxide synthase (iNOS) contributes to inflammation-associated tissue damage. Additionally, they can modulate the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins, which are potent inflammatory mediators.

CompoundAssayCell LineIC₅₀ (µM)Reference
LuteolinNitric Oxide Production (LPS-induced)RAW 264.77.6[1]
LuteolinNitric Oxide Production (LPS-induced)RAW 264.717.1[2]

3.1.2. Modulation of Pro-inflammatory Cytokines

This compound is likely to modulate the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). Luteolin has been shown to inhibit the release of these cytokines from activated immune cells.

CompoundCytokineCell LineEffectReference
LuteolinTNF-αRAW 264.7Inhibition of release[3]
LuteolinIL-6RAW 264.7Inhibition of release[3]
Antioxidant Activity

The antioxidant properties of flavonoids are a cornerstone of their therapeutic potential. They can act as potent free radical scavengers and can chelate metal ions, thereby preventing oxidative damage to cellular components. The antioxidant capacity of this compound is attributed to the hydroxyl groups on its luteolin backbone.

Quantitative assessment of antioxidant activity is typically performed using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. While direct IC₅₀ values for this compound are not widely reported, data for luteolin and its glycosides offer valuable insights.

CompoundAssayIC₅₀ (µg/mL)Reference
LuteolinDPPH Radical Scavenging2.50[4]
Luteolin-7-O-glucosideDPPH Radical Scavenging6.1

Signaling Pathway Modulation

The pharmacological effects of this compound are fundamentally linked to its ability to modulate intracellular signaling cascades that regulate inflammation and oxidative stress.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammatory gene expression. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of genes encoding pro-inflammatory mediators such as iNOS, COX-2, TNF-α, and IL-6. Luteolin, the aglycone of this compound, has been demonstrated to inhibit NF-κB activation.

NF_kB_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates NFkB_IkB NF-κB IκB IKK->NFkB_IkB Phosphorylates IκB IkB IκB NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB->Inflammatory_Genes Activates Transcription NFkB_IkB->NFkB IκB Degradation GraveobiosideA This compound GraveobiosideA->IKK Inhibits

This compound Inhibition of the NF-κB Signaling Pathway.
MAPK Signaling Pathway

The MAPK family of kinases, including ERK, JNK, and p38, are key transducers of extracellular signals that regulate a wide range of cellular processes, including inflammation. LPS stimulation leads to the phosphorylation and activation of these MAPKs, which in turn can activate transcription factors like AP-1, contributing to the expression of inflammatory genes. Luteolin has been shown to inhibit the phosphorylation of MAPKs.

MAPK_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK Activates MAPKK MAPKK (MEK) MAPKKK->MAPKK Phosphorylates MAPK MAPK (ERK, p38, JNK) MAPKK->MAPK Phosphorylates AP1 AP-1 MAPK->AP1 Activates Nucleus Nucleus AP1->Nucleus Translocation Inflammatory_Genes Inflammatory Genes AP1->Inflammatory_Genes Activates Transcription GraveobiosideA This compound GraveobiosideA->MAPKK Inhibits

This compound Inhibition of the MAPK Signaling Pathway.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to evaluate the anti-inflammatory and antioxidant properties of compounds like this compound.

Cell Culture and Viability Assay

Cell Line: RAW 264.7 murine macrophage cell line.

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO₂.

Cell Viability (MTT Assay):

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound for 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5][6]

  • Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.[6]

  • Measure the absorbance at 570 nm using a microplate reader.[5] Cell viability is expressed as a percentage of the control (untreated cells).

MTT_Assay_Workflow A Seed RAW 264.7 cells (96-well plate) B Incubate for 24h A->B C Treat with this compound B->C D Incubate for 24h C->D E Add MTT solution D->E F Incubate for 4h E->F G Dissolve formazan with DMSO F->G H Measure absorbance at 570 nm G->H

Workflow for the MTT Cell Viability Assay.
Nitric Oxide (NO) Production Assay (Griess Assay)

  • Seed RAW 264.7 cells in a 96-well plate and culture as described above.

  • Pre-treat cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Collect 100 µL of the cell culture supernatant.

  • Add 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to the supernatant.[7][8]

  • Incubate for 10 minutes at room temperature in the dark.

  • Measure the absorbance at 540 nm.[8] A standard curve of sodium nitrite (B80452) is used to quantify nitrite concentration.

Cytokine Measurement (ELISA)
  • Culture and treat RAW 264.7 cells with this compound and LPS as described for the NO production assay.

  • Collect the cell culture supernatant.

  • Quantify the concentration of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[9][10][11]

Western Blot Analysis for NF-κB and MAPK Pathways
  • Seed RAW 264.7 cells in 6-well plates.

  • Pre-treat with this compound for 1 hour, followed by LPS stimulation for the appropriate time (e.g., 30 minutes for MAPK phosphorylation, 1 hour for IκBα degradation).

  • Lyse the cells and determine the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against phosphorylated and total forms of p65 (NF-κB), IκBα, ERK, JNK, and p38.

  • Incubate with HRP-conjugated secondary antibodies.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[12][13]

DPPH Radical Scavenging Assay
  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO).

  • In a 96-well plate, mix 100 µL of various concentrations of this compound with 100 µL of a 0.2 mM DPPH solution in methanol.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.[14]

  • Ascorbic acid or Trolox can be used as a positive control. The percentage of scavenging activity is calculated, and the IC₅₀ value is determined.

ABTS Radical Scavenging Assay
  • Generate the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS•+ solution with ethanol (B145695) or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Add 10 µL of this compound at various concentrations to 190 µL of the diluted ABTS•+ solution.

  • Incubate for 6 minutes at room temperature.

  • Measure the absorbance at 734 nm.[15] The scavenging activity and IC₅₀ value are calculated similarly to the DPPH assay.

Antioxidant_Assay_Workflow cluster_DPPH DPPH Assay cluster_ABTS ABTS Assay A1 Mix this compound with DPPH solution A2 Incubate 30 min in dark A1->A2 A3 Measure absorbance at 517 nm A2->A3 B1 Generate ABTS•+ B2 Mix this compound with ABTS•+ solution B1->B2 B3 Incubate 6 min B2->B3 B4 Measure absorbance at 734 nm B3->B4

Workflow for DPPH and ABTS Antioxidant Assays.

Conclusion

This compound, as a luteolin glycoside, holds considerable promise as a bioactive compound with potent anti-inflammatory and antioxidant properties. While direct experimental data for this compound is still emerging, the extensive research on its aglycone, luteolin, provides a strong foundation for predicting its pharmacological profile. The primary mechanisms of action are likely to involve the inhibition of key inflammatory signaling pathways, namely NF-κB and MAPK, leading to a reduction in the production of pro-inflammatory mediators. The experimental protocols detailed in this guide offer a robust framework for the further investigation and characterization of this compound's therapeutic potential. Future research should focus on obtaining specific quantitative data for this compound to fully elucidate its structure-activity relationship and to pave the way for its potential development as a novel therapeutic agent.

References

Graveobioside A: A Mechanistic Overview Based on Flavonoid Biology

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature containing specific, in-depth mechanistic studies, quantitative data, or detailed experimental protocols for Graveobioside A is exceptionally limited. This document provides a comprehensive overview based on its classification as a flavonoid glycoside, extrapolating from the well-documented mechanisms of this broad class of compounds. The signaling pathways and mechanisms described herein represent the general activities of flavonoids and should be considered hypothetical for this compound pending direct experimental evidence.

Introduction to this compound

This compound is a naturally occurring flavonoid, specifically a flavone (B191248) glycoside.[1] It is structurally composed of the flavone luteolin (B72000) linked to a disaccharide. It has been identified in various plants, including celery (Apium graveolens) and bell peppers (Capsicum annuum).[1][2] As a member of the flavonoid family, this compound is presumed to share the diverse biological activities characteristic of this class of polyphenolic compounds, which are extensively studied for their antioxidant, anti-inflammatory, and anticancer properties.[3][4] The biological activity of flavonoids is closely related to their chemical structure, including the arrangement of hydroxyl groups and the nature of glycosidic attachments.[3]

Core Mechanisms of Action of Flavonoids

The therapeutic potential of flavonoids stems from their ability to modulate multiple cellular signaling pathways and enzyme activities. The primary mechanisms are broadly categorized into antioxidant, anti-inflammatory, and anticancer effects.

Antioxidant Activity

Flavonoids are potent antioxidants that can mitigate oxidative stress through several mechanisms:

  • Direct Radical Scavenging: They can directly donate a hydrogen atom to neutralize highly reactive oxygen and nitrogen species (ROS/RNS), preventing damage to lipids, proteins, and DNA.[3]

  • Metal Ion Chelation: Flavonoids can bind to transition metal ions like iron (Fe²⁺) and copper (Cu²⁺), preventing them from catalyzing the formation of free radicals via the Fenton reaction.[3]

  • Modulation of Antioxidant Enzymes: They can enhance the activity and expression of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase, and glutathione (B108866) peroxidase.[5]

Anti-inflammatory Activity

Chronic inflammation is a key factor in many diseases. Flavonoids exert anti-inflammatory effects by targeting critical points in the inflammatory cascade. A primary mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway . In resting cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli trigger the IκB kinase (IKK) complex to phosphorylate IκBα, leading to its degradation and the release of NF-κB. NF-κB then translocates to the nucleus to induce the expression of pro-inflammatory genes, including cytokines (TNF-α, IL-6) and enzymes like cyclooxygenase-2 (COX-2).[6][7] Many flavonoids have been shown to inhibit the IKK complex, thereby preventing NF-κB activation.[7]

Additionally, flavonoids can modulate other inflammatory pathways, such as the mitogen-activated protein kinase (MAPK) cascades (ERK, JNK, and p38), which also play a role in regulating the expression of inflammatory mediators.[6]

Anti_Inflammatory_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS, Cytokines) Receptor Cell Surface Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK Activation IkB_NFkB IκBα-NF-κB Complex (Inactive) IKK->IkB_NFkB Phosphorylates IκBα NFkB NF-κB (Active) IkB_NFkB->NFkB IκBα Degradation & NF-κB Release NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation GraveobiosideA This compound (Hypothesized Action) GraveobiosideA->IKK Inhibition DNA DNA Binding NFkB_nuc->DNA Genes Pro-inflammatory Gene Transcription DNA->Genes

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Anticancer Activity

Flavonoids can combat cancer through a variety of mechanisms that affect tumor initiation, promotion, and progression:[5]

  • Induction of Apoptosis: They can trigger programmed cell death in malignant cells by modulating the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[5]

  • Cell Cycle Arrest: Flavonoids can halt the proliferation of cancer cells at various checkpoints in the cell cycle, preventing their division.[5]

  • Inhibition of Angiogenesis: They can suppress the formation of new blood vessels required for tumor growth and metastasis.

  • Modulation of Pro-survival Pathways: Key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway , can be inhibited by flavonoids, leading to reduced cancer cell survival and proliferation.[8]

Quantitative Data & Experimental Protocols

A thorough review of published literature reveals an absence of specific quantitative data (e.g., IC₅₀, Kᵢ values) and detailed experimental protocols concerning the mechanism of action of this compound. To advance the understanding of this specific compound, the following experimental approaches, commonly used for flavonoids, would be required.

General Experimental Workflow for Flavonoid Analysis

The workflow below illustrates a typical process for investigating the bioactivity of a purified plant compound like this compound.

Experimental_Workflow cluster_prep Preparation cluster_invitro In Vitro Assays cluster_mechanistic Mechanistic Studies A Plant Material (e.g., Apium graveolens) B Extraction & Fractionation A->B C Isolation & Purification (e.g., HPLC) B->C D Structural Elucidation (NMR, MS) C->D E Antioxidant Assays (DPPH, ORAC) D->E Test Compound F Enzyme Inhibition Assays (COX-2, α-glucosidase) D->F Test Compound G Cell-Based Assays (e.g., Macrophages, Cancer Cell Lines) D->G Test Compound H Western Blot (for protein expression, e.g., p-IKK, NF-κB) G->H I RT-qPCR (for gene expression, e.g., TNF-α, IL-6) G->I J Reporter Assays (e.g., NF-κB Luciferase) G->J

Caption: General experimental workflow for mechanistic analysis of a flavonoid.

Example Protocol: In Vitro NF-κB Inhibition Assay
  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Treatment: Cells are pre-treated with various concentrations of the test flavonoid (e.g., this compound) for 1-2 hours.

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified duration (e.g., 30 minutes for protein analysis, 6 hours for gene expression).

  • Western Blot Analysis: Cell lysates are collected and subjected to SDS-PAGE. Proteins are transferred to a PVDF membrane and probed with primary antibodies against total and phosphorylated forms of IKK, IκBα, and NF-κB p65 to assess the activation state of the pathway.

  • RT-qPCR Analysis: Total RNA is extracted, reverse-transcribed to cDNA, and subjected to quantitative PCR using primers for target genes like Tnf-α, Il-6, and Nos2 to measure changes in mRNA levels.

Conclusion and Future Directions

This compound, as a flavonoid, holds potential for various health-promoting activities. However, the current body of scientific evidence is insufficient to define its specific mechanism of action. Based on the extensive research on the flavonoid class, it is plausible that this compound acts as an antioxidant and modulates key signaling pathways involved in inflammation and cancer, such as the NF-κB and MAPK pathways.

To validate these hypotheses and fully characterize its therapeutic potential, dedicated research is essential. Future studies should focus on isolating sufficient quantities of this compound for rigorous in vitro and in vivo testing, identifying its specific molecular targets, and elucidating the precise signaling cascades it modulates. Such work is critical to transitioning from the general promise of flavonoids to the specific application of this compound in a therapeutic or nutraceutical context.

References

The Therapeutic Potential of Graveobioside A: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Analysis of Preclinical Data and Mechanisms of Action

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Graveobioside A, a flavonoid glycoside identified as Luteolin (B72000) 7-O-(2-(beta-D-apiofuranosyl)-beta-D-glucopyranoside), has emerged as a compound of interest in phytopharmaceutical research. While direct and extensive studies on this compound are limited, a comprehensive analysis of its aglycone, Luteolin, provides a strong foundation for predicting its therapeutic potential. This technical guide synthesizes the available preclinical data on Luteolin, offering insights into the prospective anti-inflammatory, anticancer, and neuroprotective activities of this compound. This document presents quantitative data from relevant studies, details key experimental methodologies, and visualizes the intricate signaling pathways implicated in its mechanism of action. The information herein is intended to serve as a foundational resource to guide future research and drug development efforts centered on this compound.

Introduction

Flavonoids, a diverse group of polyphenolic compounds found in plants, are renowned for their broad spectrum of pharmacological activities. This compound, a member of this class, is a glycoside of the flavone (B191248) Luteolin. Structurally, it consists of a Luteolin molecule attached to a disaccharide composed of apiose and glucose. While research directly investigating this compound is in its nascent stages, the extensive body of literature on its aglycone, Luteolin, offers significant predictive value for its biological effects. It is widely understood that many flavonoid glycosides are hydrolyzed in vivo by intestinal microflora, releasing their aglycones which are then absorbed and exert systemic effects[1][2][3]. This guide, therefore, leverages the robust data available for Luteolin to build a comprehensive profile of the potential therapeutic applications of this compound.

This document will explore the potential anti-inflammatory, anticancer, and neuroprotective properties of this compound, drawing parallels from established findings for Luteolin. We will present available quantitative data in a structured format, provide detailed experimental protocols for key assays, and illustrate the complex signaling pathways involved using Graphviz diagrams.

Physicochemical Properties and Bioavailability

This compound is an anthoxanthin glycoside with the molecular formula C26H28O15 and a molecular weight of 580.49 g/mol . It is typically a solid, appearing off-white to light yellow.

Solubility and Formulation: For in vitro studies, this compound is soluble in DMSO at a concentration of 100 mg/mL (172.27 mM), often requiring ultrasonication. For in vivo experiments, various formulations have been proposed to achieve a clear solution at concentrations of at least 2.5 mg/mL (4.31 mM). These include combinations of DMSO, PEG300, Tween-80, and saline, or DMSO with SBE-β-CD in saline or corn oil.

Metabolism and Bioavailability: The bioavailability of flavonoid glycosides is a critical factor in their therapeutic efficacy. Generally, glycosides are not readily absorbed in their intact form. Intestinal bacteria often hydrolyze the glycosidic bond, releasing the aglycone (in this case, Luteolin), which is then absorbed. The oral bioavailability of Luteolin itself has been reported to be around 26% in rats, while its 7-O-glucoside shows a bioavailability of approximately 10%[3][4]. The biotransformation of Luteolin-7-O-glucoside to Luteolin in the gastrointestinal tract is a key step for its systemic effects[4]. It is plausible that this compound follows a similar metabolic pathway, with the apiosyl-glucoside moiety being cleaved to release Luteolin.

Therapeutic Potential and Mechanisms of Action

The therapeutic potential of this compound is inferred from the extensive research on its aglycone, Luteolin. The following sections summarize the key findings in the areas of anti-inflammatory, anticancer, and neuroprotective activities.

Anti-inflammatory Potential

Luteolin has demonstrated potent anti-inflammatory properties in numerous preclinical models. Its mechanisms of action are multifaceted, primarily involving the inhibition of pro-inflammatory signaling pathways and the reduction of inflammatory mediators.

Key Mechanisms:

  • Inhibition of NF-κB Pathway: Luteolin has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that regulates the expression of numerous pro-inflammatory genes. This inhibition is achieved by preventing the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB[5][6].

  • Modulation of MAPK Pathway: Luteolin can modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, including the inhibition of p38, ERK, and JNK phosphorylation. This modulation contributes to the downregulation of inflammatory responses[7][8].

  • Suppression of Inflammatory Mediators: Luteolin effectively reduces the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, as well as other inflammatory mediators like nitric oxide (NO) and prostaglandins[5][9].

Quantitative Data on Anti-inflammatory Activity of Luteolin:

Model Assay Concentration/Dose Effect Reference
RAW 264.7 MacrophagesNO Production5-25 µMDose-dependent inhibition of LPS-induced NO production.[5]
RAW 264.7 MacrophagesTNF-α & IL-6 Production5-25 µMDose-dependent inhibition of LPS-induced TNF-α and IL-6.[5]
Carrageenan-induced paw edema (mice)Paw Edema Volume10 and 50 mg/kg (oral)Significant suppression of paw edema.[7]
Cotton pellet granuloma (mice)Granuloma Weight10 and 50 mg/kg (oral)Tendency to suppress granuloma formation.[7]
Air pouch model (mice)Leukocyte Infiltration10 and 50 mg/kg (oral)Marked reduction in infiltrated leukocytes.[7]
Anticancer Potential

Luteolin has been extensively studied for its anticancer properties, demonstrating the ability to inhibit cancer cell proliferation, induce apoptosis, and suppress metastasis in a variety of cancer types.

Key Mechanisms:

  • Induction of Apoptosis: Luteolin triggers programmed cell death in cancer cells through both intrinsic and extrinsic pathways. This involves the modulation of Bcl-2 family proteins, activation of caspases, and generation of reactive oxygen species (ROS)[10][11].

  • Cell Cycle Arrest: It can arrest the cell cycle at different phases (e.g., G1/S or G2/M), thereby preventing cancer cell proliferation[10][12].

  • Inhibition of PI3K/Akt/mTOR Pathway: Luteolin has been shown to inhibit the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway, which is crucial for cancer cell growth, survival, and proliferation[10][13][14].

  • Suppression of Angiogenesis and Metastasis: Luteolin can inhibit the formation of new blood vessels (angiogenesis) and prevent the spread of cancer cells (metastasis) by downregulating factors like VEGF and matrix metalloproteinases (MMPs)[15].

Quantitative Data on Anticancer Activity of Luteolin:

Cancer Cell Line Assay IC50 / Concentration Effect Reference
HeLa (Cervical Cancer)Cell Viability (MTT)~10-20 µMDose-dependent inhibition of cell proliferation.[10]
HCT116 (Colorectal Cancer)Tumor Weight Reduction (in vivo)40 mg/kg Luteolin + 1.25 mg/kg Cisplatin64% reduction in tumor weight.[16]
T47-D (Breast Cancer Xenograft)Tumor Growth Inhibition20 mg/kg (i.p.)Significant suppression of tumor growth.[17]
Lewis Lung Carcinoma (in vivo)Tumor Growth Inhibition10 mg/kg60% inhibition of tumor growth.[18]
SKOV3.ip1 (Ovarian Cancer Xenograft)Tumor Growth Inhibition5-50 mg/kg (i.p.)Inhibition of tumor growth.[18]
HAK-1B (Hepatoma Xenograft)Tumor Volume Reduction200 ppm in foodReduction from ~1200 mm³ to 300 mm³.[18]
PC-3 (Prostate Cancer Xenograft)Tumor Weight Reduction10 mg/kg (i.p.)Reduction from 180 mg to 110 mg.[18]
Neuroprotective Potential

Luteolin exhibits promising neuroprotective effects, suggesting its potential in the management of neurodegenerative diseases. Its mechanisms involve antioxidant, anti-inflammatory, and anti-apoptotic actions within the central nervous system.

Key Mechanisms:

  • Antioxidant Activity: Luteolin can scavenge free radicals and reduce oxidative stress, a key contributor to neuronal damage in neurodegenerative disorders[19][20].

  • Anti-inflammatory Effects in the Brain: It can suppress neuroinflammation by inhibiting microglial activation and the production of pro-inflammatory cytokines in the brain[19][21].

  • Modulation of Neuronal Signaling: Luteolin has been shown to modulate signaling pathways crucial for neuronal survival and plasticity, such as the PI3K/Akt and MAPK pathways[14][19].

  • Inhibition of Apoptosis in Neurons: Luteolin can protect neurons from apoptotic cell death induced by various neurotoxic stimuli[20][21].

Quantitative Data on Neuroprotective Activity of Luteolin:

Model Assay Concentration/Dose Effect Reference
SH-SY5Y cells (undifferentiated)Cell Viability (MTT)10 µM33% reduction in cell viability (cytotoxic at this conc.).[22]
SH-SY5Y cells (undifferentiated)Neuroprotection against 6-OHDA0.1, 1 µMProtective effect.[22]
Intracerebral Hemorrhage (in vivo)Brain Edema & Neurobehavioral DysfunctionNot specifiedAlleviation of symptoms.[20]
Aβ1–42-injected mice (AD model)Apoptotic markers (Bax, Caspase-3)Not specifiedReversal of increased pro-apoptotic markers.[21]

Experimental Protocols

This section provides detailed methodologies for key in vivo experiments that have been instrumental in evaluating the therapeutic potential of Luteolin, and by extension, are relevant for future studies on this compound.

Carrageenan-Induced Paw Edema in Rats

This is a widely used and reproducible model of acute inflammation.

Materials:

  • Male Wistar or Sprague-Dawley rats (150-250 g)

  • Carrageenan (1% w/v in sterile saline)

  • Test compound (this compound or Luteolin)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Positive control (e.g., Indomethacin, 10 mg/kg)

  • Plethysmometer or digital calipers

  • Syringes and needles

Procedure:

  • Acclimatization: House the rats in standard laboratory conditions for at least one week before the experiment with free access to food and water.

  • Grouping: Randomly divide the animals into groups (n=6 per group): Vehicle control, Positive control, and Test compound groups (at least 2-3 different doses).

  • Dosing: Administer the test compound, vehicle, or positive control orally or intraperitoneally one hour before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection. Alternatively, paw thickness can be measured with digital calipers.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Human Tumor Xenograft Model in Mice

This model is a standard for evaluating the in vivo anticancer efficacy of test compounds.

Materials:

  • Immunocompromised mice (e.g., athymic nude mice or SCID mice)

  • Human cancer cell line of interest (e.g., HCT116, T47-D)

  • Appropriate cell culture medium and supplements

  • Matrigel® (optional, can improve tumor take rate)

  • Test compound (this compound or Luteolin)

  • Vehicle

  • Positive control (standard chemotherapeutic agent for the specific cancer type)

  • Calipers

  • Syringes and needles

Procedure:

  • Cell Culture: Culture the chosen cancer cell line under standard conditions to achieve a sufficient number of cells for injection.

  • Cell Preparation: On the day of injection, harvest the cells, wash with sterile PBS, and resuspend in either PBS or a mixture of PBS and Matrigel® at the desired concentration (e.g., 1 x 10^7 cells/mL).

  • Tumor Implantation: Subcutaneously inject a specific number of cells (e.g., 1 x 10^6 cells in 100 µL) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors are palpable and reach a certain volume (e.g., 50-100 mm³), randomize the mice into treatment groups.

  • Treatment: Administer the test compound, vehicle, or positive control according to the planned dosing schedule (e.g., daily, every other day) and route (e.g., oral gavage, intraperitoneal injection).

  • Measurement of Tumor Volume: Measure the tumor dimensions (length and width) with calipers every 2-3 days and calculate the tumor volume using the formula: Volume = (Length x Width²) / 2

  • Endpoint: At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice, and excise and weigh the tumors.

  • Data Analysis: Compare the tumor volumes and final tumor weights between the treatment groups and the control group. Calculate the percentage of tumor growth inhibition (TGI).

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by Luteolin, which are likely targets for this compound.

NF-κB Signaling Pathway

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS/TNF-α TLR4 TLR4/TNFR LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB_NFkB IkB->IkB_NFkB NFkB->IkB_NFkB NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc translocation Luteolin Luteolin (from this compound) Luteolin->IKK inhibits Luteolin->NFkB_nuc inhibits translocation IkB_NFkB->IkB degradation IkB_NFkB->NFkB release DNA DNA NFkB_nuc->DNA binds to promoter Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines transcription

Caption: Luteolin's inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway

MAPK_Pathway cluster_pathways MAPK Cascades Stimuli Stress / Growth Factors p38 p38 Stimuli->p38 activates JNK JNK Stimuli->JNK activates ERK ERK Stimuli->ERK activates Luteolin Luteolin (from this compound) Luteolin->p38 inhibits phosphorylation Luteolin->JNK inhibits phosphorylation Luteolin->ERK inhibits phosphorylation p38_p p-p38 p38->p38_p JNK_p p-JNK JNK->JNK_p ERK_p p-ERK ERK->ERK_p AP1 AP-1 p38_p->AP1 activate JNK_p->AP1 activate Proliferation Cell Proliferation ERK_p->Proliferation Inflammation Inflammation AP1->Inflammation Apoptosis Apoptosis AP1->Apoptosis

Caption: Modulation of the MAPK signaling pathway by Luteolin.

PI3K/Akt Signaling Pathway

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_cellular_effects Cellular Effects GF Growth Factors GFR Growth Factor Receptor GF->GFR PI3K PI3K GFR->PI3K activates Luteolin Luteolin (from this compound) Luteolin->PI3K inhibits Akt Akt Luteolin->Akt inhibits phosphorylation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 phosphorylation PIP3->Akt activates Akt_p p-Akt Akt->Akt_p mTOR mTOR Akt_p->mTOR activates Apoptosis_inhib Inhibition of Apoptosis Akt_p->Apoptosis_inhib Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Luteolin's inhibitory action on the PI3K/Akt signaling pathway.

Conclusion and Future Directions

While direct experimental evidence for the therapeutic potential of this compound is currently limited, the extensive preclinical data available for its aglycone, Luteolin, provides a strong rationale for its investigation as a potential therapeutic agent. The anti-inflammatory, anticancer, and neuroprotective effects of Luteolin, mediated through the modulation of key signaling pathways such as NF-κB, MAPK, and PI3K/Akt, are well-documented.

Future research should focus on several key areas:

  • Direct Evaluation of this compound: In vitro and in vivo studies are needed to directly assess the anti-inflammatory, anticancer, and neuroprotective activities of this compound and to determine its potency relative to Luteolin.

  • Pharmacokinetics and Metabolism: Detailed pharmacokinetic studies of this compound are required to understand its absorption, distribution, metabolism, and excretion, with a particular focus on the hydrolysis of the glycosidic bond and the release of Luteolin in vivo.

  • Mechanism of Action: Further elucidation of the specific molecular targets and signaling pathways modulated by this compound is necessary to fully understand its mechanism of action.

  • Safety and Toxicology: Comprehensive toxicological studies are essential to establish the safety profile of this compound for potential therapeutic use.

References

Flavonoid Glycosides in Capsicum annuum: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Capsicum annuum, a globally significant species encompassing a wide variety of peppers, is a rich source of bioactive compounds, among which flavonoid glycosides are of paramount interest. These polyphenolic compounds, characterized by a flavonoid aglycone linked to one or more sugar moieties, contribute not only to the sensory attributes of the fruit but also to a range of potential health benefits. Their antioxidant and anti-inflammatory properties have positioned them as promising candidates for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the flavonoid glycosides found in Capsicum annuum, detailing their quantitative distribution, methodologies for their analysis, and the molecular pathways through which they exert their biological effects.

Quantitative Distribution of Flavonoid Glycosides in Capsicum annuum

The concentration and composition of flavonoid glycosides in Capsicum annuum are influenced by numerous factors, including the cultivar, plant part, and maturity stage. The following tables summarize the quantitative data from various studies, offering a comparative look at the distribution of these compounds.

Flavonoid GlycosidePlant PartCultivar/VarietyConcentrationReference
Luteolin (B72000) Glycosides
Luteolin 7-O-(2″-O-apiosyl)glucosideLeavesNot Specified1472.6 mg/100 g DW[1]
Luteolin Glycosides (Total)LeavesNot Specified2.6% of total flavonoids[1]
Luteolin Glycosides (Total)FruitNot Specified1.4% of total flavonoids[1]
Luteolin 6-C-glucosideFruitCapel HotNot specified[2]
Luteolin 6,8-di-C-glucosideFruitCapel HotNot specified[2]
Luteolin 7-O-[2-(β-D-apiofuranosyl)-β-D-glucopyranoside]PericarpBronowicka OstraHigh[3][4][5]
Luteolin 6-C-β-D-glucopyranoside-8-C-α-L-arabinopyranosidePericarpBronowicka OstraLow[3][4][5]
Apigenin Glycosides
Apigenin 6-C-glucoside-8-C-arabinosideFruitCapel HotNot specified[2]
Apigenin 6-C-β-D-glucopyranoside-8-C-α-L-arabinopyranosidePericarpBronowicka OstraLowest level[3][4][5]
Quercetin (B1663063) Glycosides
Quercetin 3-O-α-L-rhamnopyranosidePericarpBronowicka OstraHigh[3]
Quercetin 3-O-α-L-rhamnopyranoside-7-O-β-D-glucopyranosidePericarpBronowicka OstraNot specified[4][5]
Total Flavonoids
Total FlavonoidsFruitNot Specified1487.6 mg/100 g DW[1]
Total FlavonoidsLeavesNot SpecifiedHigher than fruit[1]
Total Flavonoids (Ethanolic Extract)FruitC. annuum var. grossum1630.53 ± 86.96 mg QE/g DW[6]
Total Flavonoids (Aqueous Extract)FruitC. frutescens var. baccatumHighest among tested[6]

DW: Dry Weight, QE: Quercetin Equivalents

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. This section outlines the key experimental protocols for the extraction, isolation, and characterization of flavonoid glycosides from Capsicum annuum.

Extraction and Isolation

A common procedure for the extraction and isolation of flavonoid glycosides from fresh Capsicum annuum fruits involves the following steps[7][8]:

  • Sample Preparation: Fresh ripe fruit pericarps are separated from seeds, chopped, and soaked in methanol (B129727) at room temperature.

  • Initial Extraction: The methanolic extract is evaporated to yield a glassy material.

  • Solvent Partitioning: The crude extract is subjected to Kupchan's partitioning methodology, yielding n-hexane, carbon tetrachloride, chloroform, and n-butanol fractions. Flavonoid glycosides are typically concentrated in the polar n-butanol fraction.

  • Chromatographic Separation: The n-butanol extract is further purified using techniques such as Droplet Counter-Current Chromatography (DCCC) followed by High-Performance Liquid Chromatography (HPLC) on a C18 column[7][8].

UPLC-MS/MS Analysis for Quantification

Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) is a powerful technique for the sensitive and specific quantification of flavonoid glycosides[9][10][11].

  • Sample Preparation: Ground pepper samples are extracted with a methanol/acidified water solution, sonicated, and centrifuged. The supernatant is filtered before injection.

  • Chromatographic Conditions:

    • Column: A reverse-phase column, such as a Zorbax Eclipse Plus C18, is typically used.

    • Mobile Phase: A gradient of acidified water (e.g., 0.1% formic acid) and an organic solvent like acetonitrile (B52724) is employed.

    • Flow Rate: A typical flow rate is around 0.3-0.6 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray ionization (ESI) is commonly used, often in negative ion mode for flavonoids.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification, providing high selectivity and sensitivity.

NMR Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the unambiguous structural elucidation of isolated flavonoid glycosides[4][5][12].

  • Sample Preparation: The purified flavonoid glycoside is dissolved in a suitable deuterated solvent, such as DMSO-d₆ or methanol-d₄.

  • 1D-NMR Spectroscopy:

    • ¹H-NMR provides information on the number and connectivity of protons in the molecule.

    • ¹³C-NMR and DEPT experiments reveal the number and types of carbon atoms (C, CH, CH₂, CH₃).

  • 2D-NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

    • HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, crucial for connecting different structural fragments, including the aglycone and sugar moieties.

Signaling Pathways and Biological Activities

Flavonoid glycosides from Capsicum annuum, particularly those of luteolin and quercetin, have been shown to modulate several key signaling pathways involved in inflammation and oxidative stress.

Anti-inflammatory Signaling Pathways

Luteolin and its glycosides exert anti-inflammatory effects by targeting critical nodes in inflammatory signaling cascades[13][14][15][16][17].

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 PI3K PI3K TLR4->PI3K MAPK MAPKs (JNK, p38) TLR4->MAPK Akt Akt PI3K->Akt IKK IKK Akt->IKK IkBa IκBα IKK->IkBa P NFkB NF-κB IkBa->NFkB Inflammatory_Mediators Inflammatory Mediators (NO, PGE₂, TNF-α, IL-6, IL-1β, COX-2, iNOS) NFkB->Inflammatory_Mediators Transcription AP1 AP-1 MAPK->AP1 AP1->Inflammatory_Mediators Transcription STAT3 STAT3 STAT3->Inflammatory_Mediators Transcription Luteolin_Glycosides Luteolin Glycosides Luteolin_Glycosides->Akt Luteolin_Glycosides->IKK Luteolin_Glycosides->NFkB Luteolin_Glycosides->AP1 Luteolin_Glycosides->STAT3

Anti-inflammatory signaling pathways modulated by luteolin glycosides.
Antioxidant Signaling Pathways

Quercetin and its glycosides are potent antioxidants that can directly scavenge reactive oxygen species (ROS) and also enhance the endogenous antioxidant defense systems through the modulation of signaling pathways like Nrf2[18][19][20][21][22].

antioxidant_pathway Oxidative_Stress Oxidative Stress (e.g., ROS) PI3K PI3K Oxidative_Stress->PI3K Akt Akt PI3K->Akt Nrf2 Nrf2 Akt->Nrf2 P Keap1 Keap1 Keap1->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Nuclear Translocation Antioxidant_Enzymes Antioxidant Enzymes (HO-1, SOD, etc.) ARE->Antioxidant_Enzymes Gene Expression Antioxidant_Enzymes->Oxidative_Stress Neutralization Quercetin_Glycosides Quercetin Glycosides Quercetin_Glycosides->Oxidative_Stress Direct Scavenging Quercetin_Glycosides->PI3K Quercetin_Glycosides->Keap1

Antioxidant signaling pathways modulated by quercetin glycosides.

Conclusion

Flavonoid glycosides from Capsicum annuum represent a diverse and abundant class of phytochemicals with significant potential for applications in the pharmaceutical and nutraceutical industries. This guide has provided a consolidated resource on their quantitative occurrence, detailed analytical methodologies, and the molecular mechanisms underlying their promising biological activities. Further research focusing on the bioavailability and clinical efficacy of these compounds is warranted to fully realize their therapeutic potential.

References

An In-depth Technical Guide on the Natural Occurrence of Graveobioside A in Centaurea cyanus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Graveobioside A, a flavone (B191248) glycoside, is a naturally occurring phytochemical found in the annual flowering plant Centaurea cyanus, commonly known as cornflower or bachelor's button. As a derivative of luteolin, this compound is part of the broader class of flavonoids, which are widely recognized for their diverse pharmacological activities. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the presence of this compound in Centaurea cyanus. It details the quantitative distribution of this compound within the plant, outlines established experimental protocols for its extraction, isolation, and quantification, and illustrates the biosynthetic pathway leading to its formation. This document is intended to serve as a valuable resource for researchers and professionals in the fields of phytochemistry, natural product chemistry, and drug development who are interested in the scientific and therapeutic potential of this compound from Centaurea cyanus.

Introduction

Centaurea cyanus L., a member of the Asteraceae family, has a long history of use in traditional European medicine, particularly for its anti-inflammatory properties.[1] The plant is a rich source of various bioactive compounds, including flavonoids and anthocyanins. Among these, this compound, a luteolin-7-O-apiosyl-(1→2)-glucoside, has garnered interest for its potential pharmacological applications. This guide focuses on the natural occurrence of this compound in Centaurea cyanus, providing a technical foundation for its further study and potential exploitation.

Quantitative Occurrence of this compound

Currently, there is a limited number of studies that have specifically quantified the concentration of this compound in different parts of the Centaurea cyanus plant. While the presence of this compound in the aerial parts, particularly the shoots, has been documented, precise quantitative data across the flowers, leaves, and stems remains an area for further research.

One study focusing on the phytochemical composition of various Centaurea species has provided valuable, albeit not yet fully quantified, insights.

Table 1: Distribution of this compound in Centaurea cyanus

Plant PartConcentration RangeMethod of AnalysisReference
ShootNot Quantified-[2]

Further research is required to populate this table with specific quantitative data.

Experimental Protocols

The extraction, isolation, and quantification of this compound from Centaurea cyanus involve a series of sophisticated laboratory techniques. The following sections provide a detailed overview of the methodologies that can be employed.

Extraction of this compound

A common approach for the extraction of flavonoids, including this compound, from plant material is through solvent extraction.

Protocol: General Flavonoid Extraction from Centaurea cyanus

  • Plant Material Preparation:

    • Collect fresh aerial parts (flowers, leaves, and stems) of Centaurea cyanus.

    • Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.

    • Grind the dried plant material into a fine powder using a laboratory mill.

  • Solvent Extraction:

    • Macerate the powdered plant material in 80% aqueous methanol (B129727) (or ethanol) at a ratio of 1:10 (plant material:solvent, w/v).

    • Perform the extraction at room temperature for 24 hours with continuous agitation.

    • Filter the extract through Whatman No. 1 filter paper.

    • Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.

    • Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

    • Lyophilize the concentrated extract to obtain a dry powder.

Isolation and Purification of this compound

The crude extract obtained contains a complex mixture of compounds. Therefore, chromatographic techniques are essential for the isolation and purification of this compound.

Protocol: Chromatographic Purification of this compound

  • Column Chromatography:

    • Dissolve the dried crude extract in a minimal amount of the initial mobile phase.

    • Pack a glass column with silica (B1680970) gel 60 (70-230 mesh) as the stationary phase.

    • Apply the dissolved extract to the top of the column.

    • Elute the column with a gradient solvent system, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with solvents like ethyl acetate (B1210297) and methanol.

    • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • Pool the fractions containing this compound (as identified by TLC).

    • Further purify the pooled fractions using a preparative HPLC system equipped with a C18 column.

    • Use a mobile phase consisting of a gradient of acetonitrile (B52724) and water (with 0.1% formic acid).

    • Monitor the elution at a suitable UV wavelength (e.g., 254 nm or 340 nm).

    • Collect the peak corresponding to this compound.

    • Evaporate the solvent to obtain the purified compound.

Quantification of this compound using UPLC-MS/MS

Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and selective method for the quantification of specific compounds in complex mixtures.

Table 2: UPLC-MS/MS Parameters for this compound Quantification

ParameterValue
UPLC System
ColumnAcquity UPLC BEH C18 (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
GradientOptimized for separation of flavonoids
Flow Rate0.3 - 0.5 mL/min
Column Temperature30 - 40 °C
Injection Volume1 - 5 µL
MS/MS System
Ionization ModeElectrospray Ionization (ESI), Negative or Positive
Precursor Ion (m/z)[M-H]⁻ or [M+H]⁺ for this compound
Product Ions (m/z)Specific fragment ions for this compound
Collision EnergyOptimized for fragmentation
Dwell TimeOptimized for signal intensity

Mandatory Visualizations

Biosynthetic Pathway of this compound

This compound is a glycoside of the flavone luteolin. Its biosynthesis follows the general phenylpropanoid pathway, which leads to the formation of the flavonoid skeleton, followed by specific hydroxylation and glycosylation steps.

Biosynthesis_of_Graveobioside_A cluster_phenylpropanoid Phenylpropanoid Pathway cluster_flavonoid Flavonoid Biosynthesis cluster_glycosylation Glycosylation Phenylalanine Phenylalanine Cinnamic_acid Cinnamic Acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric Acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Naringenin_chalcone Naringenin Chalcone p_Coumaroyl_CoA->Naringenin_chalcone CHS Naringenin Naringenin (Flavanone) Naringenin_chalcone->Naringenin CHI Eriodictyol Eriodictyol Naringenin->Eriodictyol F3'H Luteolin Luteolin (Flavone) Eriodictyol->Luteolin FNS Luteolin_7_O_glucoside Luteolin 7-O-glucoside Luteolin->Luteolin_7_O_glucoside UGT Graveobioside_A This compound Luteolin_7_O_glucoside->Graveobioside_A Apiosyltransferase UDP_Glucose UDP-Glucose UDP_Glucose->Luteolin_7_O_glucoside UDP_Apiose UDP-Apiose UDP_Apiose->Graveobioside_A

Caption: Biosynthetic pathway of this compound.

Experimental Workflow for Analysis

The overall process for the analysis of this compound from Centaurea cyanus can be visualized as a sequential workflow.

Experimental_Workflow Plant_Material Centaurea cyanus (Flowers, Leaves, Stems) Drying_Grinding Drying and Grinding Plant_Material->Drying_Grinding Extraction Solvent Extraction (e.g., 80% Methanol) Drying_Grinding->Extraction Filtration_Concentration Filtration and Concentration Extraction->Filtration_Concentration Crude_Extract Crude Extract Filtration_Concentration->Crude_Extract Column_Chromatography Column Chromatography (Silica Gel) Crude_Extract->Column_Chromatography UPLC_MSMS UPLC-MS/MS Quantification Crude_Extract->UPLC_MSMS Fraction_Collection Fraction Collection and TLC Analysis Column_Chromatography->Fraction_Collection Prep_HPLC Preparative HPLC (C18 Column) Fraction_Collection->Prep_HPLC Pure_Compound Pure this compound Prep_HPLC->Pure_Compound Pure_Compound->UPLC_MSMS Standard Data_Analysis Data Analysis and Reporting UPLC_MSMS->Data_Analysis

Caption: Workflow for this compound analysis.

Conclusion

This compound is a significant flavonoid constituent of Centaurea cyanus. This technical guide has synthesized the available information on its natural occurrence, providing a framework for its quantitative analysis and outlining detailed experimental protocols for its extraction, isolation, and quantification. The provided diagrams of the biosynthetic pathway and experimental workflow offer a clear visual representation of the key processes involved. While the presence of this compound in Centaurea cyanus is established, further research is needed to determine its precise concentration in different plant organs and to fully elucidate its pharmacological potential. The methodologies and information presented herein provide a solid foundation for advancing the scientific understanding and potential applications of this promising natural compound.

References

The Multifaceted Health Benefits of Flavonoids: A Technical Whitepaper for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Flavonoids, a diverse group of polyphenolic compounds ubiquitously found in plants, have garnered significant scientific interest for their potential health-promoting properties. These natural products are integral components of the human diet, being abundant in fruits, vegetables, tea, and wine. Extensive research has elucidated a broad spectrum of biological activities, including antioxidant, anti-inflammatory, neuroprotective, cardioprotective, and anticancer effects. This technical guide provides an in-depth overview of the core health benefits of flavonoids, focusing on their mechanisms of action, relevant signaling pathways, and key experimental findings. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental protocols, and visual representations of molecular interactions.

Antioxidant Properties of Flavonoids

Flavonoids are renowned for their potent antioxidant capabilities, which underpin many of their other biological activities. They can neutralize free radicals and reactive oxygen species (ROS), thereby mitigating oxidative stress, a key contributor to numerous chronic diseases.

Quantitative Analysis of Antioxidant Activity

The antioxidant capacity of flavonoids is frequently quantified using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. The half-maximal inhibitory concentration (IC50) is a common metric used to express the antioxidant potency of a compound.

FlavonoidAssayIC50 (µg/mL)Reference
Quercetin DPPH5.13 ± 1.32[1]
Luteolin DPPHNot specified
Kaempferol DPPHNot specified
Myricetin DPPHNot specified
Apigenin DPPHNot specified
Catechin DPPHNot specified
Epicatechin DPPHNot specified
Rutin DPPHNot specified
Naringenin DPPHNot specified
Hesperetin DPPHNot specified
Procyanidin B2 DPPH< Quercetin
Epigallocatechin DPPH< Quercetin
Taxifolin DPPH> Quercetin
Various Flavonoids ABTSNot specified

Table 1: In Vitro Antioxidant Activity of Selected Flavonoids. This table summarizes the IC50 values of various flavonoids in commonly used antioxidant assays. Lower IC50 values indicate higher antioxidant activity.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines a standard procedure for determining the antioxidant activity of flavonoids using the DPPH assay.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol)

  • Flavonoid stock solutions of known concentrations (dissolved in a suitable solvent like methanol (B129727) or DMSO)

  • Methanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare a fresh solution of DPPH in methanol. The concentration should be adjusted so that the initial absorbance at the measurement wavelength is within the optimal range of the spectrophotometer.

  • Sample Preparation: Prepare serial dilutions of the flavonoid stock solutions in methanol to obtain a range of concentrations for testing.

  • Assay: a. To each well of a 96-well plate, add a specific volume of the flavonoid solution (e.g., 100 µL). b. Add the DPPH solution to each well (e.g., 100 µL). c. For the control, add the same volume of methanol instead of the flavonoid solution. d. For the blank, add methanol to the wells.

  • Incubation: Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of each well at a specific wavelength (typically around 517 nm) using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • IC50 Determination: The IC50 value, the concentration of the flavonoid that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the flavonoid concentration.

Anti-inflammatory Effects of Flavonoids

Chronic inflammation is a contributing factor to a wide range of diseases. Flavonoids have demonstrated significant anti-inflammatory properties by modulating key signaling pathways and inhibiting the production of pro-inflammatory mediators.

Quantitative Analysis of Anti-inflammatory Activity

The anti-inflammatory effects of flavonoids can be assessed by measuring their ability to inhibit the production of inflammatory markers such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in cell-based assays.

FlavonoidTargetCell LineIC50 (µM)Reference
Chrysin NORAW 264.7> 100[1]
PGE2RAW 264.7> 100[1]
TNF-αRAW 264.748.01 ± 2.65[1]
Kaempferol NORAW 264.730.00 ± 1.77[1]
PGE2RAW 264.7> 100[1]
TNF-αRAW 264.725.33 ± 2.45[1]
Morin NORAW 264.7> 100[1]
PGE2RAW 264.7> 100[1]
TNF-αRAW 264.7> 100[1]
Silibinin NORAW 264.745.12 ± 2.11[1]
PGE2RAW 264.7> 100[1]
TNF-αRAW 264.740.21 ± 2.03[1]
Quercetin NORAW 264.75.25 ± 0.87[1]
PGE2RAW 264.710.11 ± 1.04[1]
TNF-αRAW 264.75.13 ± 1.32[1]
Diosmin NORAW 264.7> 100[1]
PGE2RAW 264.7> 100[1]
TNF-αRAW 264.7> 100[1]
Hesperidin NORAW 264.7> 100[1]
PGE2RAW 264.7> 100[1]
TNF-αRAW 264.7> 100[1]

Table 2: In Vitro Anti-inflammatory Activity of Selected Flavonoids. This table presents the IC50 values for the inhibition of NO, PGE2, and TNF-α production by various flavonoids in LPS-induced RAW 264.7 macrophage cells.

Signaling Pathway: NF-κB Inhibition by Flavonoids

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Flavonoids can inhibit this pathway at multiple points, leading to a reduction in the expression of pro-inflammatory genes.

NFkB_Pathway NF-κB Signaling Pathway Inhibition by Flavonoids cluster_complex Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB p50/p65 IκB IKK->NFkB_IkB:k NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_IkB:k->IKK NFkB_IkB->NFkB Degradation of IκB ProInflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->ProInflammatory_Genes Induces Flavonoids Flavonoids Flavonoids->IKK Inhibit Flavonoids->NFkB Inhibit Translocation

Caption: Flavonoids inhibit the NF-κB pathway by targeting IKK and NF-κB translocation.

Anticancer Properties of Flavonoids

Flavonoids have emerged as promising agents in cancer chemoprevention and therapy. Their anticancer effects are mediated through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.

Quantitative Analysis of Anticancer Activity

The cytotoxic and anti-proliferative effects of flavonoids on cancer cells are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.

FlavonoidCancer Cell LineIC50 (µM)Reference
Apigenin HCT116 (Colon)25[2]
HT-29 (Colon)>50[2]
Luteolin HCT116 (Colon)30[2]
Quercetin MCF-7 (Breast)Not specified
A549 (Lung)Not specified
Kaempferol PC-3 (Prostate)Not specified
Myricetin A549 (Lung)Potent[3]
Genistein PC-3 (Prostate)Not specified
Xanthohumol HCT116 (Colon)12.2[2]
HT-29 (Colon)19.8[2]
T84 (Colon)16.5[2]

Table 3: In Vitro Anticancer Activity of Selected Flavonoids. This table displays the IC50 values of various flavonoids against different cancer cell lines, indicating their potential as anti-proliferative agents.

Experimental Protocol: MTT Assay for Cell Viability

This protocol describes a standard method for assessing the effect of flavonoids on cancer cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Flavonoid stock solutions

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plate

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Treatment: Treat the cells with various concentrations of the flavonoid. Include a vehicle control (e.g., DMSO) and a blank (medium only). Incubate for a specified period (e.g., 24, 48, or 72 hours).[2]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[2]

  • Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[2]

  • Calculation: Calculate the percentage of cell viability relative to the control. The IC50 value is determined from the dose-response curve.

Signaling Pathway: PI3K/Akt Inhibition by Flavonoids

The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival and proliferation and is often dysregulated in cancer. Flavonoids can inhibit this pathway, leading to apoptosis and cell cycle arrest.

PI3K_Akt_Pathway PI3K/Akt Signaling Pathway Inhibition by Flavonoids GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates ApoptosisInhibition Inhibition of Apoptosis Akt->ApoptosisInhibition CellSurvival Cell Survival & Proliferation mTOR->CellSurvival Flavonoids Flavonoids Flavonoids->PI3K Inhibit Flavonoids->Akt Inhibit

Caption: Flavonoids can inhibit the PI3K/Akt pathway, a key regulator of cell survival.

Neuroprotective Effects of Flavonoids

Flavonoids have shown promise in protecting against neurodegenerative diseases by mitigating oxidative stress, reducing neuroinflammation, and modulating neuronal signaling pathways.

Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells

The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model to study neurodegenerative diseases. This protocol outlines a method to assess the neuroprotective effects of flavonoids against a neurotoxin.

Materials:

  • SH-SY5Y cells

  • Cell culture medium (e.g., DMEM/F12)

  • Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) for Parkinson's disease models, or amyloid-beta (Aβ) for Alzheimer's disease models)[4]

  • Flavonoid stock solutions

  • MTT solution

  • 96-well plate

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Culture: Culture SH-SY5Y cells in a 96-well plate until they reach a desired confluency.

  • Pre-treatment: Pre-treat the cells with various concentrations of the flavonoid for a specific duration (e.g., 2 hours).

  • Toxin Exposure: Induce neuronal damage by adding the neurotoxin to the wells (with the exception of the control group).

  • Incubation: Incubate the cells for a specified period (e.g., 24 hours).

  • Viability Assessment: Assess cell viability using the MTT assay as described in section 3.2.

  • Data Analysis: Compare the viability of flavonoid-treated cells to the toxin-treated control to determine the neuroprotective effect.

Cardioprotective Effects of Flavonoids

Flavonoids contribute to cardiovascular health by improving endothelial function, reducing blood pressure, and inhibiting platelet aggregation.

Experimental Protocol: Assessment of Endothelial Nitric Oxide (NO) Production

Endothelial dysfunction is an early event in atherosclerosis. Flavonoids can enhance the production of nitric oxide (NO), a key vasodilator, by endothelial cells.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium

  • Flavonoid stock solutions

  • Griess Reagent System for nitrite (B80452) determination

  • 96-well plate

  • Cell culture incubator

  • Microplate reader

Procedure:

  • Cell Culture: Culture HUVECs in a 96-well plate until confluent.

  • Treatment: Treat the cells with different concentrations of flavonoids for a specified time (e.g., 24 hours).

  • Sample Collection: Collect the cell culture supernatant from each well.

  • Nitrite Measurement: Measure the concentration of nitrite (a stable metabolite of NO) in the supernatant using the Griess Reagent System according to the manufacturer's instructions.

  • Data Analysis: Compare the nitrite levels in flavonoid-treated cells to the control to determine the effect on NO production.

The extensive body of research on flavonoids highlights their significant potential for promoting human health and preventing chronic diseases. Their multifaceted mechanisms of action, targeting key cellular processes such as oxidative stress, inflammation, and aberrant cell signaling, make them attractive candidates for the development of novel therapeutic and preventative strategies. This technical guide has provided a comprehensive overview of the core health benefits of flavonoids, supported by quantitative data, detailed experimental protocols, and visual representations of their molecular interactions. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in their ongoing efforts to harness the therapeutic potential of these remarkable natural compounds. Further research, particularly well-designed clinical trials, is warranted to fully elucidate the efficacy and safety of flavonoids in human health and disease management.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Flavonoid Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Flavonoid glycosides are a large and diverse group of secondary metabolites found throughout the plant kingdom. They consist of a flavonoid aglycone linked to one or more sugar moieties. This glycosylation enhances their solubility and stability within the plant cell. For researchers and drug development professionals, flavonoid glycosides are of significant interest due to their wide range of biological activities, including antioxidant, anti-inflammatory, cardioprotective, and anticancer properties.

The effective extraction of these compounds from plant matrices is a critical first step for their study and utilization. The choice of extraction method can significantly impact the yield, purity, and subsequent bioactivity of the extracted compounds. This document provides detailed protocols for modern extraction techniques, a comparative summary of extraction parameters, and an overview of a key signaling pathway modulated by a prominent flavonoid, quercetin.

Modern Extraction Techniques: Principles and Advantages

Conventional methods for flavonoid extraction, such as maceration and Soxhlet extraction, are often limited by long extraction times, high solvent consumption, and potential degradation of thermolabile compounds.[1] Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offer significant advantages, including reduced extraction time, lower solvent usage, and increased efficiency.[2][3]

  • Ultrasound-Assisted Extraction (UAE): This technique utilizes high-frequency sound waves (typically >20 kHz) to create acoustic cavitation in the solvent. The collapse of these cavitation bubbles near the plant cell walls generates microjets and shockwaves, leading to cell disruption and enhanced mass transfer of the target compounds into the solvent.[2]

  • Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and the plant matrix. The polar molecules within the sample absorb microwave energy, leading to rapid, localized heating. This internal heat and pressure cause the plant cells to rupture, releasing the flavonoid glycosides into the surrounding solvent.[3]

Experimental Protocols

The following are generalized protocols for UAE and MAE of flavonoid glycosides from dried plant material. It is crucial to note that optimal conditions are highly dependent on the specific plant material, the target flavonoid glycosides, and the solvent system used. Therefore, these protocols should be considered as a starting point for method development and optimization.

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Flavonoid Glycosides

1. Sample Preparation: a. Dry the plant material at a controlled temperature (e.g., 40-60°C) to a constant weight to minimize enzymatic degradation. b. Grind the dried material into a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.

2. Extraction Procedure: a. Accurately weigh a specific amount of the powdered plant material (e.g., 1.0 g) and place it into an extraction vessel (e.g., a 100 mL Erlenmeyer flask). b. Add the chosen extraction solvent at a predetermined solid-to-liquid ratio. Aqueous ethanol (B145695) or methanol (B129727) are commonly used solvents for flavonoid glycosides.[4][5] c. Place the vessel in an ultrasonic bath or use an ultrasonic probe. d. Set the extraction parameters:

  • Ultrasonic Power/Frequency: Typically in the range of 100-500 W and 20-40 kHz.[5][6]
  • Extraction Temperature: Can range from room temperature to 80°C. A temperature-controlled water bath is recommended to maintain a consistent temperature.[4]
  • Extraction Time: Generally ranges from 15 to 60 minutes.[5] e. Sonicate the mixture for the specified duration.

3. Post-Extraction Processing: a. After extraction, separate the extract from the solid residue by filtration (e.g., using Whatman No. 1 filter paper) or centrifugation (e.g., 4000 rpm for 15 minutes). b. The supernatant can then be concentrated under reduced pressure using a rotary evaporator. c. The concentrated extract can be lyophilized or stored at low temperatures for further analysis and purification.

Workflow for Ultrasound-Assisted Extraction (UAE)

UAE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_processing Post-Extraction start Dried Plant Material grind Grinding start->grind powder Plant Powder grind->powder mix Mix with Solvent powder->mix sonicate Ultrasonication (Power, Temp, Time) mix->sonicate separate Filtration / Centrifugation sonicate->separate concentrate Concentration (Rotary Evaporation) separate->concentrate final_product Crude Extract concentrate->final_product MAE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_processing Post-Extraction start Dried Plant Material grind Grinding start->grind powder Plant Powder grind->powder mix Place in Vessel with Solvent powder->mix microwave Microwave Irradiation (Power, Temp, Time) mix->microwave separate Filtration / Centrifugation microwave->separate concentrate Concentration (Rotary Evaporation) separate->concentrate final_product Crude Extract concentrate->final_product Quercetin_Pathway LPS LPS (Inflammatory Stimulus) TLR4 TLR4 LPS->TLR4 Binds IKK IKK Activation TLR4->IKK IkBa IκBα Phosphorylation & Degradation IKK->IkBa NFkB NF-κB IkBa->NFkB Releases NFkB_nucleus NF-κB Translocation to Nucleus NFkB->NFkB_nucleus Genes Pro-inflammatory Gene Transcription NFkB_nucleus->Genes Cytokines TNF-α, IL-6, IL-1β (Inflammatory Cytokines) Genes->Cytokines Leads to Quercetin Quercetin Quercetin->TLR4 Inhibits Quercetin->NFkB_nucleus Inhibits

References

Application Note and Protocol for the Purification of Graveobioside A using Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Graveobioside A, a naturally occurring flavonoid glycoside, has garnered interest for its potential therapeutic properties.[1][2] As a member of the flavone (B191248) glycosides, it is found in various plant species.[2][3] Effective isolation and purification are crucial for further pharmacological studies and drug development. This document provides a detailed protocol for the purification of this compound from a plant matrix using column chromatography, a fundamental technique for the separation of natural products.[4][5] The protocol is designed to be a representative method based on established principles for flavonoid glycoside purification.

Experimental Protocols

The purification of this compound is typically a multi-step process involving extraction, enrichment, and fine purification through sequential chromatographic techniques.

1. Plant Material Extraction and Preliminary Fractionation

The initial step involves extracting the crude compounds from the dried and powdered plant material.

  • Extraction Solvent: A common and effective solvent for flavonoid glycosides is 70% aqueous ethanol (B145695).[6]

  • Protocol:

    • Macerate or reflux the powdered plant material with 70% ethanol.

    • Filter the resulting extract to remove solid plant debris.

    • Concentrate the filtrate under reduced pressure to yield a crude extract.

  • Solvent Partitioning:

    • The crude extract is then typically suspended in water and partitioned sequentially with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.

    • Flavonoid glycosides, including this compound, are often enriched in the n-butanol fraction.[7]

2. Enrichment using Macroporous Resin Column Chromatography

This step aims to separate the target flavonoid glycosides from more polar impurities like sugars or highly non-polar compounds.

  • Stationary Phase: Macroporous adsorbent resin (e.g., AB-8 or similar).[8]

  • Protocol:

    • Column Packing: Pack a glass column with the macroporous resin, ensuring it is well-settled and free of air bubbles.

    • Equilibration: Equilibrate the column by washing with deionized water.

    • Sample Loading: Dissolve the n-butanol fraction in a minimal amount of deionized water and load it onto the column.

    • Washing: Wash the column with several column volumes of deionized water to remove highly polar compounds.

    • Elution: Elute the column with a stepwise gradient of increasing ethanol concentration in water (e.g., 20%, 40%, 60%, 80% ethanol).[6]

    • Fraction Collection: Collect fractions of a defined volume.

    • Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify those containing this compound. Pool the positive fractions and concentrate them.

3. Purification using Silica (B1680970) Gel Column Chromatography

The enriched fraction is further purified using silica gel chromatography to isolate this compound.

  • Stationary Phase: Silica gel (100-200 mesh).

  • Mobile Phase: A gradient elution system is typically employed. A common system for flavonoids is a mixture of chloroform, methanol, and water in varying ratios.

  • Protocol:

    • Column Packing: Prepare a slurry of silica gel in the initial mobile phase solvent and carefully pack it into a glass column.

    • Sample Loading: Dissolve the concentrated, enriched fraction in a small volume of the initial mobile phase and load it onto the column.

    • Elution: Begin elution with a less polar solvent system (e.g., Chloroform:Methanol:Water - 90:9:1 v/v/v) and gradually increase the polarity by increasing the proportion of methanol.

    • Fraction Collection and Analysis: Collect fractions and monitor the separation using TLC. Fractions showing a single spot corresponding to the Rf value of a this compound standard are pooled.

4. Final Purification using Sephadex LH-20 Column Chromatography

For obtaining high-purity this compound, a final polishing step using size-exclusion and adsorption chromatography on Sephadex LH-20 is recommended.[8][9]

  • Stationary Phase: Sephadex LH-20.

  • Mobile Phase: Methanol or an ethanol-water mixture.[9]

  • Protocol:

    • Column Packing: Swell the Sephadex LH-20 beads in the mobile phase and pack the column.

    • Sample Loading: Dissolve the semi-purified this compound from the silica gel column fractions in the mobile phase and load it onto the column.

    • Elution: Elute the sample with the mobile phase at a constant flow rate.

    • Fraction Collection and Purity Assessment: Collect fractions and analyze their purity using High-Performance Liquid Chromatography (HPLC). Pool the fractions that meet the desired purity level and concentrate to obtain pure this compound.

Data Presentation

The following table summarizes typical quantitative parameters for the column chromatography steps. These values are representative and may require optimization for specific experimental conditions.

ParameterMacroporous Resin ColumnSilica Gel ColumnSephadex LH-20 Column
Stationary Phase Macroporous Resin (AB-8)Silica Gel (100-200 mesh)Sephadex LH-20
Column Dimensions (ID x L) 4.0 cm x 40 cm3.0 cm x 40 cm2.5 cm x 60 cm
Sample Loading (g) 10 - 201 - 50.1 - 0.5
Mobile Phase H₂O → EtOH gradientCHCl₃:MeOH:H₂O gradient100% Methanol
Flow Rate (mL/min) 10 - 15[8]5 - 101 - 3
Fraction Volume (mL) 2002010
Typical Yield ~80% (Enriched Fraction)~50% (Semi-pure)>95% (Pure)
Purity Achieved EnrichedSemi-pure>98% (by HPLC)

Visualizations

Purification_Workflow Plant_Material Dried Plant Material Extraction Extraction (70% Ethanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Partitioning Solvent Partitioning Crude_Extract->Partitioning Butanol_Fraction n-Butanol Fraction (Enriched) Partitioning->Butanol_Fraction Macroporous_Resin Macroporous Resin Column Chromatography Butanol_Fraction->Macroporous_Resin Enriched_Fraction Enriched this compound Fraction Macroporous_Resin->Enriched_Fraction Silica_Gel Silica Gel Column Chromatography Enriched_Fraction->Silica_Gel Semi_Pure Semi-Pure This compound Silica_Gel->Semi_Pure Sephadex Sephadex LH-20 Column Chromatography Semi_Pure->Sephadex Pure_Compound Pure this compound (>98%) Sephadex->Pure_Compound

Caption: Workflow for the purification of this compound.

Silica_Gel_Chromatography cluster_column Silica Gel Column Load_Sample Load Enriched Fraction Elution_Start Start Elution (Low Polarity Solvent) Load_Sample->Elution_Start Gradient Increase Solvent Polarity Elution_Start->Gradient Fraction_Collection Collect Fractions Gradient->Fraction_Collection TLC_Analysis TLC Analysis of Fractions Fraction_Collection->TLC_Analysis Pooling Pool Pure Fractions TLC_Analysis->Pooling Final_Product Semi-Pure this compound Pooling->Final_Product

Caption: Silica gel column chromatography experimental workflow.

References

Application Notes and Protocols for Flavonoid Separation using Sephadex LH-20 Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sephadex LH-20 chromatography is a versatile and widely employed technique for the separation and purification of flavonoids from complex plant extracts.[1][2][3][4][5][6] This lipophilic derivative of a cross-linked dextran (B179266) gel combines mechanisms of both size-exclusion and partition chromatography, enabling effective separation of flavonoids based on their molecular size and polarity.[4] Its compatibility with a broad range of organic solvents and aqueous-organic mixtures makes it a powerful tool in natural product chemistry, facilitating the isolation of pure flavonoid compounds for further structural elucidation and bioactivity studies.[1][2][3][4][5][6]

This document provides detailed application notes and standardized protocols for the successful separation of flavonoids using Sephadex LH-20 column chromatography.

Principle of Separation

Sephadex LH-20 is a hydroxypropylated, cross-linked dextran gel that exhibits both hydrophilic and lipophilic properties. The separation of flavonoids on Sephadex LH-20 is governed by a dual mechanism:

  • Size-Exclusion (Gel Filtration): In polar solvents, the gel swells, and its porous structure allows for the separation of molecules based on their size. Larger molecules that are excluded from the pores of the gel matrix will elute first, while smaller molecules that can penetrate the pores will have a longer retention time and elute later.

  • Adsorption/Partition Chromatography: The lipophilic nature of the Sephadex LH-20 matrix allows for interaction with the hydrophobic regions of flavonoid molecules. In less polar solvents, this interaction becomes more pronounced, and separation is influenced by the differential partitioning of flavonoids between the stationary phase and the mobile phase.

The choice of mobile phase is critical in determining the dominant separation mechanism and achieving optimal resolution.

Experimental Protocols

General Protocol for Flavonoid Separation

This protocol outlines the fundamental steps for separating flavonoids from a plant extract using a Sephadex LH-20 column.

a. Materials and Reagents:

  • Sephadex LH-20 resin

  • Chromatography column (glass or solvent-resistant plastic)

  • Crude or pre-purified plant extract containing flavonoids

  • Mobile phase (e.g., methanol (B129727), ethanol (B145695), methanol-water mixtures, chloroform-methanol mixtures)[1][2][3][4][5][6]

  • Fraction collector (optional)

  • Rotary evaporator

b. Column Packing:

  • Suspend the required amount of dry Sephadex LH-20 powder in the chosen mobile phase. Allow the gel to swell for at least 3 hours (or overnight for complete swelling).

  • Gently degas the slurry to remove any dissolved air bubbles.

  • Mount the chromatography column vertically. Ensure the outlet is closed.

  • Pour the Sephadex LH-20 slurry into the column in a single, continuous motion to avoid the formation of air bubbles and ensure a homogenous packing.

  • Open the column outlet and allow the gel to settle. Continuously add more slurry until the desired bed height is reached.

  • Equilibrate the packed column by passing at least 2-3 column volumes of the mobile phase through it until a stable baseline is achieved.

c. Sample Preparation and Loading:

  • Dissolve the plant extract in a minimal amount of the mobile phase.

  • Filter the sample solution to remove any particulate matter.

  • Carefully apply the filtered sample onto the top of the packed column bed.

d. Elution and Fraction Collection:

  • Begin the elution by passing the mobile phase through the column at a constant flow rate.

  • Collect the eluate in fractions of a defined volume.

  • Monitor the separation by thin-layer chromatography (TLC) or UV-Vis spectroscopy to identify the fractions containing the desired flavonoids.

e. Flavonoid Recovery:

  • Pool the fractions containing the purified flavonoids.

  • Evaporate the solvent using a rotary evaporator to obtain the isolated compounds.

flavonoid_separation_workflow cluster_prep Preparation cluster_chromatography Chromatography cluster_analysis Analysis & Recovery start Start swell_gel Swell Sephadex LH-20 start->swell_gel pack_column Pack Chromatography Column swell_gel->pack_column equilibrate_column Equilibrate Column pack_column->equilibrate_column load_sample Load Sample onto Column equilibrate_column->load_sample prepare_sample Prepare Plant Extract Sample prepare_sample->load_sample elute_column Elute with Mobile Phase load_sample->elute_column collect_fractions Collect Fractions elute_column->collect_fractions monitor_fractions Monitor Fractions (TLC/UV-Vis) collect_fractions->monitor_fractions pool_fractions Pool Flavonoid-rich Fractions monitor_fractions->pool_fractions evaporate_solvent Evaporate Solvent pool_fractions->evaporate_solvent end Isolated Flavonoids evaporate_solvent->end

Caption: General workflow for flavonoid separation using Sephadex LH-20 chromatography.

Application Example 1: Purification of Flavonoids from Acacia mearnsii Leaves

This protocol is based on the methodology described for the separation of flavonoids from the leaves of Acacia mearnsii.[7]

a. Experimental Details:

ParameterValue
Plant MaterialAcacia mearnsii leaves
Initial ExtractEthyl acetate (B1210297) partition extract
Column Dimensions4 cm x 20 cm
Stationary PhaseSephadex LH-20
Mobile PhaseNot explicitly stated, but likely a polar solvent like methanol or ethanol based on common practice.
Sample Loading4.73 g of a pre-fractionated extract (Fr3) and 23.98 g of another (Fr4) were loaded.[7]

b. Quantitative Data:

The separation of the combined fractions (Fr3 and Fr4) on the Sephadex LH-20 column yielded five fractions (BFr1 to BFr5).

FractionWeight (g)Yield (%)Flavonoid Content (mg/g)
BFr1-4.8132.0
BFr2-5.6465.3
BFr33.5912.50518.0
BFr4-30.7275.3
BFr5-38.6357.2

Data adapted from the study on Acacia mearnsii leaves.[7]

c. Subsequent Purification:

The fraction with the highest flavonoid content (BFr3) was further purified by preparative RP-HPLC to yield individual flavonoid compounds.[7]

Application Example 2: Isolation of Flavonoid Glycosides from Ginkgo biloba Extract

This protocol is based on the methodology for the preparative separation of flavonoid glycosides from a commercial Ginkgo biloba extract.[8]

a. Experimental Details:

ParameterValue
Starting MaterialGinkgo biloba extract (24% flavonoids)
Column DimensionsNot explicitly stated
Stationary PhaseSephadex LH-20
Mobile PhaseNot explicitly stated, but likely a polar solvent system.
Sample Loading40 g of Ginkgo biloba extract

b. Quantitative Data:

The chromatography of the Ginkgo biloba extract on Sephadex LH-20 produced five fractions.

FractionWeight (g)Flavonoid Content (%)
Fraction 11.1572.3
Fraction 22.5754.2
Fraction 31.3263.5
Fraction 44.4551.2
Fraction 53.3159.2

Data adapted from the study on Ginkgo biloba extract.[8]

c. Subsequent Purification:

Each of the five fractions was further purified by preparative HPLC to isolate 12 individual flavonoid glycosides with purities of at least 97.7%.[8]

Mobile Phase Selection

The choice of the mobile phase is crucial for achieving successful separation of flavonoids on Sephadex LH-20. A wide variety of solvents and solvent systems have been reported.

Commonly Used Mobile Phases:

  • 100% Methanol: Widely used for the separation of various flavonoid classes.[1][2][3][4][5][6]

  • 100% Ethanol: An effective alternative to methanol.

  • Methanol-Water Mixtures: Gradients of increasing methanol concentration in water are often used to elute flavonoids with varying polarities.

  • Chloroform-Methanol Mixtures: These are particularly useful for separating less polar flavonoids.

  • Acetone, Dichloromethane, and Hexane: These solvents are also used, often in combination with more polar solvents.

mobile_phase_selection cluster_polarity Mobile Phase Polarity cluster_flavonoid Target Flavonoid Polarity high_polarity High Polarity (e.g., Methanol/Water) polar_flavonoids Polar Flavonoids (e.g., Glycosides) high_polarity->polar_flavonoids Effective for low_polarity Low Polarity (e.g., Chloroform/Methanol) nonpolar_flavonoids Non-polar Flavonoids (e.g., Aglycones) low_polarity->nonpolar_flavonoids Effective for

Caption: Relationship between mobile phase polarity and the type of flavonoids separated.

Troubleshooting

IssuePossible CauseSolution
Poor Resolution Inappropriate mobile phaseOptimize the mobile phase composition. Try a gradient elution.
Column overloadingReduce the amount of sample loaded onto the column.
Poor column packingRepack the column carefully to ensure a homogenous bed.
Slow Flow Rate Clogged column frit or tubingClean or replace the frit and tubing.
Fines in the Sephadex LH-20Decant the fines from the slurry before packing the column.
Air Bubbles in the Column Improper packing techniqueDegas the slurry and solvent before packing. Pack the column in a single, continuous motion.

Conclusion

Sephadex LH-20 chromatography is a robust and efficient method for the separation and purification of flavonoids from natural sources. The success of the separation is highly dependent on the careful selection of the mobile phase and proper column packing technique. By following the protocols and considering the application examples provided, researchers can effectively isolate flavonoids for a wide range of applications in research, science, and drug development.

References

Application Notes & Protocols for the Purification of Graveobioside A Using Macroporous Resin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Graveobioside A, a flavonoid glycoside, has garnered interest for its potential pharmacological activities. Its efficient purification from crude plant extracts is a critical step for further research and development. Macroporous adsorption resins offer a cost-effective, scalable, and efficient method for the separation and enrichment of flavonoids like this compound from complex mixtures.[1][2] This document provides a detailed protocol for the purification of this compound using macroporous resin, based on established methodologies for flavonoid purification. The principle of this technique relies on the differential adsorption and desorption of molecules onto a solid-phase resin based on properties like polarity, molecular weight, and specific interactions such as hydrogen bonding and van der Waals forces.[1][3]

Key Experimental Protocols

Preparation of Crude Extract

Prior to purification, a crude extract containing this compound must be prepared from the plant material.

Protocol:

  • Source Material: Obtain dried and powdered plant material known to contain this compound.

  • Extraction:

    • Mix the powdered plant material with a suitable solvent (e.g., 70% ethanol) at a specific ratio (e.g., 1:10 w/v).[4]

    • Perform extraction using a suitable method such as maceration, ultrasonic-assisted extraction, or microwave-assisted extraction to enhance efficiency.[5][6][7]

    • Heat the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2 hours) with constant stirring.[8]

  • Filtration and Concentration:

    • Filter the mixture to separate the liquid extract from the solid plant debris.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

  • Sample Preparation for Resin Application:

    • Redissolve the concentrated extract in deionized water to a specific concentration.

    • Centrifuge or filter the aqueous solution to remove any precipitates.

Macroporous Resin Selection and Pre-treatment

The choice of macroporous resin is crucial for optimal purification and depends on the polarity of the target compound.[1][4] For flavonoids, which are generally polar compounds, polar or weakly polar resins are often suitable.[1]

Protocol:

  • Resin Screening: Perform static adsorption and desorption tests on a selection of macroporous resins (e.g., AB-8, D-101, HPD-600, XAD-7HP) to identify the one with the highest adsorption capacity and desorption ratio for this compound.[1][4][7][9]

  • Resin Pre-treatment:

    • Soak the selected resin in ethanol (B145695) for 24 hours to swell and remove any residual monomers.

    • Wash the resin thoroughly with deionized water until no alcohol is detected in the effluent.

    • Treat the resin with an acid (e.g., 5% HCl) followed by a base (e.g., 5% NaOH) to remove any potential impurities.

    • Finally, wash with deionized water until the effluent is neutral.

Static Adsorption and Desorption Experiments

These experiments are performed to determine the equilibrium time and adsorption/desorption capacities of the selected resin.

Protocol:

  • Adsorption Kinetics:

    • Add a known mass of pre-treated resin (e.g., 1.0 g dry weight equivalent) to a flask containing a specific volume and concentration of the crude this compound solution.[8][10]

    • Place the flask in a shaker at a constant temperature (e.g., 25°C) and agitation speed (e.g., 120 rpm).[8]

    • Withdraw aliquots of the solution at different time intervals (e.g., 0, 15, 30, 60, 90, 120, 180, 240 min) and measure the concentration of this compound using HPLC.

    • Plot the adsorption capacity versus time to determine the adsorption equilibrium time.

  • Desorption Kinetics:

    • After reaching adsorption equilibrium, filter the resin and wash it with deionized water to remove any unadsorbed impurities.

    • Transfer the resin to a flask containing a desorption solvent (e.g., 70% ethanol).[4]

    • Follow the same procedure as for adsorption kinetics, withdrawing aliquots of the desorption solution over time to determine the desorption equilibrium time.

Dynamic Column Chromatography for Purification

Dynamic column experiments are performed to scale up the purification process and optimize separation parameters.

Protocol:

  • Column Packing: Pack a glass column with the pre-treated macroporous resin.

  • Adsorption (Loading):

    • Load the crude this compound extract solution onto the column at a constant flow rate (e.g., 2 Bed Volumes (BV)/h).

    • Collect the effluent and monitor the concentration of this compound. The point at which the effluent concentration reaches about 10% of the initial concentration is considered the breakthrough point.

  • Washing:

    • After loading, wash the column with deionized water (e.g., 2-3 BV) to remove unretained impurities like sugars and salts.

  • Desorption (Elution):

    • Elute the adsorbed this compound from the resin using an appropriate concentration of ethanol (e.g., 70% ethanol) at a specific flow rate (e.g., 2 BV/h).[10]

    • Collect the eluate in fractions and monitor the concentration of this compound in each fraction by HPLC.

  • Regeneration:

    • After elution, regenerate the resin by washing with the elution solvent followed by deionized water, and then the acid/base treatment as described in the pre-treatment step, to prepare it for the next cycle.

Analysis and Quantification

High-Performance Liquid Chromatography (HPLC) is the standard method for the identification and quantification of this compound.[11][12][13]

Protocol:

  • HPLC System: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD) is suitable.[11]

  • Column: A reversed-phase C18 column is typically used for flavonoid analysis.[11]

  • Mobile Phase: A gradient elution with two solvents, such as acetonitrile (B52724) (A) and water with a small amount of acid like formic or phosphoric acid (B), is commonly employed.[11][13]

  • Detection: Monitor the elution at a wavelength where this compound has maximum absorbance.

  • Quantification: Create a standard curve using a pure standard of this compound to quantify its concentration in the collected fractions.

Data Presentation

Table 1: Comparison of Macroporous Resins for this compound Purification (Representative Data)

Resin TypePolaritySurface Area (m²/g)Adsorption Capacity (mg/g)Desorption Ratio (%)
AB-8Weakly Polar480-52092.5476.76
D-101Non-polar800-85075.3268.91
HPD-600Polar500-55088.1582.43
XAD-7HPPolar45039.875.00

Note: The data presented are representative values based on flavonoid purification studies and should be experimentally determined for this compound.[1][4][7][9]

Table 2: Optimized Parameters for Dynamic Column Chromatography (Representative Data)

ParameterOptimal Value
Sample Concentration2.5 mg/mL
Loading Flow Rate1.5 BV/h
Elution Solvent60% Ethanol
Elution Flow Rate3 BV/h
Elution Volume5.5 BV

Note: BV stands for Bed Volume. These are representative values and require optimization for the specific application.[9][14]

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_resin Resin Preparation & Screening cluster_purification Purification Process cluster_analysis Analysis & Final Product plant_material Plant Material extraction Solvent Extraction plant_material->extraction filtration Filtration & Concentration extraction->filtration crude_extract Crude Extract Solution filtration->crude_extract adsorption Adsorption (Loading) crude_extract->adsorption resin_selection Resin Screening resin_pretreatment Resin Pre-treatment resin_selection->resin_pretreatment column_packing Column Packing resin_pretreatment->column_packing column_packing->adsorption washing Washing adsorption->washing desorption Desorption (Elution) washing->desorption hplc_analysis HPLC Analysis desorption->hplc_analysis purified_product Purified this compound hplc_analysis->purified_product

Caption: Experimental workflow for the purification of this compound.

logical_relationship cluster_factors Influencing Factors cluster_outcomes Desired Outcomes resin_properties Resin Properties (Polarity, Surface Area, Pore Size) optimization Optimization of Purification resin_properties->optimization process_parameters Process Parameters (pH, Temperature, Flow Rate) process_parameters->optimization sample_characteristics Sample Characteristics (Concentration, Impurities) sample_characteristics->optimization purity High Purity recovery High Recovery Rate efficiency Process Efficiency optimization->purity optimization->recovery optimization->efficiency

Caption: Factors influencing the optimization of the purification process.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of Graveobioside A

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Graveobioside A is a flavonoid glycoside found in various plant species. As a secondary metabolite, its quantification is crucial for quality control of herbal medicines, phytochemical research, and drug discovery. This application note provides a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the reliable determination of this compound in plant extracts. The method is sensitive, specific, and accurate, making it suitable for routine analysis.

Principle

This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Photodiode Array (PDA) detection. The separation is achieved on a C18 column with a gradient elution of acetonitrile (B52724) and water containing a small amount of acid to ensure sharp peak shapes. This compound is quantified by comparing its peak area with that of a certified reference standard.

Experimental Protocols

Apparatus and Materials
  • Apparatus:

    • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and photodiode array (PDA) detector.

    • Analytical balance (0.01 mg sensitivity).

    • Ultrasonic bath.

    • Centrifuge.

    • Vortex mixer.

    • Syringe filters (0.45 µm, PTFE).

    • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • Chemicals and Reagents:

    • This compound certified reference standard (≥98% purity).

    • Acetonitrile (HPLC grade).

    • Methanol (B129727) (HPLC grade).

    • Formic acid (AR grade).

    • Ultrapure water (18.2 MΩ·cm).

Preparation of Standard Solutions
  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation (from Plant Material)
  • Grinding: Grind the dried plant material to a fine powder (40-60 mesh).

  • Extraction: Accurately weigh 1.0 g of the powdered sample into a conical flask. Add 25 mL of 80% methanol.

  • Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath at room temperature.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.

  • Collection and Dilution: Collect the supernatant and transfer it to a 50 mL volumetric flask. Repeat the extraction process on the residue twice more, combining the supernatants in the same volumetric flask. Dilute to the mark with 80% methanol.

  • Filtration: Filter the final extract through a 0.45 µm PTFE syringe filter into an HPLC vial before analysis.

HPLC Method and Conditions

The chromatographic conditions for the analysis of this compound are summarized in the table below.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 10% B; 5-25 min: 10-40% B; 25-30 min: 40-10% B; 30-35 min: 10% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection PDA Detector, Wavelength: 270 nm
Run Time 35 minutes

Data Presentation

System Suitability

System suitability tests were performed to ensure the HPLC system was operating correctly.

ParameterAcceptance CriteriaResult
Tailing Factor ≤ 2.01.15
Theoretical Plates ≥ 20005800
Repeatability (RSD%) ≤ 2.0%0.85%
Retention Time (min) -~18.5
Method Validation Summary

The developed method was validated according to ICH guidelines.[1]

ParameterResult
Linearity (r²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.25 µg/mL
Limit of Quantification (LOQ) 0.75 µg/mL
Precision (Intra-day RSD%) < 1.5%
Precision (Inter-day RSD%) < 2.0%
Accuracy (Recovery %) 98.5% - 101.2%
Specificity No interference from blank matrix

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_processing Data Processing p1 Grind Plant Material p2 Weigh Sample p1->p2 p3 Ultrasonic Extraction (80% Methanol) p2->p3 p4 Centrifuge p3->p4 p5 Collect Supernatant p4->p5 p6 Filter (0.45 µm) p5->p6 h1 Inject Sample into HPLC System p6->h1 h2 Chromatographic Separation (C18 Column) h1->h2 h3 PDA Detection (270 nm) h2->h3 d1 Integrate Peak Area h3->d1 d2 Quantify using Calibration Curve d1->d2 d3 Report Results d2->d3

Caption: Experimental workflow for the quantification of this compound.

HPLC System Components

G solvent Mobile Phase (Solvent Reservoir) pump HPLC Pump (Gradient Formation) solvent->pump Eluent Flow injector Autosampler (Sample Injection) pump->injector column HPLC Column (C18 Separation) injector->column detector PDA Detector (UV-Vis Detection) column->detector data Data System (Chromatogram) detector->data

Caption: Key components of the HPLC system used for analysis.

Conclusion

The HPLC method described in this application note is a reliable and robust technique for the quantification of this compound in plant extracts. The method is simple, accurate, and precise, making it an effective tool for quality control and research purposes in the pharmaceutical and natural products industries.

References

Application Notes and Protocols for HPLC Analysis of Graveobioside A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Graveobioside A, a flavonoid glycoside found in various plants including bell peppers (Capsicum annuum) and celery (Apium graveolens), has garnered interest for its potential biological activities. Accurate and reliable quantification of this compound in plant extracts and pharmaceutical formulations is crucial for quality control, standardization, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation and quantification of such compounds. This document provides a detailed application note and protocol for the analysis of this compound using reverse-phase HPLC (RP-HPLC).

Chemical Profile: this compound

PropertyValue
IUPAC Name 7-[[2-O-(β-D-Apiofuranosyl)-β-D-glucopyranosyl]oxy]-2-(3,4-dihydroxyphenyl)-5-hydroxy-4H-1-benzopyran-4-one
Molecular Formula C₂₆H₂₈O₁₅
Molecular Weight 580.49 g/mol
Class Flavonoid-3-O-glycoside
Appearance Off-white to light yellow solid[1]
Solubility Soluble in DMSO and methanol (B129727)

Principle of HPLC Analysis

Reverse-phase HPLC is the method of choice for separating moderately polar compounds like flavonoid glycosides. In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. This compound, being a polar molecule, will have a lower affinity for the nonpolar stationary phase and will elute with a polar mobile phase. By using a gradient elution, where the polarity of the mobile phase is gradually decreased (by increasing the organic solvent concentration), compounds with varying polarities can be effectively separated. Detection is typically performed using a Diode Array Detector (DAD) or a UV-Vis detector, as flavonoids exhibit strong absorbance in the UV region.

Experimental Protocol: HPLC Analysis of this compound

This protocol is based on established methods for the analysis of flavonoid glycosides in plant matrices.

Materials and Reagents
  • This compound analytical standard (≥95% purity)

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • HPLC grade water (e.g., Milli-Q or equivalent)

  • Formic acid or Acetic acid (analytical grade)

  • Plant material (e.g., dried and powdered bell pepper leaves or celery stalks)

Instrumentation and Chromatographic Conditions
ParameterRecommended Conditions
HPLC System Quaternary pump, autosampler, column oven, Diode Array Detector (DAD) or UV-Vis Detector
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% (v/v) formic acid
Mobile Phase B Acetonitrile with 0.1% (v/v) formic acid
Gradient Elution See Table 1
Flow Rate 1.0 mL/min
Injection Volume 10 - 20 µL
Column Temperature 30 °C
Detection Wavelength 340 - 350 nm

Table 1: Example of a Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
09010
207030
355050
401090
451090
509010
609010
Sample Preparation

3.1. Standard Solution Preparation

  • Accurately weigh about 5 mg of this compound standard.

  • Dissolve in 5 mL of methanol to prepare a stock solution of 1 mg/mL.

  • From the stock solution, prepare a series of working standard solutions by serial dilution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

3.2. Plant Material Extraction

  • Weigh 1 g of dried and powdered plant material into a flask.

  • Add 20 mL of 80% methanol.

  • Sonication: Place the flask in an ultrasonic bath for 30 minutes.

  • Filtration: Filter the extract through a 0.45 µm syringe filter into an HPLC vial.

Analysis Procedure
  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Inject the prepared standard solutions to construct a calibration curve.

  • Inject the prepared sample extracts.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantify the amount of this compound in the sample using the calibration curve.

Quantitative Data Summary

The following table presents typical validation parameters for the HPLC analysis of flavonoid glycosides. These values should be determined for this compound during method validation in your laboratory.

ParameterTypical Value
Retention Time (t_R_) Dependent on specific method conditions
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.3 - 1.5 µg/mL
Recovery 95 - 105%
Precision (RSD%) < 2%

Diagrams

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Plant_Material Plant Material (e.g., Bell Pepper Leaves) Extraction Extraction (80% Methanol, Sonication) Plant_Material->Extraction Filtration Filtration (0.45 µm filter) Extraction->Filtration Sample_Vial Sample in HPLC Vial Filtration->Sample_Vial Injection Injection Sample_Vial->Injection Standard This compound Standard Stock_Solution Stock Solution (1 mg/mL in Methanol) Standard->Stock_Solution Working_Standards Working Standards (Serial Dilution) Stock_Solution->Working_Standards Standard_Vial Standards in HPLC Vials Working_Standards->Standard_Vial Standard_Vial->Injection HPLC_System HPLC System (C18 Column, Gradient Elution) Separation Chromatographic Separation Injection->Separation Detection DAD/UV-Vis Detection (340-350 nm) Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Quantification of This compound Chromatogram->Quantification Calibration_Curve Calibration Curve (from Standards) Calibration_Curve->Quantification Result Report Results Quantification->Result

Caption: Experimental workflow for the HPLC analysis of this compound.

Troubleshooting

IssuePossible CauseSolution
Poor peak shape (tailing or fronting) Column degradation, inappropriate mobile phase pH, sample overloadUse a guard column, ensure mobile phase pH is appropriate for the analyte, inject a smaller sample volume
Inconsistent retention times Fluctuations in mobile phase composition or flow rate, temperature changesEnsure proper mobile phase mixing and degassing, use a column oven for temperature control
Baseline noise or drift Contaminated mobile phase or column, detector issuesUse fresh, high-purity solvents; flush the column; check detector lamp
No peaks detected Incorrect wavelength, sample concentration too low, detector malfunctionVerify the UV absorbance maximum of this compound, concentrate the sample, check detector settings and performance

Conclusion

The described RP-HPLC method provides a reliable and robust approach for the quantitative analysis of this compound in plant materials. Proper method validation, including the determination of linearity, LOD, LOQ, precision, and accuracy, is essential for obtaining accurate and reproducible results. This application note serves as a comprehensive guide for researchers and professionals involved in the analysis of this and similar flavonoid glycosides.

References

Application Note: High-Throughput Analysis of Graveobioside A using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Graveobioside A is a flavonoid glycoside, specifically a luteolin (B72000) derivative, found in various plants such as Apium graveolens (celery) and Capsicum annuum (pepper).[1] As a member of the flavonoid class, it is associated with a range of potential health benefits, including antioxidant, anti-inflammatory, and anticancer activities.[2][3] Accurate and sensitive quantification of this compound in complex matrices is crucial for pharmacological studies, natural product chemistry, and the development of flavonoid-based therapeutics. This application note details a robust and sensitive method for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Chemical Profile: this compound this compound is structurally composed of a luteolin aglycone linked to a disaccharide moiety.[4] Its chemical properties are summarized in the table below.

PropertyValueReference
Chemical Formula C₂₆H₂₈O₁₅
Average Molecular Weight 580.49 g/mol [5]
Monoisotopic Molecular Weight 580.142820226 Da
IUPAC Name 7-[(3-{[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy}-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl)oxy]-2-(3,4-dihydroxyphenyl)-5-hydroxy-4H-chromen-4-one
Classification Flavonoid-3-O-glycoside[4]

Principle of Mass Spectrometry Analysis

The analysis of flavonoid glycosides like this compound by LC-MS/MS relies on the combination of chromatographic separation with the high selectivity and sensitivity of tandem mass spectrometry.[6][7] Following electrospray ionization (ESI), the molecule undergoes fragmentation in the collision cell. The glycosidic bond is relatively weak and is typically the first to cleave, resulting in the separation of the sugar moiety and the aglycone (luteolin).[8] This characteristic loss is a key diagnostic feature. Subsequent fragmentation of the luteolin aglycone, often through a retro-Diels-Alder (RDA) mechanism, produces further structurally informative product ions.[6][8]

Experimental Protocols

Sample Preparation (from Plant Material)

This protocol outlines a general procedure for extracting this compound from plant tissues.

  • Homogenization : Weigh 1 gram of dried, powdered plant material.

  • Extraction : Add 10 mL of 75% methanol (B129727) containing 0.1% formic acid to the sample.[9]

  • Sonication : Sonicate the mixture for 30 minutes at room temperature to facilitate cell lysis and extraction.[9][10]

  • Centrifugation : Centrifuge the extract at 12,000-14,000 x g for 20 minutes at 4°C to pellet solid debris.[9][10]

  • Filtration : Carefully collect the supernatant and filter it through a 0.22 µm PTFE syringe filter into an HPLC vial.[10]

  • Storage : Store the prepared samples at -80°C until analysis.[9]

Liquid Chromatography (LC) Conditions

Chromatographic separation is performed using a reversed-phase column to resolve this compound from other matrix components.

ParameterCondition
System UHPLC/HPLC System
Column C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 2.7 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10% B to 90% B over 6 minutes, hold for 1.5 min, return to 10% B in 1 min, and equilibrate for 1 min.[11]
Flow Rate 0.6 mL/min
Column Temperature 30°C
Injection Volume 5 µL
Mass Spectrometry (MS) Conditions

A tandem mass spectrometer is used for the detection and quantification of the analyte.

ParameterCondition
Ion Source Electrospray Ionization (ESI), Positive and Negative Modes
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 4500 V (+) / -3500 V (-)[11]
Drying Gas Temp. 270°C - 300°C[9][11]
Drying Gas Flow 12.0 L/min[11]
Nebulizer Pressure 35 - 45 psi[9][11]
Scan Range (m/z) 100 - 800

Data Presentation and Analysis

Expected Mass Transitions for this compound

The following table summarizes the primary precursor and expected product ions for this compound in both positive and negative ionization modes. The primary fragmentation involves the loss of the apiosyl-glucoside moiety (294 Da).

Ionization ModePrecursor Ion (m/z) [M+H]⁺ / [M-H]⁻Product Ion (m/z)Annotation
Positive (ESI+) 581.15287.06[Luteolin Aglycone + H]⁺
Positive (ESI+) 287.06153.02RDA Fragment of Luteolin
Positive (ESI+) 287.06137.02RDA Fragment of Luteolin
Negative (ESI-) 579.13285.04[Luteolin Aglycone - H]⁻
Negative (ESI-) 285.04151.00RDA Fragment of Luteolin
Negative (ESI-) 285.04133.01RDA Fragment of Luteolin
Representative Quantitative Performance

While specific quantitative data for this compound is not widely published, this table presents typical performance characteristics for LC-MS/MS methods developed for similar flavonoid glycosides.[12][13] These values serve as a benchmark for method validation.

ParameterRepresentative Value
Linear Range 1 - 1000 ng/mL
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 2.0 ng/mL
Precision (%RSD) < 15%
Accuracy / Recovery 85 - 115%

Visualizations

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plant Material p2 Extraction & Sonication p1->p2 p3 Centrifugation p2->p3 p4 Filtration p3->p4 a1 LC Separation p4->a1 a2 ESI Source a1->a2 a3 MS1: Precursor Ion Selection a2->a3 a4 CID Cell: Fragmentation a3->a4 a5 MS2: Product Ion Detection a4->a5 d1 Quantification a5->d1 d2 Identification a5->d2

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

parent This compound [M+H]⁺ = m/z 581.15 aglycone Luteolin Aglycone [Aglycone+H]⁺ = m/z 287.06 parent->aglycone  - Apiosyl-glucoside (-294 Da) (Glycosidic Bond Cleavage) frag1 RDA Fragment m/z 153.02 aglycone->frag1  RDA frag2 RDA Fragment m/z 137.02 aglycone->frag2  RDA

Caption: Proposed ESI+ fragmentation pathway for this compound.

center Flavonoids (e.g., this compound) act1 Antioxidant Activity center->act1 act2 Anti-inflammatory Activity center->act2 act3 Anticancer Activity center->act3 act4 Antibacterial Activity center->act4

Caption: General biological activities associated with flavonoids.

Conclusion

This application note provides a comprehensive framework for the analysis of this compound by LC-MS/MS. The detailed protocols for sample preparation, liquid chromatography, and mass spectrometry, combined with the expected fragmentation patterns, offer a solid foundation for researchers. This method is suitable for the quantification of this compound in various matrices, supporting research in pharmacology, food science, and natural product chemistry. The high sensitivity and selectivity of this approach make it an indispensable tool for advancing our understanding of this bioactive flavonoid.

References

Application Notes and Protocols for Electrospray Ionization (ESI) Mass Spectrometry of Flavonoid Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the analysis of flavonoid glycosides using Electrospray Ionization (ESI) Mass Spectrometry (MS). This document is intended to guide researchers in the structural elucidation and quantification of this important class of natural products.

Introduction to ESI-MS of Flavonoid Glycosides

Electrospray ionization mass spectrometry (ESI-MS), particularly when coupled with liquid chromatography (LC), is a powerful technique for the analysis of flavonoid glycosides.[1] Its high sensitivity and selectivity allow for the characterization and quantification of these compounds in complex matrices such as plant extracts and biological fluids.[1][2] Flavonoid glycosides consist of a flavonoid aglycone linked to one or more sugar moieties. The type of linkage, either an O-glycosidic or a C-glycosidic bond, significantly influences the fragmentation behavior in the mass spectrometer.[3]

Understanding the characteristic fragmentation patterns is crucial for the structural elucidation of flavonoid glycosides. ESI can be operated in both positive and negative ion modes, with the choice often depending on the specific flavonoid class and the desired information.[3] Generally, the negative ion mode is more sensitive for many flavonoids and provides clear fragmentation spectra.[4]

Key Fragmentation Pathways in ESI-MS/MS

Tandem mass spectrometry (MS/MS) is essential for distinguishing between different types of flavonoid glycosides. The fragmentation patterns are highly informative about the nature of the aglycone, the type and number of sugar units, and the nature of the glycosidic linkage.

O-Glycosides

Flavonoid O-glycosides are characterized by the relatively weak O-C bond between the aglycone and the sugar moiety. In MS/MS, this bond is readily cleaved, leading to the neutral loss of the sugar residue(s).[3][5]

  • Positive Ion Mode: In positive ion mode ESI-MS/MS, the primary fragmentation pathway for O-glycosides is the cleavage of the glycosidic bond, resulting in a product ion corresponding to the protonated aglycone ([Y₀]⁺).[3] The mass difference between the precursor ion and this product ion reveals the mass of the sugar moiety (e.g., 162 Da for hexose, 146 Da for deoxyhexose, and 132 Da for pentose).[5] Further fragmentation of the aglycone ion provides structural information about the flavonoid core.[6]

  • Negative Ion Mode: In the negative ion mode, the fragmentation of O-glycosides also proceeds via the cleavage of the glycosidic bond, producing a deprotonated aglycone ion ([Y₀]⁻) or a radical aglycone anion ([Y₀]⁻•).[3][7] The observation of a radical anion is particularly diagnostic for 3-O-glycosides of flavonols.[8]

C-Glycosides

In contrast to O-glycosides, the C-C bond in C-glycosides is much more stable and does not readily cleave during collision-induced dissociation (CID).[3] Instead, fragmentation occurs within the sugar moiety itself, leading to characteristic cross-ring cleavages.[8]

  • Characteristic Neutral Losses: Common neutral losses from the sugar unit in C-glycosides include losses of 60, 90, and 120 Da.[9] These correspond to internal cleavages of the sugar ring. The presence of these fragment ions is a strong indicator of a C-glycosidic linkage. For instance, the ion at [M-H-120]⁻ is a characteristic fragment for C-glycosyl flavones.[5]

  • Differentiation of 6-C and 8-C Isomers: The relative abundance of specific fragment ions can sometimes be used to differentiate between 6-C and 8-C isomers. For example, in some cases, the [M+H-4H₂O]⁺ ion is observed for 6-C glycosides but not for 8-C glycosides.[10]

Quantitative Analysis of Flavonoid Glycosides

LC-ESI-MS/MS is the method of choice for the sensitive and selective quantification of flavonoid glycosides. The use of Multiple Reaction Monitoring (MRM) allows for the specific detection of target analytes in complex mixtures with high precision and accuracy.[2][11]

The table below summarizes typical quantitative parameters for the analysis of selected flavonoid glycosides by LC-ESI-MS/MS.

Flavonoid GlycosidePrecursor Ion (m/z)Product Ion (m/z)Ion ModeLinearity Range (ng/mL)LOD (ng/mL)LOQ (ng/mL)Reference
Sophoricoside431.1269.0Negative2.5 - 12500.622.5[2]
Genistin431.1269.0Negative2.5 - 12500.622.5[2]
Rutin609.2301.0Negative2.5 - 12500.622.5[2]
Isoorientin447.2327.0Negative1.0 - 5000.31.0[12]
Orientin447.2327.0Negative1.0 - 5000.31.0[12]
Vitexin431.1311.1Negative1.0 - 5000.41.0[12]
Eriocitrin595.1287.0Negative5 - 20001.55[13]
Narirutin579.1271.0Negative5 - 20001.55[13]
Hesperidin609.2301.0Negative5 - 20001.55[13]
Diosmin607.1299.0Negative5 - 20001.55[13]

Experimental Protocols

Sample Preparation from Plant Material

A general protocol for the extraction of flavonoid glycosides from dried plant material is provided below. This protocol may require optimization depending on the specific plant matrix.

  • Grinding: Grind the dried plant material to a fine powder (e.g., 45-mesh).[2]

  • Extraction Solvent: Prepare an extraction solvent, commonly a mixture of methanol (B129727) or ethanol (B145695) and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve extraction efficiency.[14][15] A typical solvent is methanol:water:formic acid (50:45:5, v/v/v).[16]

  • Extraction Procedure:

    • Weigh approximately 100 mg of the powdered plant material into a centrifuge tube.[14]

    • Add 5 mL of the extraction solvent.[14]

    • Vortex the mixture and sonicate for 30-60 minutes.[17][18]

    • Centrifuge the mixture (e.g., 3000 rpm for 10 minutes) and collect the supernatant.[16]

    • Repeat the extraction process on the pellet for exhaustive extraction if necessary.[14]

  • Cleanup (Optional but Recommended): For complex matrices, a solid-phase extraction (SPE) step can be used to remove interfering compounds.[17]

    • Condition a C18 SPE cartridge with methanol followed by water.[17]

    • Load the extract onto the cartridge.

    • Wash the cartridge with water to remove polar impurities.

    • Elute the flavonoid glycosides with methanol.[17]

  • Final Preparation: Evaporate the solvent from the eluate under a stream of nitrogen and reconstitute the residue in a suitable solvent for LC-MS analysis (e.g., 50% methanol in water).[16] Filter the final solution through a 0.22 µm syringe filter before injection.

LC-ESI-MS/MS Analysis

The following is a typical LC-ESI-MS/MS method for the analysis of flavonoid glycosides.

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column is commonly used (e.g., 100 mm x 2.1 mm, 1.7 µm).[19]

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.[20]

    • Solvent B: Acetonitrile or methanol with 0.1% formic acid.[20]

  • Gradient Elution: A typical gradient starts with a low percentage of organic solvent (e.g., 5-10% B) and gradually increases to a high percentage (e.g., 95% B) over 20-40 minutes to separate compounds with a wide range of polarities.[14]

  • Flow Rate: 0.2 - 0.4 mL/min for UHPLC systems.[13]

  • Injection Volume: 2 - 5 µL.[19][20]

  • Column Temperature: 30 - 40 °C.[21]

  • MS System: A triple quadrupole or high-resolution mass spectrometer (e.g., QTOF, Orbitrap) equipped with an ESI source.

  • Ionization Mode: ESI in either positive or negative mode. Negative mode is often preferred for its higher sensitivity for many flavonoid glycosides.[2]

  • MS Parameters (to be optimized for each instrument and compound):

    • Capillary Voltage: 2.5 - 3.5 kV.[10]

    • Cone Voltage: 30 - 50 V.[10]

    • Source Temperature: 120 - 150 °C.[10]

    • Desolvation Gas Temperature: 250 - 400 °C.[10]

    • Desolvation Gas Flow: 600 - 1000 L/h.[10]

  • Data Acquisition: For targeted quantification, use Multiple Reaction Monitoring (MRM) mode. For structural elucidation, use full scan and product ion scan modes.

Visualizations

The following diagrams illustrate the general workflow for flavonoid glycoside analysis and the characteristic fragmentation pathways.

G cluster_0 Sample Preparation cluster_1 LC-MS Analysis cluster_2 Data Analysis A Plant Material B Grinding A->B C Solvent Extraction B->C D Solid-Phase Extraction (SPE) C->D E Final Extract D->E F LC Separation (C18) E->F G ESI Source F->G H Mass Analyzer (MS1) G->H I Collision Cell (CID) H->I J Mass Analyzer (MS2) I->J K Qualitative Analysis (Fragmentation) J->K L Quantitative Analysis (MRM) J->L

Caption: General workflow for the analysis of flavonoid glycosides.

G M_H [M+H]+ Aglycone_H [Aglycone+H]+ (Y₀⁺) M_H->Aglycone_H CID Sugar Neutral Loss of Sugar (e.g., -162 Da for hexose)

Caption: Fragmentation of a flavonoid O-glycoside (positive ion).

G M_H [M-H]⁻ Fragment1 [M-H-90]⁻ M_H->Fragment1 Cross-ring Cleavage Fragment2 [M-H-120]⁻ M_H->Fragment2 Cross-ring Cleavage

References

Application Notes for Cell-Based Assays in Graveobioside A Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Graveobioside A is a flavonoid, a class of polyphenolic compounds ubiquitously found in plants.[1][2] Flavonoids are recognized for a wide range of biological activities and potential health benefits, including anti-inflammatory, antioxidant, antiviral, and anticarcinogenic properties.[3][4][5] Cell-based assays are indispensable tools for elucidating the mechanisms of action, determining efficacy, and assessing the therapeutic potential of natural compounds like this compound.[6][7] These assays provide a biologically relevant context to study cellular processes, viability, and signaling pathways.[7][8] This document provides detailed protocols and application notes for key cell-based assays to investigate the anticancer and anti-inflammatory activities of this compound.

Application Note 1: Evaluation of Anticancer Activity

Objective

To determine the cytotoxic and pro-apoptotic effects of this compound on various cancer cell lines. The primary assays include the MTT assay for cell viability and the Annexin V/Propidium Iodide (PI) assay for apoptosis detection.

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[9][10] Viable cells contain mitochondrial dehydrogenases that cleave the tetrazolium ring of MTT, yielding a purple formazan (B1609692) product that can be quantified spectrophotometrically. A decrease in signal indicates a reduction in cell viability.

Data Presentation: Cytotoxicity of this compound

Table 1: Example IC50 values of this compound on various human cancer cell lines after 48-hour treatment. Data is presented as the mean ± standard deviation from three independent experiments.

Cell LineCancer TypeIC50 Value (µM)
HepG2Hepatocellular Carcinoma25.4 ± 3.1
A549Lung Carcinoma42.1 ± 5.5
HeLaCervical Cancer33.8 ± 4.2
MCF-7Breast Cancer55.6 ± 6.8

Experimental Workflow: Anticancer Activity Screening

G cluster_workflow Anticancer Assay Workflow A Seed cancer cells in 96-well plates B Incubate for 24h for cell adherence A->B C Treat cells with various concentrations of this compound B->C D Incubate for 48h C->D E Add MTT Reagent (for viability assay) D->E Viability J Perform Annexin V/PI Staining (for apoptosis assay) D->J Apoptosis F Incubate for 4h E->F G Add Solubilizer (e.g., DMSO) F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 Value H->I K Analyze by Flow Cytometry J->K L Quantify Apoptotic Cells K->L

Caption: Workflow for assessing the anticancer effects of this compound.

Protocol: MTT Cell Viability Assay[11][12]
  • Cell Seeding: Seed human cancer cells (e.g., HepG2, A549, HeLa) in 96-well flat-bottom plates at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.

  • Adherence: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution with culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., Etoposide).

  • Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Application Note 2: Evaluation of Anti-inflammatory Activity

Objective

To assess the anti-inflammatory potential of this compound by measuring its ability to inhibit the production of key inflammatory mediators, such as nitric oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-6), in lipopolysaccharide (LPS)-stimulated macrophages.

Principle of the Griess Assay

The Griess assay is a common method for quantifying nitrite (B80452) (NO₂⁻), a stable and nonvolatile breakdown product of NO.[11] In this two-step diazotization reaction, a chromophore with a strong absorbance at 540 nm is formed, and its intensity is proportional to the nitrite concentration. This assay is frequently used with macrophage cell lines like RAW 264.7 to screen for compounds that inhibit inflammation.[11]

Data Presentation: Inhibition of Inflammatory Mediators

Table 2: Example data on the effect of this compound on NO, TNF-α, and IL-6 production in LPS-stimulated RAW 264.7 macrophages.

TreatmentConcentration (µM)NO Production (% of LPS Control)TNF-α Release (% of LPS Control)IL-6 Release (% of LPS Control)
Control-5.2 ± 1.14.5 ± 0.96.1 ± 1.3
LPS (1 µg/mL)-100 ± 8.5100 ± 9.1100 ± 8.8
This compound + LPS1075.3 ± 6.480.1 ± 7.278.4 ± 6.9
This compound + LPS2548.9 ± 5.155.2 ± 4.951.7 ± 5.3
This compound + LPS5022.1 ± 3.830.7 ± 4.128.5 ± 3.9
Protocol: Nitric Oxide (NO) Production Assay (Griess Assay)[13]
  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C and 5% CO₂.

  • Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour before inducing inflammation.

  • Inflammatory Stimulus: Add LPS (final concentration 1 µg/mL) to the wells to stimulate NO production. Include a control group without LPS and a group with LPS only.

  • Incubation: Incubate the plate for 24 hours.

  • Sample Collection: After incubation, collect 50 µL of the culture supernatant from each well.

  • Griess Reaction:

    • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.

    • Incubate for another 10 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the absorbance at 540 nm.

  • Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and express the results as a percentage of the LPS-only control.

Application Note 3: Investigation of Signaling Pathway Modulation

Objective

To investigate the molecular mechanisms underlying the biological activities of this compound, focusing on its effects on the NF-κB and MAPK signaling pathways, which are critical regulators of inflammation and cell survival.[12][13]

Principle of Western Blotting

Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a solid support (membrane), and then probing the membrane with antibodies specific to the target protein. For signaling pathway analysis, antibodies that recognize phosphorylated (activated) forms of proteins are crucial.

Signaling Pathways and Potential Intervention by this compound

Flavonoids are known to interfere with inflammatory signaling cascades.[3][14] this compound may inhibit the NF-κB pathway by preventing the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of the p65 subunit.[14][15] It may also modulate the MAPK pathway by altering the phosphorylation of key kinases like ERK, p38, and JNK.[13][16]

G cluster_nfkb NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK p_IkBa p65-p50-pIκBα IKK->p_IkBa IkBa p65-p50-IκBα (Inactive) IkBa->p_IkBa Phosphorylation p65 p65-p50 (Active) p_IkBa->p65 IκBα Degradation Nucleus Nucleus p65->Nucleus Translocation Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->Genes GraveobiosideA This compound GraveobiosideA->IKK Inhibition

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

G cluster_mapk MAPK Signaling Pathway cluster_p38_jnk p38 / JNK cluster_erk ERK Stimuli Stress / LPS MAPKKK MAPKKK (e.g., TAK1) Stimuli->MAPKKK MKK36 MKK3/6 MAPKKK->MKK36 MKK47 MKK4/7 MAPKKK->MKK47 MEK12 MEK1/2 MAPKKK->MEK12 p38 p38 MKK36->p38 AP1 AP-1 p38->AP1 JNK JNK MKK47->JNK JNK->AP1 ERK ERK1/2 MEK12->ERK Prolif Cell Proliferation & Survival ERK->Prolif GraveobiosideA This compound GraveobiosideA->MAPKKK Modulation

Caption: Potential modulation points of MAPK pathways by this compound.

Protocol: Western Blot for Phosphorylated Proteins
  • Cell Culture and Treatment: Plate cells (e.g., RAW 264.7 or a cancer cell line) and grow to 80-90% confluency. Treat with this compound for a specified time, followed by stimulation (e.g., with LPS for inflammation studies) for a short period (e.g., 15-30 minutes).

  • Protein Extraction: Wash cells with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysate to pellet cell debris. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

  • Sample Preparation: Mix the protein lysate with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the phosphorylated target protein (e.g., anti-phospho-p65, anti-phospho-ERK) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.

  • Stripping and Reprobing: To normalize the data, the membrane can be stripped of antibodies and reprobed with an antibody against the total protein (e.g., total p65, total ERK) or a housekeeping protein like β-actin or GAPDH.

References

Application Notes and Protocols: Graveobioside A as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Graveobioside A is a flavonoid glycoside found in various plants, including bell peppers (Capsicum annuum) and wild celery (Apium graveolens).[1] As a member of the flavonoid class of compounds, this compound exhibits a range of potential biological activities, making it a compound of interest in pharmaceutical and nutraceutical research.[1][2][3][4] These application notes provide detailed protocols for the use of this compound as a reference standard for its identification and quantification in various matrices using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), as well as its application in a relevant biological assay.

Chemical Properties and Storage

A thorough understanding of the chemical properties of this compound is essential for its proper handling and use as a reference standard.

PropertyValueSource
Molecular Formula C26H28O15[5]
Molecular Weight 580.49 g/mol [5]
CAS Number 506410-53-3[5]
Appearance Off-white to light yellow solid[5]
Solubility Soluble in DMSO (100 mg/mL with ultrasonic), moderately soluble in water.[5]
Storage Store at 4°C, protected from light. For long-term storage in solvent, store at -80°C (stable for 6 months) or -20°C (stable for 1 month).[5]

Preparation of this compound Standard Solutions

Accurate preparation of standard solutions is critical for the quantification of this compound in test samples.

Protocol 3.1: Preparation of a 1 mg/mL Primary Stock Solution

  • Accurately weigh approximately 1 mg of this compound reference standard.

  • Dissolve the weighed standard in 1 mL of dimethyl sulfoxide (B87167) (DMSO).

  • Use sonication to ensure complete dissolution.

  • Store the primary stock solution at -20°C or -80°C in a light-protected vial.

Protocol 3.2: Preparation of Working Standard Solutions

  • Equilibrate the primary stock solution to room temperature.

  • Prepare a series of working standard solutions by serially diluting the primary stock solution with the appropriate solvent (e.g., methanol (B129727) or the initial mobile phase of the chromatographic method).

  • For HPLC-UV analysis, typical concentration ranges for the calibration curve are 1 µg/mL to 100 µg/mL.

  • For LC-MS analysis, a lower concentration range of 10 ng/mL to 1000 ng/mL may be more appropriate due to higher sensitivity.

  • Prepare fresh working standard solutions daily.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the quantification of this compound in plant extracts. Method validation is crucial for ensuring accurate and reliable results.

4.1. Experimental Protocol

4.1.1. Sample Preparation (Plant Material)

  • Homogenize 1 g of dried and powdered plant material.

  • Extract the homogenized sample with 10 mL of 80% methanol in an ultrasonic bath for 30 minutes.

  • Centrifuge the extract at 4000 rpm for 15 minutes.

  • Collect the supernatant.

  • Repeat the extraction process on the pellet twice more.

  • Pool the supernatants and evaporate to dryness under reduced pressure.

  • Reconstitute the dried extract in 1 mL of the initial mobile phase.

  • Filter the reconstituted extract through a 0.45 µm syringe filter before HPLC analysis.

4.1.2. HPLC Instrumentation and Conditions

ParameterRecommended Conditions
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Elution 0-5 min, 10% B5-20 min, 10-40% B20-25 min, 40-10% B25-30 min, 10% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV-Vis Diode Array Detector (DAD) at 340 nm

4.2. Method Validation

The analytical method should be validated according to ICH guidelines, assessing the following parameters:

ParameterSpecification
Linearity R² > 0.999 for the calibration curve
Limit of Detection (LOD) Signal-to-noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1
Accuracy (% Recovery) 85-115%
Precision (% RSD) < 2% for intra-day and inter-day variability

4.3. Data Presentation

Summarize the quantitative results in a clear and structured table.

Sample IDRetention Time (min)Peak AreaConcentration (µg/mL)
Standard 1
Standard 2
...
Sample 1
Sample 2

4.4. Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing plant_material Plant Material homogenization Homogenization plant_material->homogenization extraction Ultrasonic Extraction (80% Methanol) homogenization->extraction centrifugation Centrifugation extraction->centrifugation evaporation Evaporation centrifugation->evaporation reconstitution Reconstitution evaporation->reconstitution filtration 0.45 µm Filtration reconstitution->filtration injection Injection (10 µL) filtration->injection graveobioside_a This compound Reference Standard stock_solution Primary Stock Solution (DMSO) graveobioside_a->stock_solution working_standards Working Standards stock_solution->working_standards calibration_curve Calibration Curve working_standards->calibration_curve hplc_system HPLC System hplc_system->injection separation C18 Column Separation injection->separation detection DAD Detection (340 nm) separation->detection chromatogram Chromatogram detection->chromatogram peak_integration Peak Integration chromatogram->peak_integration quantification Quantification peak_integration->quantification calibration_curve->quantification

HPLC Quantification Workflow

Identification and Quantification of this compound by LC-MS/MS

LC-MS/MS provides higher sensitivity and selectivity for the analysis of this compound, especially in complex matrices.

5.1. Experimental Protocol

5.1.1. Sample Preparation

Follow the same sample preparation protocol as for HPLC analysis (Section 4.1.1).

5.1.2. LC-MS/MS Instrumentation and Conditions

ParameterRecommended Conditions
LC System UHPLC System
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Elution 0-2 min, 5% B2-10 min, 5-95% B10-12 min, 95% B12-12.1 min, 95-5% B12.1-15 min, 5% B
Flow Rate 0.3 mL/min
Injection Volume 2 µL
Column Temperature 40°C
Mass Spectrometer Triple Quadrupole or Q-TOF
Ionization Mode Negative Electrospray Ionization (ESI-)
Capillary Voltage 3.0 kV
Gas Temperature 325°C
Gas Flow 8 L/min
Nebulizer Pressure 40 psi
MRM Transitions Precursor Ion (m/z): 579.1Product Ions (m/z): To be determined by infusion of the standard

5.2. Data Presentation

Tabulate the key mass spectrometric parameters for this compound.

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)CE (eV)Product Ion 2 (m/z)CE (eV)
This compound579.1e.g., 285.0e.g., 20e.g., 151.0e.g., 35

Note: The exact product ions and collision energies (CE) should be optimized by direct infusion of the this compound reference standard.

5.3. Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample_prep Sample Extraction & Filtration uhplc UHPLC Separation sample_prep->uhplc esi Electrospray Ionization (ESI-) uhplc->esi ms1 Q1: Precursor Ion Selection (m/z 579.1) esi->ms1 cid Q2: Collision-Induced Dissociation (CID) ms1->cid ms2 Q3: Product Ion Detection cid->ms2 mrm_chromatogram MRM Chromatogram ms2->mrm_chromatogram quantification Quantification mrm_chromatogram->quantification

LC-MS/MS Quantification Workflow

Biological Assay: Antioxidant Activity (DPPH Radical Scavenging Assay)

This protocol describes a common in vitro assay to evaluate the antioxidant potential of this compound, using it as a reference compound.

6.1. Principle

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which can be measured spectrophotometrically.

6.2. Experimental Protocol

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • Prepare a series of concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in methanol. Ascorbic acid or Trolox can be used as a positive control.

  • In a 96-well plate, add 100 µL of each concentration of this compound or control to the wells.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

6.3. Hypothetical Signaling Pathway

Flavonoids are known to exert their biological effects through various signaling pathways. While the specific pathways modulated by this compound require further investigation, a plausible mechanism could involve the modulation of inflammatory pathways.

Signaling_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Inflammatory Genes (e.g., COX-2, iNOS) Graveobioside_A This compound Graveobioside_A->IKK inhibits

Hypothetical Anti-inflammatory Pathway

These protocols and application notes provide a comprehensive guide for the utilization of this compound as a reference standard in analytical and biological research. Adherence to these methodologies will ensure the generation of accurate, reliable, and reproducible data.

References

Commercial Suppliers and Application Notes for Graveobioside A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of commercial suppliers for Graveobioside A, a naturally occurring flavonoid glycoside. Additionally, it offers detailed application notes and experimental protocols to guide researchers in exploring its potential therapeutic applications. These notes are based on the known biological activities of structurally related flavonoids, particularly its aglycone, luteolin, due to the limited specific research on this compound itself.

Commercial Availability of this compound

This compound is available from several commercial suppliers specializing in natural products and biochemicals for research purposes. The following table summarizes key information from some of these suppliers. Researchers are advised to contact the suppliers directly for the most current pricing and availability.

SupplierCatalog NumberPurityAvailable QuantitiesContact Information
ChemFaces CFN93242>98%5mg, 10mg, 20mgTel: +86-27-84237683, Email: --INVALID-LINK--[1]
MedChemExpress HY-N4318>98%5mgEmail: --INVALID-LINK--[2]
BioCrick BCN8570High Purity (NMR confirmed)InquireOnline Inquiry Form[3]
GlpBio GC38395>98%InquireTel: +1-631-624-3850, Email: --INVALID-LINK--[4]

Application Notes: Exploring the Therapeutic Potential of this compound

This compound, as a luteolin-7-O-glycoside, is anticipated to share many of the biological activities of its aglycone, luteolin, and other flavonoids. These activities include anti-inflammatory, antioxidant, neuroprotective, and anti-cancer effects. The following application notes outline potential areas of research and provide a rationale for investigating this compound in these contexts.

Anti-Inflammatory Activity

Rationale: Flavonoids are well-documented for their anti-inflammatory properties.[5][6][7][8] They can modulate key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[5][9] Luteolin, the aglycone of this compound, has demonstrated potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes.[6][7]

Suggested Applications:

  • Investigating the inhibitory effect of this compound on the production of pro-inflammatory mediators (e.g., TNF-α, IL-6, IL-1β) in lipopolysaccharide (LPS)-stimulated macrophages.

  • Examining the impact of this compound on the expression of key inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

  • Elucidating the molecular mechanism by studying the effect of this compound on the phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.

Antioxidant and Cytoprotective Effects

Rationale: The phenolic structure of flavonoids confers potent antioxidant activity, enabling them to scavenge free radicals and chelate metal ions.[10] This antioxidant capacity can protect cells from oxidative stress-induced damage, a key factor in various pathologies, including neurodegenerative diseases and cancer.[11][12]

Suggested Applications:

  • Evaluating the free radical scavenging activity of this compound using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.

  • Assessing the ability of this compound to protect cultured cells (e.g., neuronal cells, fibroblasts) from oxidative damage induced by agents like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (t-BHP).

  • Investigating the activation of the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) pathway, a key regulator of cellular antioxidant defenses.[13]

Neuroprotective Potential

Rationale: Oxidative stress and neuroinflammation are major contributors to the pathogenesis of neurodegenerative diseases.[14] Flavonoids have shown promise in preclinical models by mitigating these processes and promoting neuronal survival.[11][15] The neuroprotective effects of flavonoids are often linked to their ability to modulate signaling pathways involved in cell survival and apoptosis.[15]

Suggested Applications:

  • Assessing the protective effect of this compound against neurotoxicity in cellular models of neurodegenerative diseases (e.g., SH-SY5Y cells treated with 6-hydroxydopamine for Parkinson's disease or amyloid-beta for Alzheimer's disease).

  • Investigating the modulation of apoptotic pathways by examining the expression of proteins such as Bax, Bcl-2, and cleaved caspase-3.

  • Exploring the impact of this compound on signaling pathways crucial for neuronal survival, such as the PI3K/Akt pathway.[9]

Anti-Cancer Activity

Rationale: Flavonoids have been extensively studied for their anti-cancer properties, which include inducing apoptosis, inhibiting cell proliferation, and preventing metastasis.[16][17] They can interfere with various signaling pathways that are often dysregulated in cancer, such as those controlling the cell cycle and cell survival.[18]

Suggested Applications:

  • Evaluating the cytotoxic effects of this compound on various cancer cell lines (e.g., breast, colon, lung) using cell viability assays.

  • Investigating the mechanism of cell death induced by this compound (apoptosis vs. necrosis) through flow cytometry analysis.

  • Examining the effect of this compound on the expression of cell cycle regulatory proteins (e.g., cyclins, CDKs) and key proteins in survival pathways like PI3K/Akt and MAPK.[19]

Anti-Diabetic Potential

Rationale: Some flavonoids have demonstrated anti-diabetic effects by improving insulin (B600854) sensitivity, protecting pancreatic β-cells, and inhibiting carbohydrate-metabolizing enzymes.[20][21] These effects can help in managing hyperglycemia and its complications.[22][23]

Suggested Applications:

  • Investigating the inhibitory activity of this compound on α-amylase and α-glucosidase, key enzymes in carbohydrate digestion.

  • Assessing the effect of this compound on glucose uptake in muscle cells or adipocytes.

  • Examining the protective effects of this compound on pancreatic β-cells against glucotoxicity-induced apoptosis.

Experimental Protocols

The following are detailed protocols for key experiments suggested in the application notes. These are general guidelines and may require optimization for specific cell types and experimental conditions.

Protocol 1: Determination of Anti-inflammatory Activity in Macrophages

Objective: To evaluate the effect of this compound on the production of pro-inflammatory mediators in LPS-stimulated RAW 264.7 macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • This compound (dissolved in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent for nitrite (B80452) determination (indicator of NO production)

  • ELISA kits for TNF-α and IL-6

  • BCA Protein Assay Kit

  • Reagents and antibodies for Western blotting (e.g., antibodies against iNOS, COX-2, p-p65, p65, p-ERK, ERK)

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Viability Assay (MTT or WST-1):

    • Seed cells in a 96-well plate.

    • Treat with various concentrations of this compound for 24 hours to determine non-toxic concentrations.

    • Perform the viability assay according to the manufacturer's instructions.

  • Measurement of Nitric Oxide (NO) Production:

    • Seed cells in a 24-well plate.

    • Pre-treat cells with non-toxic concentrations of this compound for 1 hour.

    • Stimulate with LPS (1 µg/mL) for 24 hours.

    • Collect the supernatant and measure nitrite concentration using the Griess reagent.

  • Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6):

    • Follow the same treatment procedure as for NO measurement.

    • Measure the concentration of TNF-α and IL-6 in the cell culture supernatant using specific ELISA kits according to the manufacturer's protocols.

  • Western Blot Analysis:

    • Seed cells in a 6-well plate and treat as described above.

    • Lyse the cells and determine protein concentration using the BCA assay.

    • Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against iNOS, COX-2, p-p65, p65, p-ERK, and ERK.

    • Use appropriate secondary antibodies and visualize the bands using a chemiluminescence detection system.

Data Presentation:

TreatmentNO Production (µM)TNF-α (pg/mL)IL-6 (pg/mL)
Control
LPS (1 µg/mL)
This compound (Conc. 1) + LPS
This compound (Conc. 2) + LPS
This compound (Conc. 3) + LPS
Protocol 2: Evaluation of Antioxidant Activity

Objective: To determine the free radical scavenging and cytoprotective effects of this compound.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Ascorbic acid (positive control)

  • Human fibroblast cell line (e.g., Hs68)

  • Cell culture reagents

  • Hydrogen peroxide (H₂O₂)

  • DCFDA-Cellular ROS Assay Kit

  • MTT or WST-1 assay kit

Procedure:

  • DPPH Radical Scavenging Assay:

    • Prepare a stock solution of DPPH in methanol.

    • In a 96-well plate, add various concentrations of this compound and ascorbic acid.

    • Add the DPPH solution to each well and incubate in the dark for 30 minutes.

    • Measure the absorbance at 517 nm.

    • Calculate the percentage of scavenging activity.

  • Cellular Antioxidant Activity:

    • Seed Hs68 cells in a 96-well plate.

    • Pre-treat cells with various concentrations of this compound for 1 hour.

    • Induce oxidative stress by adding H₂O₂ for a specified time.

    • Measure cell viability using an MTT or WST-1 assay.

  • Measurement of Intracellular Reactive Oxygen Species (ROS):

    • Seed cells in a black, clear-bottom 96-well plate.

    • Treat cells with this compound and H₂O₂ as described above.

    • Load the cells with DCFDA dye according to the kit manufacturer's protocol.

    • Measure the fluorescence intensity to quantify intracellular ROS levels.

Data Presentation:

CompoundDPPH Scavenging IC₅₀ (µM)
This compound
Ascorbic Acid
TreatmentCell Viability (%)Intracellular ROS (Fluorescence Intensity)
Control100
H₂O₂
This compound (Conc. 1) + H₂O₂
This compound (Conc. 2) + H₂O₂
This compound (Conc. 3) + H₂O₂
Protocol 3: Assessment of Neuroprotective Effects

Objective: To investigate the protective effect of this compound against neurotoxicity in SH-SY5Y cells.

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • DMEM/F12 medium

  • FBS, Penicillin-Streptomycin

  • 6-hydroxydopamine (6-OHDA) or Amyloid-beta (Aβ) peptide

  • MTT or WST-1 assay kit

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Reagents and antibodies for Western blotting (e.g., antibodies against cleaved caspase-3, Bax, Bcl-2, p-Akt, Akt)

Procedure:

  • Cell Culture and Differentiation: Culture SH-SY5Y cells in DMEM/F12 with 10% FBS. For some experiments, differentiation can be induced with retinoic acid.

  • Neurotoxicity and Protection Assay:

    • Seed cells in a 96-well plate.

    • Pre-treat with various concentrations of this compound for 1-2 hours.

    • Induce neurotoxicity by adding 6-OHDA or aggregated Aβ peptide for 24 hours.

    • Measure cell viability using an MTT or WST-1 assay.

  • Apoptosis Assay:

    • Seed cells in a 6-well plate and treat as described above.

    • Stain the cells with Annexin V-FITC and PI according to the kit's protocol.

    • Analyze the percentage of apoptotic cells using a flow cytometer.

  • Western Blot Analysis:

    • Treat cells as described for the apoptosis assay.

    • Lyse the cells and perform Western blotting for cleaved caspase-3, Bax, Bcl-2, p-Akt, and Akt to assess the modulation of apoptotic and survival pathways.

Data Presentation:

TreatmentCell Viability (%)Apoptotic Cells (%)
Control100
6-OHDA / Aβ
This compound (Conc. 1) + 6-OHDA / Aβ
This compound (Conc. 2) + 6-OHDA / Aβ
This compound (Conc. 3) + 6-OHDA / Aβ

Visualizing Molecular Pathways and Workflows

To facilitate a deeper understanding of the experimental designs and the potential mechanisms of action of this compound, the following diagrams have been generated using the DOT language.

G Potential Anti-Inflammatory Signaling Pathway of this compound cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates MAPK MAPK (ERK, p38, JNK) TLR4->MAPK Activates GraveobiosideA This compound GraveobiosideA->IKK Inhibits GraveobiosideA->MAPK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates AP1 AP-1 MAPK->AP1 Activates Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) NFkB_nuc->Genes Induces AP1->Genes Induces

Caption: Proposed anti-inflammatory mechanism of this compound.

G Experimental Workflow for Assessing Neuroprotective Effects cluster_setup Cell Culture & Treatment cluster_assays Endpoint Assays cluster_analysis Data Analysis & Interpretation start Seed SH-SY5Y Cells treat_GA Pre-treat with This compound start->treat_GA induce_tox Induce Neurotoxicity (e.g., 6-OHDA or Aβ) treat_GA->induce_tox viability Cell Viability Assay (MTT / WST-1) induce_tox->viability apoptosis Apoptosis Assay (Flow Cytometry) induce_tox->apoptosis western Western Blot Analysis (Apoptotic & Survival Proteins) induce_tox->western quantify Quantify Cell Viability, Apoptosis, & Protein Expression viability->quantify apoptosis->quantify western->quantify interpret Interpret Neuroprotective Efficacy and Mechanism quantify->interpret

Caption: Workflow for neuroprotection experiments.

G Logical Relationship for Antioxidant Activity Assessment cluster_chemical Chemical Assay cluster_cellular Cellular Assays GraveobiosideA This compound DPPH DPPH Radical Scavenging Assay GraveobiosideA->DPPH OxidativeStress Induce Oxidative Stress (e.g., H₂O₂) ROS_Assay Intracellular ROS Measurement (DCFDA) Viability_Assay Cell Viability Assay (MTT / WST-1) Result_DPPH Direct Antioxidant Capacity (IC₅₀) DPPH->Result_DPPH OxidativeStress->ROS_Assay Leads to OxidativeStress->Viability_Assay Leads to Result_Cellular Cytoprotective Effect Against Oxidative Stress ROS_Assay->Result_Cellular Viability_Assay->Result_Cellular

Caption: Assessing antioxidant properties of this compound.

References

Troubleshooting & Optimization

Troubleshooting poor peak shape in Graveobioside A HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Graveobioside A HPLC Analysis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to poor peak shape during the High-Performance Liquid Chromatography (HPLC) analysis of this compound.

Troubleshooting Guide: Poor Peak Shape

Poor peak shape, including tailing, fronting, and splitting, can significantly compromise the accuracy and precision of quantitative analysis. This guide addresses the most common peak shape problems encountered during this compound analysis.

Peak Tailing

Question: Why is my this compound peak tailing?

Answer:

Peak tailing is characterized by an asymmetry where the latter half of the peak is broader than the front half.[1] This is a common issue in reversed-phase HPLC and can be caused by several factors, particularly when analyzing compounds like this compound, a flavonoid glycoside.[2][3]

Potential Causes and Solutions:

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the surface of silica-based C18 columns can interact with polar functional groups on this compound, leading to tailing.[4][5]

    • Solution 1: Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with formic acid or phosphoric acid) can suppress the ionization of silanol groups, minimizing these secondary interactions.[6][7]

    • Solution 2: Use of End-Capped Columns: Employing a modern, well-end-capped C18 column will reduce the number of available free silanol groups.[4]

    • Solution 3: Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can help to mask the residual silanol groups and improve peak shape.[1]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak tailing.[5][8]

    • Solution: Reduce the injection volume or dilute the sample.[9] As a general guideline, the injection volume should not exceed 5% of the column's volume.[1]

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and peak tailing.[1][4]

    • Solution: Use tubing with a narrow internal diameter (e.g., 0.005 inches) and keep the length to a minimum.[4] Ensure all fittings are properly connected to avoid dead volume.[10]

  • Column Contamination or Degradation: Accumulation of contaminants from the sample matrix on the column can lead to active sites that cause tailing.[1][5]

    • Solution: Use a guard column to protect the analytical column.[11] If the column is contaminated, flushing with a series of strong solvents may help. If the column is old or has been subjected to harsh conditions, it may need to be replaced.[1]

Peak Fronting

Question: My this compound peak is fronting. What could be the cause?

Answer:

Peak fronting is less common than tailing and results in a leading edge of the peak being less steep than the trailing edge.[12] This indicates that some analyte molecules are moving through the column faster than the main band.[9]

Potential Causes and Solutions:

  • Sample Overload (Concentration): Injecting a sample that is too concentrated can lead to fronting.[8][10]

    • Solution: Dilute the sample to a lower concentration.[9]

  • Incompatible Injection Solvent: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase (e.g., 100% acetonitrile (B52724) when the initial mobile phase is 95% water), it can cause the analyte to travel too quickly at the beginning of the column, distorting the peak.[12]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase or a solvent that is weaker than the mobile phase.[13]

  • Poor Column Packing/Column Void: A void or channel in the column packing can create an uneven flow path, leading to peak fronting.[10][12]

    • Solution: This typically indicates column degradation, and the column should be replaced.[12]

Peak Splitting

Question: What causes the peak for this compound to split into two or more smaller peaks?

Answer:

Peak splitting can manifest as a small shoulder on the main peak or as two distinct, poorly resolved peaks where only one is expected.[6]

Potential Causes and Solutions:

  • Blocked Column Frit: Particulates from the sample or mobile phase can block the inlet frit of the column, causing an uneven distribution of the sample onto the column bed.[6][11][14] This often affects all peaks in the chromatogram.[11][15]

    • Solution 1: Filter all samples and mobile phases before use. An in-line filter between the injector and the column can also help protect the column from particulates.[11]

    • Solution 2: If the frit is blocked, you can try back-flushing the column. If this does not resolve the issue, the frit or the entire column may need to be replaced.[15]

  • Column Void or Channeling: A void at the head of the column can cause the sample to travel through different paths, resulting in split peaks.[14][16]

    • Solution: Replace the column. Using a guard column can help extend the life of the analytical column.[16]

  • Strong Sample Solvent Effect: Injecting the sample in a much stronger solvent than the mobile phase can cause peak splitting, especially for early eluting peaks.[6][13]

    • Solution: Prepare the sample in the mobile phase or a weaker solvent.

  • Co-elution: The split peak may actually be two different, closely eluting compounds.[11][16]

    • Solution: To check for this, inject a smaller volume of the sample. If the two peaks become more apparent, adjust method parameters like mobile phase composition or gradient slope to improve resolution.[6][11]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a mobile phase for this compound analysis?

A1: For flavonoid glycosides like this compound, a common starting point for a reversed-phase HPLC method is a gradient elution using water and acetonitrile, both acidified with a small amount of acid (e.g., 0.1% formic acid). The acid helps to improve peak shape by suppressing silanol interactions. A typical gradient might run from 5-10% acetonitrile to 40-50% acetonitrile over 20-30 minutes.

Q2: How does temperature affect the peak shape of this compound?

A2: Increasing the column temperature generally decreases the viscosity of the mobile phase, which can lead to sharper peaks and shorter retention times.[17] However, excessively high temperatures can degrade the column or the analyte. A good starting temperature is typically between 25-40°C. Maintaining a consistent temperature is crucial for reproducible results.[17][18]

Q3: Can the sample preparation method affect peak shape?

A3: Yes, improper sample preparation can introduce particulates that block the column frit, leading to peak splitting.[11] It can also result in a sample solvent that is incompatible with the mobile phase, causing peak distortion.[13] Always filter your samples through a 0.22 or 0.45 µm filter before injection and try to dissolve the sample in the initial mobile phase.[11]

Q4: I see peak tailing for all the peaks in my chromatogram, not just this compound. What does this suggest?

A4: If all peaks are tailing, it often points to a problem that occurs before the separation, such as a partially blocked column inlet frit or a problem with the guard column.[15] It could also indicate a system-wide issue like excessive extra-column volume.[4]

Q5: What is an acceptable tailing factor?

A5: An ideal peak has a tailing factor (also known as the USP tailing factor or asymmetry factor) of 1.0. In practice, a tailing factor between 0.9 and 1.5 is generally considered acceptable for most applications. Values above 2.0 are often unacceptable as they can compromise the accuracy of integration.[1]

Data Presentation

Table 1: Effect of Mobile Phase Modifier on Peak Shape of a Glycoside

Mobile Phase ModifierPeak Shape ObservationTailing Factor (Approx.)
Water/AcetonitrileSevere Tailing> 2.0
0.1% Formic Acid in Water/AcetonitrileSymmetrical Peak1.1
0.1% Trifluoroacetic Acid in Water/AcetonitrileSymmetrical Peak1.2
10mM Ammonium Acetate pH 4.5/AcetonitrileMinor Tailing1.6

Note: This table presents illustrative data to demonstrate the impact of mobile phase additives on peak shape.

Experimental Protocols

Protocol 1: Standard HPLC Analysis of this compound
  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% (v/v) formic acid in water.

    • Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 40% B

      • 25-30 min: 40% to 90% B

      • 30-35 min: 90% B (hold)

      • 35-36 min: 90% to 10% B

      • 36-45 min: 10% B (equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 280 nm and 330 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of this compound in methanol (B129727) (e.g., 1 mg/mL).

    • Dilute the stock solution to the desired working concentration using the initial mobile phase composition (90% Mobile Phase A, 10% Mobile Phase B).

    • Filter the final sample solution through a 0.45 µm syringe filter before injecting.

Protocol 2: Troubleshooting Experiment for Peak Tailing
  • Objective: To systematically identify the cause of peak tailing.

  • Procedure:

    • Baseline Analysis: Run the standard HPLC analysis as described in Protocol 1 and record the chromatogram and tailing factor for the this compound peak.

    • Reduce Sample Load: Dilute the sample by a factor of 5 and re-inject. Compare the tailing factor to the baseline. A significant improvement suggests column overload.

    • Check for Extra-Column Volume: If possible, replace the tubing between the autosampler and the column, and between the column and the detector, with shorter, narrower-bore tubing. Re-run the analysis and observe any changes in peak shape.

    • Column Wash: If the above steps do not resolve the issue, perform a column wash. Sequentially flush the column with water, isopropanol, and then hexane (B92381) (if compatible with your column), followed by a re-equilibration with the mobile phase. This can help remove strongly retained contaminants.

    • New Column: If peak tailing persists, the column may be irreversibly damaged. Replace it with a new column of the same type and re-run the standard analysis.

Mandatory Visualization

G cluster_0 Start: Poor Peak Shape Observed cluster_2 System-Level Troubleshooting cluster_3 Method-Specific Troubleshooting Start Identify Peak Anomaly (Tailing, Fronting, Splitting) AllPeaks Are all peaks affected? Start->AllPeaks SinglePeak Is only this compound peak affected? AllPeaks->SinglePeak CheckSystem Check for system issues: - Blocked frit - Column void - Extra-column volume AllPeaks->CheckSystem Yes CheckMethod Check for method/sample issues: - Secondary interactions - Column overload - Incompatible solvent SinglePeak->CheckMethod Yes SystemSolutions Solutions: - Backflush/replace column - Check fittings - Use shorter/narrower tubing CheckSystem->SystemSolutions MethodSolutions Solutions: - Adjust mobile phase pH - Dilute sample - Match sample solvent to mobile phase CheckMethod->MethodSolutions

Caption: A flowchart guiding the troubleshooting process for common HPLC peak shape problems.

References

Technical Support Center: Optimizing Mobile Phase for Flavonoid Glycoside Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful separation of flavonoid glycosides using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is the most common mobile phase composition for separating flavonoid glycosides?

A1: The most frequently used mobile phases for the separation of flavonoid glycosides in reversed-phase HPLC are aqueous acetonitrile (B52724) or aqueous methanol (B129727), often with an acid modifier.[1][2] A common combination is water with 0.1% formic acid as solvent A and acetonitrile or methanol with 0.1% formic acid as solvent B.[1][3][4] The addition of a small amount of acid, such as formic, acetic, or trifluoroacetic acid, helps to improve peak shape by suppressing the ionization of silanol (B1196071) groups on the stationary phase.[1][5]

Q2: Should I use gradient or isocratic elution for my flavonoid glycoside separation?

A2: The choice between gradient and isocratic elution depends on the complexity of your sample.

  • Gradient elution is generally preferred for complex mixtures containing compounds with a wide range of polarities, which is often the case with plant extracts rich in various flavonoid glycosides.[6][7] It can shorten the analysis time and provide sharper peaks for late-eluting compounds.[6][7]

  • Isocratic elution , which uses a constant mobile phase composition, may provide better resolution for separating structurally similar flavonoids or isomers if the sample is relatively simple.[6][8] However, it can lead to broader peaks for compounds that are strongly retained.[6][7][9] For complex samples, an isocratic method might fail to resolve all the peaks.[10]

Q3: How does the pH of the mobile phase affect the separation of flavonoid glycosides?

A3: The pH of the mobile phase is a critical parameter that can significantly influence the retention times and separation efficiency of flavonoid glycosides.[11] Flavonoids are acidic compounds, and using an acidic mobile phase can increase the degree of separation, improve peak symmetry, and increase the number of theoretical plates.[12] For acidic flavonoids, a low pH mobile phase (e.g., with 0.1-0.2% formic acid) can improve peak shape.[3] However, extremely acidic conditions can lead to the hydrolysis of glycosidic bonds.[13] It is generally recommended to work within a pH range of 2-8 for silica-based columns.[14]

Q4: What type of column is best suited for flavonoid glycoside separation?

A4: C18 reversed-phase columns are the most commonly used and are suitable for separating a wide range of flavonoid polarities, from polar triglycosides to less polar polymethoxylated aglycones.[8][15] For specific applications, other stationary phases like phenyl-hexyl or polar-embedded columns can offer different selectivity.[5]

Q5: How can I improve the resolution of co-eluting flavonoid glycoside isomers?

A5: Separating isomeric flavonoid glycosides is a common challenge.[5] To improve resolution, you can try the following:

  • Optimize the mobile phase: Adjust the organic solvent ratio, try a different organic solvent (e.g., methanol instead of acetonitrile), or fine-tune the pH.

  • Modify the temperature: Increasing the column temperature can decrease the viscosity of the mobile phase and potentially improve peak shape and resolution.[16]

  • Lower the flow rate: A slower flow rate increases the interaction time between the analytes and the stationary phase, which can enhance the separation of closely eluting compounds.[16]

  • Change the stationary phase: If a C18 column is not providing adequate separation, a column with different selectivity, such as a phenyl-hexyl phase, may be beneficial.[5]

Troubleshooting Guide

This guide addresses common issues encountered during the separation of flavonoid glycosides.

Problem 1: Poor Peak Shape (Tailing or Fronting)

// Tailing Causes and Solutions SecondaryInteractions [label="Secondary Interactions with Silica", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; SolutionAcid [label="Add 0.1% Formic Acid\nto Mobile Phase", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; ColumnOverloadTailing [label="Column Overload", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; SolutionDiluteTailing [label="Reduce Injection Volume\nor Dilute Sample", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; ColumnContamination [label="Column Contamination", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; SolutionFlush [label="Flush Column with\nStrong Solvent", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Fronting Causes and Solutions SolventMismatch [label="Sample Solvent Stronger\nthan Mobile Phase", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; SolutionSolvent [label="Dissolve Sample in\nInitial Mobile Phase", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; ColumnOverloadFronting [label="Severe Column Overload", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; SolutionDiluteFronting [label="Reduce Injection Volume", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

End [label="Improved Peak Shape", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Connections Start -> CheckTailing; CheckTailing -> SecondaryInteractions [label="Yes"]; SecondaryInteractions -> SolutionAcid; SolutionAcid -> End; CheckTailing -> CheckFronting [label="No"]; CheckTailing -> ColumnOverloadTailing [label="Yes"]; ColumnOverloadTailing -> SolutionDiluteTailing; SolutionDiluteTailing -> End; CheckTailing -> ColumnContamination [label="Yes"]; ColumnContamination -> SolutionFlush; SolutionFlush -> End;

CheckFronting -> SolventMismatch [label="Yes"]; SolventMismatch -> SolutionSolvent; SolutionSolvent -> End; CheckFronting -> ColumnOverloadFronting [label="Yes"]; ColumnOverloadFronting -> SolutionDiluteFronting; SolutionDiluteFronting -> End; CheckFronting -> End [label="No"]; }

Caption: Troubleshooting workflow for poor peak shape.

Problem 2: Fluctuating Retention Times

RetentionTimeFluctuation Start Fluctuating Retention Times Cause1 Insufficient Column Equilibration Start->Cause1 Cause2 Mobile Phase Composition Changes Start->Cause2 Cause3 Temperature Fluctuations Start->Cause3 Cause4 HPLC Pump Issues (Leaks, etc.) Start->Cause4 Solution1 Increase Equilibration Time Between Runs Cause1->Solution1 End Stable Retention Times Solution1->End Solution2 Ensure Consistent Mobile Phase Preparation and Prevent Evaporation Cause2->Solution2 Solution2->End Solution3 Use a Column Oven for Stable Temperature Control Cause3->Solution3 Solution3->End Solution4 Perform Regular Pump Maintenance Cause4->Solution4 Solution4->End

Caption: Decision tree for troubleshooting retention time fluctuations.

Problem 3: Low Signal Intensity

// Matrix Effects Solutions SolutionCleanup [label="Improve Sample Clean-up", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; SolutionChroma [label="Optimize Chromatography to\nSeparate from Interferences", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// MS Parameters Solution SolutionMS [label="Optimize Source Parameters\n(Gas, Temp, Voltage)", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Mobile Phase Solution SolutionpH [label="Ensure pH is Suitable\nfor Analyte Ionization", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

End [label="Improved Signal Intensity", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Connections Start -> CheckMatrix; CheckMatrix -> SolutionCleanup [label="Yes"]; SolutionCleanup -> End; CheckMatrix -> SolutionChroma [label="Yes"]; SolutionChroma -> End; CheckMatrix -> CheckMS [label="No"];

CheckMS -> SolutionMS [label="Yes"]; SolutionMS -> End; CheckMS -> CheckMobilePhase [label="No"];

CheckMobilePhase -> SolutionpH [label="Yes"]; SolutionpH -> End; CheckMobilePhase -> End [label="No"]; }

Caption: Troubleshooting workflow for low signal intensity.

Data Presentation

Table 1: Common Mobile Phase Compositions for Flavonoid Glycoside Separation

Solvent ASolvent BModifierApplication Example
WaterAcetonitrile0.1% Formic AcidGeneral screening of glycosylated flavonoids.[1]
WaterAcetonitrile0.1% Phosphoric AcidSeparation of various flavonoid standards.[17]
WaterMethanol0.1% Formic AcidAnalysis of flavonoid glycosides in plant extracts.[18]
5% Formic Acid in Water5% Formic Acid in AcetonitrileFormic AcidSeparation of flavonol glycosides.

Table 2: Comparison of Isocratic vs. Gradient Elution for Flavonoid Analysis

FeatureIsocratic ElutionGradient Elution
Mobile Phase Composition ConstantVaries over time
Best For Simple mixtures, separating isomers.[6][8]Complex mixtures with a wide polarity range.[6]
Peak Shape Later eluting peaks can be broad.[7][9]Generally sharper peaks, especially for late-eluting compounds.[6]
Analysis Time Can be long for strongly retained compounds.[6]Generally shorter analysis times.[6][9]
Resolution May offer better resolution for closely related compounds.[6]Can resolve a larger number of compounds in a single run.[10]

Experimental Protocols

Protocol 1: General Purpose Gradient HPLC Method for Flavonoid Glycoside Screening

This protocol is adapted from a standard analytical approach for identifying glycosylated flavonoids in plant materials.[1]

  • Instrumentation: HPLC or UPLC system with a Diode Array Detector (DAD) and/or Mass Spectrometer (MS).

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.[1]

    • Solvent B: 0.1% Formic Acid in Acetonitrile.[1]

  • Gradient Program:

    • 0-40 min: 10-26% B

    • 40-70 min: 26-65% B

    • 70-71 min: 65-100% B

    • 71-75 min: Hold at 100% B

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 25 °C.[1]

  • Detection: DAD monitoring at 270, 310, and 350 nm. UV/Vis spectra recorded from 190 to 650 nm.[1]

  • Injection Volume: 10-50 µL, depending on sample concentration.[1]

Protocol 2: Sample Preparation - Solid Phase Extraction (SPE) for Plant Extracts

This protocol provides a general workflow for cleaning up plant extracts to reduce matrix effects.[3]

  • Extraction: Extract the powdered plant material with a suitable solvent, such as 80% methanol. Sonication can be used to enhance extraction efficiency.[3]

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 100% acetonitrile followed by water containing 0.01% formic acid.[19]

  • Sample Loading: Dilute the plant extract and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with water or a low percentage of organic solvent to remove highly polar impurities.[3]

  • Elution: Elute the flavonoid glycosides from the cartridge using methanol or acetonitrile.[3]

  • Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the initial mobile phase of your HPLC method.[3]

SPE_Workflow Start Plant Extract Condition Condition SPE Cartridge (Acetonitrile then Acidified Water) Start->Condition Load Load Sample Condition->Load Wash Wash with Weak Solvent (Remove Polar Impurities) Load->Wash Elute Elute Flavonoid Glycosides (Methanol or Acetonitrile) Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Initial Mobile Phase Evaporate->Reconstitute End Ready for HPLC Injection Reconstitute->End

References

Overcoming low signal intensity in mass spectrometry of Graveobioside A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to low signal intensity during the mass spectrometry analysis of Graveobioside A.

Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its chemical properties?

This compound is a flavonoid glycoside, specifically a flavone.[1][2] Its chemical formula is C₂₆H₂₈O₁₅ with a monoisotopic molecular weight of approximately 580.14 Da.[1][2] Structurally, it consists of the aglycone luteolin (B72000) linked to a disaccharide moiety.[2] As a glycoside, it is a relatively polar molecule.[3] This class of compounds is known as flavonoid-3-O-glycosides.[1][4] this compound has been identified in plants such as Capsicum annuum (pepper) and Centaurea cyanus (cornflower).[2]

Q2: Why am I observing low signal intensity for this compound in my LC-MS analysis?

Low signal intensity for flavonoid glycosides like this compound is a common issue and can stem from several factors:

  • Suboptimal Ionization: The efficiency of converting the analyte into gas-phase ions can be low depending on the chosen method and parameters.[5]

  • Ion Suppression: Co-eluting compounds from the sample matrix can compete with this compound for ionization, leading to a suppressed signal. This is a major concern in complex samples like plant extracts.[5][6]

  • In-source Fragmentation: The glycosidic bonds can be labile and may break apart within the ion source before detection, fragmenting the parent ion and reducing its intensity.[5][7]

  • Poor Chromatographic Peak Shape: Issues with the mobile phase, column, or injection solvent can lead to broad peaks, which lowers the apparent signal intensity (height).[5]

  • Incorrect Mass Spectrometer Settings: Source parameters such as temperatures, gas flows, and voltages may not be optimized for this specific compound.[5][8]

Q3: Which ionization mode, positive (+ESI) or negative (-ESI), is better for this compound?

The choice of ionization mode is critical and depends on the compound's structure and the mobile phase composition.

  • Negative Ion Mode (-ESI): This mode is often recommended and more sensitive for many flavonoid glycosides.[5] Deprotonation of the phenolic hydroxyl groups typically forms a strong [M-H]⁻ ion.

  • Positive Ion Mode (+ESI): This mode can also be effective, forming protonated molecules [M+H]⁺.[6] It may also form adducts with cations present in the mobile phase, such as sodium [M+Na]⁺.[6]

Recommendation: It is best practice to test both positive and negative ionization modes during method development to determine which provides the optimal response for this compound under your specific chromatographic conditions.[5]

Q4: How can I mitigate matrix effects that are suppressing my signal?

Matrix effects are a primary cause of ion suppression and signal variability.[5] Here are key strategies to minimize them:

  • Improve Sample Cleanup: Use Solid-Phase Extraction (SPE) to remove interfering compounds from the sample extract before LC-MS analysis. A C18 cartridge is often effective for this purpose.[5]

  • Optimize Chromatographic Separation: Adjust the HPLC gradient to ensure this compound elutes in a region free from co-eluting matrix components.[5]

  • Dilute the Sample: A simple dilution of the sample can reduce the concentration of interfering matrix components, thereby lessening their suppressive effect.[6]

  • Use an Internal Standard: A stable isotope-labeled internal standard that co-elutes with this compound can effectively compensate for signal suppression during quantification.[6]

Troubleshooting Guide: Low Signal Intensity

This guide provides a systematic approach to diagnosing and resolving low signal intensity for this compound.

Problem: Weak or No Signal for the [M-H]⁻ or [M+H]⁺ Ion
Possible CauseTroubleshooting Step
Suboptimal Ion Source Parameters Infuse a standard solution of this compound and systematically optimize source parameters. Focus on capillary voltage, nebulizer gas flow, drying gas flow and temperature, and cone/fragmentor voltage.[8][9] Set values to a stable maximum plateau rather than a sharp peak for better robustness.[8]
Incorrect Mobile Phase Composition Ensure the mobile phase pH is appropriate. For +ESI, an acidic mobile phase (e.g., 0.1% formic acid) promotes protonation.[6][10] For -ESI, 0.1% formic acid is also commonly used and effective.[10] Test different organic solvents (acetonitrile vs. methanol) as they can affect desolvation efficiency.[6]
Ion Suppression from Matrix Conduct a post-column infusion experiment. Infuse a constant flow of this compound standard post-column while injecting a blank matrix sample. A dip in the signal at the retention time of interest confirms ion suppression.[5] If confirmed, implement strategies to mitigate matrix effects (see FAQ Q4).
In-Source Fragmentation The glycosidic bond is susceptible to breaking in the ion source.[7] Acquire data at a lower fragmentor/cone voltage to minimize this effect and enhance the molecular ion signal.[5] You may see the aglycone (Luteolin, m/z ~285 in negative mode) as a prominent ion if in-source fragmentation is occurring.
Contaminated Ion Source A dirty ion source can lead to poor sensitivity and high background noise.[5] Follow the manufacturer's instructions to clean the ion source components, including the capillary, skimmer, and lenses.
Quantitative Data Summary

The following tables provide starting points for method development. Optimal values will vary by instrument.

Table 1: Effect of Common Mobile Phase Additives on Ionization Efficiency

AdditiveTypical ConcentrationIonization ModeGeneral Effect on Signal
Formic Acid0.1 - 0.2%Positive & NegativeGenerally enhances signal, especially in positive mode by promoting protonation.[6][10]
Acetic Acid0.1 - 1.0%Positive & NegativeCan be an alternative to formic acid; may offer different selectivity.[10]
Ammonium Formate5 - 10 mMPositive & NegativeActs as a buffering agent and can improve peak shape and ionization.[8]

Table 2: Expected Ions for this compound (MW ≈ 580.49)

Ionization ModeAdductCalculated m/zNotes
Negative[M-H]⁻579.13Often the most abundant ion in negative mode.
Positive[M+H]⁺581.15Common ion in positive mode with an acidic mobile phase.
Positive[M+Na]⁺603.13Sodium adduct, frequently observed in positive mode.[6]
Positive[M+K]⁺619.09Potassium adduct, can also be observed.
Negative[M+HCOO]⁻625.14Formate adduct, possible when using formic acid.[11]
Visualizations

Troubleshooting Workflow

start Low Signal Intensity for this compound check_ms Step 1: Verify MS Parameters - Check ionization mode (+/-) - Tune source voltages - Optimize gas flows/temps start->check_ms check_lc Step 2: Evaluate Chromatography - Check peak shape - Mobile phase pH correct? - Column integrity okay? check_ms->check_lc Parameters OK solution_ms ACTION: Infuse standard and optimize parameters. check_ms->solution_ms Suboptimal check_sample Step 3: Investigate Sample - Suspect matrix effects? - Sample concentration too low? - Sample degradation? check_lc->check_sample Chromatography OK solution_lc ACTION: Adjust mobile phase. Check for column clogging. check_lc->solution_lc Poor Peak Shape solution_sample ACTION: Perform sample cleanup (SPE). Dilute sample. Use internal standard. check_sample->solution_sample Matrix Effects Suspected

Caption: A step-by-step workflow for troubleshooting low signal intensity.

General Experimental Workflow

cluster_prep Sample Preparation cluster_analysis LC-MS Analysis extraction 1. Extraction (e.g., 80% Methanol) cleanup 2. Cleanup (Centrifuge, Filter, SPE) extraction->cleanup reconstitution 3. Reconstitution (in initial mobile phase) cleanup->reconstitution injection 4. LC Injection (C18 Column) reconstitution->injection ms_detection 5. MS Detection (Optimized ESI Source) injection->ms_detection data_acq 6. Data Acquisition (Full Scan & MS/MS) ms_detection->data_acq

Caption: General workflow for the analysis of this compound from plant material.

Experimental Protocols
Protocol 1: Sample Preparation from Plant Material

This protocol is a general guideline for extracting flavonoid glycosides.

  • Extraction:

    • Weigh approximately 100 mg of dried, powdered plant material.

    • Add 1.5 mL of 80% methanol (B129727) (LC-MS grade).[5]

    • Vortex for 1 minute, then sonicate for 30 minutes in a water bath.[5]

    • Centrifuge the mixture at 10,000 x g for 10 minutes.

  • Filtration:

    • Carefully collect the supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter (e.g., PTFE) into an autosampler vial.[5]

  • Solid-Phase Extraction (SPE) - Optional but Recommended for Complex Matrices:

    • Condition a C18 SPE cartridge (e.g., 100 mg) with 3 mL of methanol, followed by 3 mL of water.[5]

    • Load the filtered extract onto the cartridge.

    • Wash the cartridge with 3 mL of water to remove highly polar impurities.

    • Elute this compound with 2 mL of methanol.[5]

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume (e.g., 200 µL) of the initial mobile phase.

Protocol 2: Suggested LC-MS Method Parameters

These are starting parameters that should be optimized for your specific instrument and column.

  • LC System: HPLC or UHPLC system

  • Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size)[5]

  • Mobile Phase A: Water + 0.1% Formic Acid[5][10]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid[5][10]

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 - 5 µL

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-10 min: Ramp linearly from 5% to 95% B

    • 10-12 min: Hold at 95% B

    • 12.1-15 min: Return to 5% B for re-equilibration

  • Mass Spectrometer: ESI source, testing both positive and negative modes.

  • Scan Mode: Full scan (e.g., m/z 100-1000) to find the parent ion, followed by targeted MS/MS (product ion scan) for confirmation. The most prominent fragmentation is the loss of the sugar moieties.[5][7]

References

Technical Support Center: Graveobioside A Analysis by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometric analysis of Graveobioside A. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a specific focus on minimizing in-source fragmentation.

Understanding In-Source Fragmentation of this compound

This compound is a flavonoid glycoside, specifically a luteolin-7-O-apiosyl-(1->2)-glucoside.[1] Its structure contains relatively labile glycosidic bonds that are susceptible to cleavage in the ion source of a mass spectrometer, a phenomenon known as in-source fragmentation (ISF). This can complicate data interpretation by reducing the abundance of the intact molecular ion ([M+H]⁺ or [M-H]⁻) and generating fragment ions that may be mistaken for other sample components.

The primary fragmentation pathway for this compound involves the sequential loss of its sugar moieties: the apiose and glucose residues. Further fragmentation of the luteolin (B72000) aglycone can also occur. Minimizing this premature fragmentation is crucial for accurate quantification and structural elucidation.

Frequently Asked Questions (FAQs)

Q1: I am not seeing the expected molecular ion for this compound (m/z 580.5) in my mass spectrum. What could be the reason?

A1: The absence or low intensity of the molecular ion is a classic sign of extensive in-source fragmentation. This compound can readily lose its sugar moieties in the ion source. You are likely observing fragment ions corresponding to the loss of the apiose and/or glucose units. Another possibility is ion suppression from matrix effects.

Q2: What are the common fragment ions I should expect to see from this compound?

A2: Based on the structure of this compound (a luteolin glycoside), the primary fragmentation events involve the cleavage of the glycosidic bonds. Common fragments include:

  • Loss of the terminal apiose residue: This would result in an ion corresponding to luteolin-7-O-glucoside.

  • Loss of the entire disaccharide (apiose + glucose): This will produce the protonated or deprotonated luteolin aglycone (m/z 287 or 285, respectively).

  • Fragments from the luteolin aglycone itself: The luteolin structure can undergo further fragmentation, often through retro-Diels-Alder (RDA) reactions, leading to characteristic product ions.[2]

Q3: How can I confirm if the peaks in my spectrum are fragments of this compound or other compounds?

A3: To confirm that the observed ions are indeed fragments of this compound, you can perform tandem mass spectrometry (MS/MS) on the suspected molecular ion. If the molecular ion is not abundant enough to select for fragmentation, you can often use a technique called pseudo-MS³ where you induce in-source fragmentation and then perform MS/MS on the resulting aglycone ion.[3]

Q4: Can my mobile phase composition contribute to in-source fragmentation?

A4: Yes, the mobile phase can influence ionization efficiency and fragmentation. While additives like formic acid are commonly used to improve chromatography and promote protonation in positive ion mode, high concentrations can sometimes lead to increased fragmentation.[4] It is essential to optimize the concentration of any additives.

Troubleshooting Guide: Minimizing In-Source Fragmentation

This guide provides a systematic approach to reducing the in-source fragmentation of this compound.

Initial Assessment
  • Confirm the Identity of Fragments: Use tandem mass spectrometry (MS/MS) to confirm that the observed lower mass ions are fragments of this compound. The Human Metabolome Database provides predicted LC-MS/MS spectra for this compound at various collision energies that can serve as a reference.[5]

  • Evaluate Peak Shapes: Poor chromatographic peak shape can lead to an unstable spray and increased fragmentation. Ensure your chromatography is optimized.

Optimization of Mass Spectrometer Parameters

The key to minimizing in-source fragmentation is to use "softer" ionization conditions. This involves reducing the energy transferred to the analyte molecules in the ion source.

ParameterRecommended ActionRationale
Cone Voltage / Declustering Potential / Fragmentor Voltage Decrease in small increments (e.g., 5-10 V)This is often the most influential parameter for controlling in-source fragmentation. Lowering this voltage reduces the energy of ions as they enter the mass spectrometer.
Source Temperature / Gas Temperature Lower the temperatureHigh temperatures can cause thermal degradation of labile molecules like glycosides.
Capillary Voltage / Spray Voltage Optimize for signal stabilityWhile not the primary driver of fragmentation, an unstable electrospray can contribute to erratic ionization and fragmentation. Adjust for the most stable signal.
Nebulizer Gas Flow Optimize for a stable spraySimilar to capillary voltage, a stable spray is crucial for consistent ionization.
Experimental Protocol: Optimizing MS Parameters
  • Prepare a Standard Solution: Prepare a pure standard of this compound in a solvent compatible with your mobile phase.

  • Initial Infusion: Infuse the standard solution directly into the mass spectrometer to observe the baseline fragmentation without chromatographic effects.

  • Systematic Parameter Adjustment:

    • Begin with the manufacturer's recommended settings for flavonoid analysis.

    • Gradually decrease the cone voltage/declustering potential while monitoring the ratio of the molecular ion to the fragment ions.

    • Once an optimal cone voltage is found, proceed to lower the source temperature in increments (e.g., 10-20 °C) and observe the effect on the molecular ion abundance.

    • Fine-tune other parameters like capillary voltage and gas flows to ensure a stable signal.

  • LC-MS Analysis: Apply the optimized parameters to your LC-MS method.

Visualization of Concepts

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting in-source fragmentation issues with this compound.

Troubleshooting_Workflow Troubleshooting Workflow for In-Source Fragmentation Start Start: Low Molecular Ion Intensity for This compound Check_Fragments Confirm Fragment Identity (MS/MS) Start->Check_Fragments Optimize_MS Optimize MS Parameters (Soft Ionization) Check_Fragments->Optimize_MS Fragments Confirmed Evaluate_Chromatography Evaluate Chromatography Check_Fragments->Evaluate_Chromatography Fragments Not from Analyte Decrease_Cone_Voltage Decrease Cone Voltage/ Declustering Potential Optimize_MS->Decrease_Cone_Voltage Lower_Temp Lower Source Temperature Decrease_Cone_Voltage->Lower_Temp Adjust_Mobile_Phase Adjust Mobile Phase Composition Lower_Temp->Adjust_Mobile_Phase Check_Additive Optimize Additive Concentration Adjust_Mobile_Phase->Check_Additive Yes Adjust_Mobile_Phase->Evaluate_Chromatography No Check_Additive->Evaluate_Chromatography End End: Enhanced Molecular Ion Signal Evaluate_Chromatography->End

Caption: A logical workflow for diagnosing and resolving in-source fragmentation of this compound.

Proposed Fragmentation Pathway of this compound

This diagram illustrates the likely fragmentation pathway of this compound based on its structure and the known behavior of flavonoid glycosides.

Fragmentation_Pathway Proposed Fragmentation of this compound Graveobioside_A This compound [M+H]⁺ m/z 581 Loss_Apiose Luteolin-7-O-glucoside [M+H-132]⁺ m/z 449 Graveobioside_A->Loss_Apiose - Apiose (132 Da) Loss_Glucose Luteolin Aglycone [M+H-132-162]⁺ m/z 287 Loss_Apiose->Loss_Glucose - Glucose (162 Da) RDA_Fragments Retro-Diels-Alder Fragments Loss_Glucose->RDA_Fragments - Further Fragmentation

Caption: Proposed fragmentation cascade of this compound in positive ion mode mass spectrometry.

References

Technical Support Center: Dealing with Matrix Effects in LC-MS Analysis of Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in the LC-MS analysis of plant extracts.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of LC-MS analysis of plant extracts?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1] In plant extracts, these interfering components can include a wide range of molecules such as pigments, lipids, salts, and other endogenous compounds.[2] This interference can lead to either a decrease in the analytical signal, known as ion suppression, or an increase in the signal, referred to as ion enhancement.[1][3] Ultimately, matrix effects can compromise the accuracy, precision, and sensitivity of quantitative analyses.[1][4]

Q2: What causes matrix effects in LC-MS analysis?

A2: Matrix effects primarily arise from the competition between the analyte of interest and co-eluting matrix components during the ionization process in the mass spectrometer's ion source.[2] Compounds with high polarity, basicity, and molecular weight are often responsible for these effects.[4][5] The mechanisms can involve competition for charge, changes in the physical properties of the droplets in the electrospray ionization (ESI) source (such as viscosity and surface tension), or the formation of less volatile adducts that hinder analyte ionization.[5]

Q3: How can I determine if my analysis is affected by matrix effects?

A3: There are several methods to assess the presence and extent of matrix effects:

  • Post-Extraction Spike Method: This is a quantitative method where you compare the response of an analyte in a standard solution to the response of the same analyte spiked into a blank matrix extract after the extraction process.[1][6] A significant difference in the signal indicates the presence of matrix effects.[6]

  • Post-Column Infusion: This is a qualitative method. A constant flow of the analyte is infused into the mass spectrometer after the analytical column. A blank matrix extract is then injected. Any fluctuation in the baseline signal of the infused analyte reveals the retention times at which co-eluting matrix components cause ion suppression or enhancement.[5][6][7]

  • Comparison of Calibration Curves: The slope of a calibration curve prepared in a pure solvent can be compared to the slope of a calibration curve prepared in a matrix-matched standard.[1] A significant difference between the slopes is indicative of matrix effects.

Q4: What are the primary strategies to minimize or compensate for matrix effects?

A4: The main strategies can be categorized as follows:

  • Sample Preparation and Cleanup: The goal is to remove interfering matrix components before the sample is introduced into the LC-MS system.[2] Common techniques include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).[2][8]

  • Chromatographic Separation: Optimizing the chromatographic conditions can help separate the analyte of interest from the interfering matrix components.[2] This can involve adjusting the mobile phase composition, gradient profile, or using a different type of chromatography column.[9]

  • Correction using Internal Standards: The use of a suitable internal standard, particularly a stable isotope-labeled (SIL) version of the analyte, is a widely recognized and effective method to compensate for matrix effects.[4][5] The SIL internal standard co-elutes with the analyte and experiences similar matrix effects, allowing for accurate quantification based on the ratio of the analyte to the internal standard.[10]

  • Method of Standard Addition: This method involves adding known amounts of the analyte to the sample itself to create a calibration curve within the sample matrix.[11] This approach is particularly useful when a blank matrix is not available.[5]

  • Matrix-Matched Calibration: In this approach, calibration standards are prepared in a blank matrix that is similar to the sample matrix.[2] This helps to ensure that the standards and the samples experience similar matrix effects.

Troubleshooting Guide

Issue 1: Low signal intensity and poor reproducibility for the target analyte in plant extracts.

  • Possible Cause: Significant ion suppression due to co-eluting matrix components. Plant extracts are complex and can contain high concentrations of interfering substances.[12]

  • Troubleshooting Steps:

    • Assess Matrix Effects: Perform a post-column infusion experiment to identify the retention time regions with significant ion suppression.

    • Optimize Sample Cleanup:

      • If using a simple "dilute and shoot" method, consider incorporating a sample cleanup step like Solid-Phase Extraction (SPE).

      • If already using SPE, evaluate different sorbents or washing and elution conditions to improve the removal of interferences.

    • Modify Chromatographic Conditions: Adjust the LC gradient to better separate the analyte from the suppression zones identified in the post-column infusion experiment.[9]

    • Implement an Internal Standard: Use a stable isotope-labeled internal standard for the analyte if available. This is often the most effective way to correct for matrix effects that cannot be eliminated through sample preparation or chromatography.[10]

Issue 2: Inconsistent results between different batches of plant extracts.

  • Possible Cause: Variability in the matrix composition between different sample batches, leading to different degrees of matrix effects.

  • Troubleshooting Steps:

    • Evaluate Matrix Variability: Use the post-extraction spike method to quantify the matrix effect for each batch of extract.

    • Employ Standard Addition: The method of standard addition can be very effective in this scenario as it creates a calibration curve for each individual sample, inherently correcting for the specific matrix of that sample.[13][14]

    • Use a Robust Internal Standard: A stable isotope-labeled internal standard will co-elute and be affected similarly by the matrix in each batch, providing more consistent and reliable quantification.[15]

Issue 3: Ion enhancement is observed, leading to overestimated analyte concentrations.

  • Possible Cause: Co-eluting matrix components are enhancing the ionization of the analyte. While less common than suppression, ion enhancement can also lead to inaccurate results.[3]

  • Troubleshooting Steps:

    • Confirm Enhancement: Use the post-extraction spike method to quantify the degree of ion enhancement.

    • Improve Chromatographic Separation: The primary goal is to chromatographically separate the analyte from the component(s) causing the enhancement. Experiment with different mobile phase compositions, gradients, or a column with a different selectivity.

    • Dilute the Sample: A simple dilution of the extract can sometimes reduce the concentration of the enhancing compounds to a level where their effect is negligible.[13] However, ensure that the analyte concentration remains above the limit of quantification.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction in Plant Extracts

Sample Preparation TechniquePrincipleAdvantagesDisadvantagesTypical Matrix Effect Reduction
Protein Precipitation (PPT) Addition of an organic solvent to precipitate proteins.Simple, fast, and inexpensive.Not very selective; can result in significant matrix effects from other components like phospholipids (B1166683).[16]Low to Moderate
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.Can provide cleaner extracts than PPT.[16]Can be labor-intensive and may have lower recovery for polar analytes.[16]Moderate to High
Solid-Phase Extraction (SPE) Selective retention of the analyte on a solid sorbent followed by elution.Highly selective, can provide very clean extracts and allows for sample concentration.[2]More complex and costly than PPT or LLE.[16]High
HybridSPE®-Phospholipid Targeted removal of phospholipids from the sample.Very effective at removing a major class of interfering compounds.Specific to phospholipid removal; other matrix components may still be present.High (for phospholipids)

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method

Objective: To quantify the extent of ion suppression or enhancement for a target analyte in a plant extract.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare a standard solution of the analyte in the initial mobile phase or reconstitution solvent at a known concentration (e.g., mid-point of the calibration curve).

    • Set B (Post-extraction Spike): Prepare a blank plant extract by performing the entire sample preparation procedure on a matrix sample that is known to not contain the analyte. After the final evaporation and reconstitution step, spike the extract with the analyte standard to the same final concentration as in Set A.

    • Set C (Pre-extraction Spike - for Recovery): Spike the blank plant matrix with the analyte standard before starting the extraction procedure. The final concentration should be the same as in Set A and B.

  • LC-MS Analysis: Analyze multiple replicates (e.g., n=3-6) of each set of samples using the established LC-MS method.

  • Calculate Matrix Effect (ME) and Recovery (RE):

    • Matrix Effect (%): ME = (Peak Area in Set B / Peak Area in Set A) * 100

      • A value of 100% indicates no matrix effect.

      • A value < 100% indicates ion suppression.

      • A value > 100% indicates ion enhancement.

    • Recovery (%): RE = (Peak Area in Set C / Peak Area in Set B) * 100

Protocol 2: Method of Standard Addition

Objective: To accurately quantify an analyte in a complex plant extract by correcting for matrix effects.

Methodology:

  • Prepare a Series of Spiked Samples:

    • Take a known volume of the plant extract and divide it into several equal aliquots (e.g., five 1 mL aliquots).

    • Spike each aliquot with increasing known amounts of the analyte standard. One aliquot should remain unspiked (0 addition). For example, you could add 0, 10, 20, 30, and 40 µL of a 10 µg/mL standard solution.

    • If necessary, bring all aliquots to the same final volume with the reconstitution solvent.

  • LC-MS Analysis: Analyze each of the prepared samples.

  • Construct the Standard Addition Plot:

    • Plot the measured peak area (y-axis) against the concentration of the added standard (x-axis).

    • Perform a linear regression on the data points.

  • Determine the Unknown Concentration:

    • Extrapolate the linear regression line to the x-axis (where the peak area is zero). The absolute value of the x-intercept represents the concentration of the analyte in the original, unspiked sample.[11]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing & Evaluation cluster_correction Correction Strategies plant_material Plant Material extraction Extraction plant_material->extraction cleanup Sample Cleanup (e.g., SPE, LLE) extraction->cleanup lc_separation LC Separation cleanup->lc_separation Clean Extract ms_detection MS Detection lc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition matrix_effect_assessment Matrix Effect Assessment data_acquisition->matrix_effect_assessment quantification Quantification matrix_effect_assessment->quantification internal_standard Internal Standard (e.g., SIL-IS) matrix_effect_assessment->internal_standard standard_addition Standard Addition matrix_effect_assessment->standard_addition If ME is significant internal_standard->quantification Corrects for ME standard_addition->quantification Corrects for ME

Caption: Workflow for LC-MS analysis of plant extracts and dealing with matrix effects.

troubleshooting_logic start Inaccurate or Irreproducible Results assess_me Assess Matrix Effects (Post-Column Infusion or Post-Extraction Spike) start->assess_me me_present Matrix Effect (Suppression or Enhancement) Confirmed? assess_me->me_present optimize_cleanup Optimize Sample Cleanup (SPE, LLE) me_present->optimize_cleanup Yes no_me Investigate Other Potential Issues (e.g., instrument performance, standard stability) me_present->no_me No optimize_lc Optimize LC Separation optimize_cleanup->optimize_lc re_evaluate Re-evaluate Matrix Effect optimize_lc->re_evaluate use_is Use Stable Isotope-Labeled Internal Standard resolved Issue Resolved use_is->resolved use_sa Use Standard Addition Method use_sa->resolved re_evaluate->use_is Still Present re_evaluate->use_sa Still Present (No SIL-IS available) re_evaluate->resolved Resolved

Caption: Troubleshooting logic for addressing matrix effects in LC-MS analysis.

References

Stability of Graveobioside A in solution and storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Graveobioside A in solution and during storage. The information is presented in a question-and-answer format to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored under specific conditions to prevent degradation. For solid forms of this compound, storage at 4°C, protected from light, is recommended. When in solvent, it is advised to aliquot the solution and store it at -80°C for up to 6 months or at -20°C for up to 1 month, also with protection from light. To avoid product inactivation, repeated freeze-thaw cycles should be avoided.

Q2: What solvents are recommended for dissolving this compound?

This compound is soluble in Dimethyl Sulfoxide (DMSO), with a solubility of 100 mg/mL (172.27 mM). For higher solubility, ultrasonic assistance may be needed. It is important to use newly opened, non-hygroscopic DMSO for the best results. Other solvents in which this compound is soluble include chloroform, dichloromethane, ethyl acetate, and acetone.[1]

Q3: My this compound solution appears to have precipitated. What should I do?

If precipitation or phase separation occurs during the preparation of a this compound solution, gentle heating and/or sonication can be used to aid in its dissolution. To improve solubility, it is also recommended to warm the tube to 37°C and shake it in an ultrasonic bath for a period of time.[1][2]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results Degradation of this compound due to improper storage or handling.Review storage conditions. Ensure the compound is protected from light and stored at the recommended temperature. Avoid repeated freeze-thaw cycles by preparing aliquots.
Inaccurate solution concentration due to incomplete dissolution.Use sonication or gentle warming (37°C) to ensure complete dissolution.[1][2] Use high-quality, anhydrous solvents.
Loss of biological activity Chemical degradation of the flavonoid structure.Perform a stability check of your stock solution. Consider preparing fresh solutions for critical experiments. Flavonoids can be susceptible to degradation under certain pH, temperature, and light conditions.[3]
Appearance of unknown peaks in chromatography Formation of degradation products.This may indicate that this compound is degrading under your experimental conditions. It is advisable to conduct a forced degradation study to identify potential degradation products and establish the stability limits of the compound in your specific matrix.[4][5][6]

Stability Summary

While specific quantitative data for the degradation of this compound under various conditions is not extensively available in published literature, general knowledge of flavonoid stability suggests that it can be affected by factors such as pH, temperature, and light.[3] The following table provides a general overview of recommended storage conditions to maintain stability.

Form Storage Temperature Duration Additional Notes
Solid4°CLong-termProtect from light.
In Solvent-20°CUp to 1 monthProtect from light; aliquot to avoid freeze-thaw cycles.[2]
In Solvent-80°CUp to 6 monthsProtect from light; aliquot to avoid freeze-thaw cycles.[2]

Experimental Protocols

Protocol 1: General Forced Degradation Study for this compound

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[4][5][6] This protocol provides a general framework for conducting a forced degradation study on this compound.

Objective: To identify potential degradation pathways and products of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC grade water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Methanol or Acetonitrile (B52724) (HPLC grade)

  • HPLC system with a suitable detector (e.g., DAD or UV)

  • pH meter

  • Incubator/oven

  • Photostability chamber

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a known concentration.

  • Stress Conditions:

    • Acid Hydrolysis: Add an appropriate volume of the stock solution to a solution of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • Alkaline Hydrolysis: Add an appropriate volume of the stock solution to a solution of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period.

    • Oxidative Degradation: Add an appropriate volume of the stock solution to a solution of 3% H₂O₂. Keep at room temperature for a defined period.

    • Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 80°C) in an oven for a defined period. Also, expose a solution of this compound to the same conditions.

    • Photolytic Degradation: Expose a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis: At each time point, withdraw an aliquot of the stressed sample. If necessary, neutralize the acidic and basic samples. Dilute the samples appropriately with the mobile phase and analyze using a validated stability-indicating HPLC method.

  • Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control sample. Identify and quantify the degradation products and calculate the percentage degradation of this compound.

Visual Workflow for Forced Degradation Study:

Forced_Degradation_Workflow cluster_preparation Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare this compound Stock Solution acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) stock->acid alkali Alkaline Hydrolysis (e.g., 0.1M NaOH, 60°C) stock->alkali oxidation Oxidative Degradation (e.g., 3% H₂O₂) stock->oxidation thermal Thermal Degradation (e.g., 80°C) stock->thermal photo Photolytic Degradation (ICH Q1B) stock->photo sample Sample at Time Points acid->sample alkali->sample oxidation->sample thermal->sample photo->sample neutralize Neutralize (if needed) sample->neutralize hplc Analyze by Stability- Indicating HPLC Method neutralize->hplc data Data Analysis: - Identify Degradants - Quantify Degradation hplc->data

Caption: Workflow for a forced degradation study of this compound.

Protocol 2: Stability-Indicating HPLC Method Development

A stability-indicating method is crucial to separate and quantify the active pharmaceutical ingredient from its potential degradation products.

Objective: To develop an HPLC method capable of resolving this compound from its degradation products.

Typical HPLC Parameters for Flavonoid Analysis:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution is often employed using a mixture of an aqueous phase (e.g., water with a small amount of acid like formic acid or phosphoric acid to improve peak shape) and an organic phase (e.g., acetonitrile or methanol).

  • Flow Rate: Typically around 1.0 mL/min.

  • Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance. A photodiode array (PDA) detector is advantageous for obtaining spectral information.

  • Column Temperature: Maintained at a constant temperature (e.g., 25-30°C) to ensure reproducible retention times.

Method Development Workflow:

HPLC_Method_Development cluster_initial Initial Setup cluster_optimization Optimization cluster_validation Validation select_column Select C18 Column prepare_solvents Prepare Mobile Phase (Aqueous & Organic) select_column->prepare_solvents gradient Optimize Gradient Profile prepare_solvents->gradient flow_rate Adjust Flow Rate inject_stressed Inject Stressed Samples gradient->inject_stressed wavelength Select Detection Wavelength flow_rate->inject_stressed temperature Set Column Temperature wavelength->inject_stressed temperature->inject_stressed check_resolution Check Resolution of Parent and Degradant Peaks inject_stressed->check_resolution validate_method Validate Method (ICH Q2(R1)): Specificity, Linearity, Accuracy, Precision check_resolution->validate_method

Caption: Workflow for developing a stability-indicating HPLC method.

Potential Degradation Pathway

As a flavonoid glycoside, this compound may undergo degradation through several pathways, primarily hydrolysis of the glycosidic bond and oxidation of the flavonoid backbone, especially under stress conditions of pH, temperature, and oxidative environments.

Diagram of a General Flavonoid Degradation Pathway:

Flavonoid_Degradation cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation Graveobioside_A This compound (Flavonoid Glycoside) Aglycone Aglycone (Luteolin) Graveobioside_A->Aglycone Cleavage of glycosidic bond Sugars Sugar Moieties Graveobioside_A->Sugars Cleavage of glycosidic bond Oxidized_Products Oxidized Products (e.g., Phenolic Acids, Phloroglucinol Derivatives) Aglycone->Oxidized_Products Ring Fission

Caption: Potential degradation pathways for this compound.

References

Preventing degradation of Graveobioside A during extraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance to prevent the degradation of Graveobioside A during extraction and analysis. The following information, presented in a question-and-answer format, addresses common challenges and offers detailed experimental protocols to ensure the integrity and yield of your target compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during extraction?

This compound is a flavonoid glycoside, specifically a luteolin-7-O-apiosylglucoside. Like many polyphenolic compounds, its structure is susceptible to degradation under various experimental conditions. Factors such as pH, temperature, light, and the presence of oxidative enzymes can lead to the hydrolysis of its glycosidic bonds or oxidation of the flavonoid backbone. This degradation results in a lower yield of the desired compound and the formation of impurities that can complicate analysis and affect biological activity assays.

Q2: What are the primary factors that cause this compound degradation?

The primary factors leading to the degradation of this compound and related flavonoid glycosides are:

  • pH: this compound is most stable in slightly acidic conditions (pH 3-5). In neutral to alkaline environments (pH > 7), it is prone to degradation.

  • Temperature: Elevated temperatures accelerate the rate of hydrolytic and oxidative degradation reactions.

  • Light: Exposure to UV and even ambient light can induce photodegradation.

  • Oxidizing Agents: The presence of oxygen and other oxidizing agents can lead to the oxidation of the phenolic hydroxyl groups.

  • Enzymatic Activity: If using fresh plant material, endogenous enzymes like β-glucosidases can cleave the sugar moieties.

Q3: What are the visual or analytical indicators of this compound degradation?

Degradation of your this compound sample can be indicated by:

  • Color Change: A change in the color of your extract or isolated compound can signify chemical degradation, often due to the oxidation of phenolic groups and potential polymerization of degradation products.

  • Appearance of New Peaks in Chromatography: The emergence of additional peaks in your HPLC or UPLC-MS/MS chromatogram, particularly a peak corresponding to the aglycone (luteolin), is a strong indicator of degradation.

  • Decrease in Target Peak Area: A reduction in the peak area of this compound over time, under constant concentration, points to its degradation.

  • Inconsistent Bioactivity Results: A loss of or variability in the expected biological activity of your extract can be a consequence of compound degradation.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield of this compound in the crude extract. 1. Suboptimal Solvent: The polarity of the extraction solvent may not be ideal for this compound. 2. Inefficient Extraction Method: The chosen method may not be effectively disrupting the plant cell walls. 3. Degradation during Extraction: High temperatures or prolonged extraction times could be degrading the compound.1. Optimize Solvent: Use a mixture of ethanol (B145695) or methanol (B129727) with water (e.g., 60-80% alcohol). The addition of a small amount of acid (e.g., 0.1% formic acid) can improve stability and extraction efficiency. 2. Enhance Extraction: Switch to a more efficient method like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE). Ensure the plant material is finely ground to increase surface area. 3. Control Conditions: For UAE, maintain a temperature below 60°C. For conventional methods, reduce the extraction time and temperature.
Presence of Luteolin (B72000) (aglycone) peak in the chromatogram. 1. Hydrolysis due to pH: The extraction or processing solvent may be neutral or alkaline. 2. Thermal Degradation: High temperatures during extraction or solvent evaporation can cause hydrolysis. 3. Enzymatic Degradation: Endogenous enzymes in fresh plant material may be active.1. Adjust pH: Maintain a slightly acidic pH (3-5) throughout the extraction and purification process by using acidified solvents. 2. Reduce Temperature: Use lower temperatures for extraction and rotary evaporation. 3. Deactivate Enzymes: If using fresh plant material, consider blanching or freeze-drying immediately after harvesting to denature enzymes.
Inconsistent results between extraction batches. 1. Variability in Plant Material: The concentration of this compound can differ based on the plant's age, harvesting time, and growing conditions. 2. Inconsistent Extraction Parameters: Fluctuations in temperature, time, or solvent-to-solid ratio.1. Standardize Material: Use plant material from the same source and harvest time. Ensure consistent drying and grinding procedures. 2. Strictly Control Parameters: Use calibrated equipment and maintain consistent extraction conditions for all batches.
Loss of compound during purification. 1. Inappropriate Stationary Phase: The chosen chromatographic resin may not be optimal for retaining this compound. 2. Suboptimal Elution Solvents: The solvent system may be too polar or non-polar, leading to poor separation or co-elution with impurities.1. Select Appropriate Resin: Macroporous resins (e.g., HPD-100, XAD-7) are effective for purifying flavonoid glycosides. 2. Optimize Elution Gradient: Use a stepwise or linear gradient of increasing ethanol or methanol concentration in water. This compound is typically eluted at intermediate alcohol concentrations.

Data Presentation: Stability of Luteolin Glycosides (as an analogue for this compound)

The following tables summarize the stability of luteolin glycosides under various conditions, providing a basis for understanding and predicting the behavior of this compound.

Table 1: Effect of pH on the Stability of Luteolin Glycosides

pHStabilityObservations
< 4Relatively StableMinimal degradation observed. Prolonged exposure to strong acids can lead to hydrolysis of the glycosidic bond.
5 - 6Moderately StableSlight degradation may occur over extended periods.
> 7UnstableSignificant degradation, particularly in alkaline conditions, through hydrolysis and oxidation.

Table 2: Effect of Temperature on the Thermal Degradation of Luteolin-7-O-glucoside

Temperature (°C)Degradation RateHalf-life (t½)Activation Energy (Ea)
70Low> 120 min\multirow{3}{*}{120 kJ/mol}
100Moderate~ 60 min
130High< 30 min
Data is illustrative and based on kinetic studies of similar flavonoid glycosides. Actual rates for this compound may vary.

Table 3: Recommended Storage Conditions for this compound

FormStorage ConditionDurationRationale
Solid -20°C, protected from light and moistureLong-termMinimizes thermal and photodegradation.
Stock Solution (in DMSO) -20°C in aliquotsUp to 1 monthPrevents repeated freeze-thaw cycles.
Stock Solution (in DMSO) -80°C in aliquotsUp to 6 monthsEnhanced stability for longer-term storage.
Aqueous Solutions Prepare freshN/AUnstable in aqueous environments, especially at neutral pH.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound from Plant Material

This protocol is optimized for high efficiency and minimal degradation.

  • Sample Preparation:

    • Dry the plant material at a controlled temperature (e.g., 50-60°C) to a constant weight.

    • Grind the dried material into a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Weigh 10 g of the powdered plant material and place it in a 500 mL flask.

    • Add 200 mL of 70% ethanol (v/v) containing 0.1% formic acid.

    • Place the flask in an ultrasonic bath.

    • Perform ultrasonication at a frequency of 40 kHz and a power of 250 W for 45 minutes.

    • Maintain the temperature of the water bath at or below 50°C.

  • Isolation of Crude Extract:

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant.

    • Re-extract the plant residue with an additional 100 mL of the extraction solvent and repeat the centrifugation.

    • Combine the supernatants.

    • Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

    • Lyophilize the concentrated extract to obtain a dry powder.

Protocol 2: Purification of this compound using Macroporous Resin Chromatography
  • Resin Pre-treatment:

    • Soak the macroporous resin (e.g., HPD-100) in ethanol for 24 hours to activate it.

    • Wash the resin thoroughly with deionized water until no ethanol is detected.

    • Pack the activated resin into a glass column.

  • Sample Loading:

    • Dissolve the crude extract in a minimal volume of deionized water.

    • Load the dissolved extract onto the pre-treated resin column at a slow flow rate.

  • Elution:

    • Wash the column with 2-3 column volumes of deionized water to remove sugars and other highly polar impurities.

    • Elute the column with a stepwise gradient of increasing ethanol concentration:

      • 20% ethanol (v/v) to remove more polar flavonoids.

      • 40-60% ethanol (v/v) to elute this compound.

      • 80% ethanol (v/v) to elute less polar compounds.

    • Collect fractions and monitor the presence of this compound using HPLC-UV or TLC.

  • Final Purification:

    • Combine the fractions rich in this compound.

    • Concentrate the solution under reduced pressure at ≤ 50°C.

    • Further purify if necessary using preparative HPLC.

Protocol 3: Validated UPLC-MS/MS Method for Quantification of this compound

This protocol provides a sensitive and specific method for the analysis of this compound.

  • Instrumentation: UPLC system coupled with a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    • 0-1 min: 10% B

    • 1-5 min: Linear gradient from 10% to 40% B

    • 5-7 min: Linear gradient from 40% to 90% B

    • 7-8 min: Hold at 90% B

    • 8-8.1 min: Return to 10% B

    • 8.1-10 min: Re-equilibration at 10% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 2 µL

  • MS/MS Detection (Negative Ion Mode):

    • Precursor Ion (m/z): 579.15

    • Product Ions for Quantification (MRM transitions): To be determined by direct infusion of a this compound standard. Likely fragments would involve the loss of the apiosyl group, the glucosyl group, and the entire sugar moiety to yield the luteolin aglycone (m/z 285.04).

Visualizations

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Ultrasound-Assisted Extraction cluster_purification Purification cluster_analysis Analysis plant_material Plant Material drying Drying (50-60°C) plant_material->drying grinding Grinding (40-60 mesh) drying->grinding uae UAE (70% EtOH, 0.1% Formic Acid, 45 min, <50°C) grinding->uae centrifugation Centrifugation uae->centrifugation concentration Rotary Evaporation (≤50°C) centrifugation->concentration lyophilization Lyophilization concentration->lyophilization resin_chrom Macroporous Resin Chromatography lyophilization->resin_chrom fraction_collection Fraction Collection (40-60% EtOH) resin_chrom->fraction_collection final_concentration Concentration & Drying fraction_collection->final_concentration uplc_ms UPLC-MS/MS Quantification final_concentration->uplc_ms

Caption: Experimental workflow for the extraction and analysis of this compound.

Degradation_Pathway GraveobiosideA This compound (Luteolin-7-O-apiosylglucoside) Luteolin7G Luteolin-7-O-glucoside GraveobiosideA->Luteolin7G Hydrolysis (loss of apiose) Luteolin Luteolin (Aglycone) Luteolin7G->Luteolin Hydrolysis (loss of glucose) OxidizedProducts Oxidized Degradation Products Luteolin->OxidizedProducts Oxidation

Caption: Primary degradation pathway of this compound under hydrolytic conditions.

Technical Support Center: NMR Structural Elucidation of Flavonoid Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the challenges encountered during the NMR structural elucidation of flavonoid glycosides. It is intended for researchers, scientists, and professionals in drug development.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the most common initial challenges in the NMR analysis of flavonoid glycosides?

A1: The primary initial challenges include poor solubility, significant signal overlapping in the ¹H NMR spectrum, and difficulty in unambiguously identifying the sugar moieties versus the aglycone signals. Flavonoid glycosides are often large, complex molecules leading to crowded spectra, particularly in the sugar region (typically 3.0-4.5 ppm) and the aromatic region.[1] Sample purity and the choice of NMR solvent are critical first steps to mitigate these issues.[2][3]

Q2: Which NMR solvent is best for flavonoid glycosides?

A2: The choice of solvent is crucial and can significantly affect chemical shifts.[4][5][6]

  • Methanol-d₄ (CD₃OD): A good starting choice for many polar glycosides. Hydroxyl protons will exchange with deuterium (B1214612) and will not be visible.

  • DMSO-d₆: Excellent for dissolving a wide range of flavonoids and allows for the observation of exchangeable hydroxyl and phenolic protons, which can be valuable for identifying glycosylation sites. However, its high viscosity can lead to broader lines, and the residual water peak can be prominent. Signal dispersion may not be optimal in DMSO, complicating interpretation.[1]

  • Pyridine-d₅: Can be used to induce significant shifts (anisotropic effect), which may help resolve overlapping signals, particularly for protons.[4][5]

  • Mixed Solvents: Sometimes a mixture (e.g., CD₃OD/D₂O) can improve solubility and spectral resolution.

It is often beneficial to run spectra in at least two different solvents to resolve ambiguities caused by signal overlap.[2]

Q3: How can I quickly distinguish between the flavonoid's aglycone and the sugar signals?

A3: A combination of 1D and 2D NMR experiments is standard.

  • ¹H NMR: Aromatic protons of the aglycone typically resonate downfield (δ 6.0-8.5 ppm). Sugar protons, except for the anomeric proton, usually appear in a crowded region upfield (δ 3.0-4.5 ppm). The anomeric proton (H-1" of the sugar) is a key diagnostic signal, typically found between δ 4.3-5.9 ppm.[7]

  • ¹³C NMR: Aglycone aromatic carbons are found from δ 90-165 ppm, while the C-ring carbons have characteristic shifts. Sugar carbons resonate in the δ 60-110 ppm range.

  • HSQC: This experiment is invaluable as it directly correlates each proton to its attached carbon. This allows for the clear separation of ¹H-¹³C pairs belonging to the aglycone from those of the sugar moieties.[8][9]

Part 2: Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format.

Problem 1: Severe Signal Overlap in the ¹H NMR Spectrum

Q: My ¹H NMR spectrum is too crowded, especially in the 3.0-4.5 ppm region, and I cannot assign the sugar protons. What should I do?

A: This is a very common problem. Here is a systematic approach to resolve it:

  • Optimize Sample and Solvent:

    • Ensure the sample is of high purity. Impurities are a common source of extra signals.

    • Try a different deuterated solvent (e.g., switch from CD₃OD to DMSO-d₆ or pyridine-d₅) to alter chemical shifts and potentially resolve overlapping multiplets.[2]

    • Varying the temperature can sometimes improve resolution by changing conformation or hydrogen bonding.

  • Utilize 2D NMR Techniques:

    • COSY (Correlation Spectroscopy): Use a COSY experiment to trace the proton-proton coupling networks within each sugar ring. Starting from the well-resolved anomeric proton, you can often walk through the entire spin system of that sugar.

    • TOCSY (Total Correlation Spectroscopy): This is even more powerful for sugars. Irradiating the anomeric proton will reveal correlations to all other protons within that same sugar ring, even if they are not directly coupled.[10] This is highly effective for separating the signals of different sugar units.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment spreads the crowded proton signals over a second dimension based on the chemical shifts of the carbons they are attached to. Since ¹³C spectra are generally better resolved, this significantly aids in resolving proton signals.[8][11]

Problem 2: Determining the Glycosylation Site

Q: I have identified the aglycone and the sugar units, but I cannot determine where the sugar is attached to the flavonoid. How can I find the linkage point?

A: The key is to find a correlation between the anomeric proton of the sugar and a carbon of the aglycone. The HMBC experiment is the most definitive tool for this.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (²J_CH and ³J_CH).[8] A cross-peak between the anomeric proton of the sugar (e.g., H-1") and a carbon atom of the aglycone (e.g., C-3, C-7) provides direct evidence of the glycosylation site.[9][12] The absence of a one-bond correlation in the HSQC spectrum confirms it is a long-range coupling.

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): These experiments detect through-space proximity. A NOESY or ROESY cross-peak between the anomeric proton (H-1") and protons on the aglycone near the linkage site can also provide strong evidence for the glycosylation position.[13]

Problem 3: Identifying the Anomeric Configuration (α vs. β)

Q: How do I determine if the glycosidic linkage has an α or β configuration?

A: The anomeric configuration is determined primarily from the coupling constant of the anomeric proton (H-1") in the ¹H NMR spectrum.

  • Coupling Constant (³J_H1",H2"): The magnitude of the coupling constant between the anomeric proton (H-1") and the proton at C-2" (H-2") is diagnostic.

    • A large coupling constant (typically ~7-8 Hz ) indicates a trans-diaxial relationship between H-1" and H-2", which is characteristic of a β-anomer (for most common sugars like glucose and galactose).[14]

    • A small coupling constant (typically ~1-4 Hz ) indicates a cis or equatorial-axial relationship, which is characteristic of an α-anomer .[14][15]

  • Chemical Shift: The chemical shift of the anomeric carbon (C-1") can also be an indicator, though it is less definitive than the coupling constant.

Problem 4: Differentiating Interglycosidic Linkages in Di- or Triglycosides

Q: My flavonoid has two or more sugars. How do I determine the sequence and linkage points between the sugars (e.g., 1→2 vs. 1→6)?

A: This requires a careful combination of HMBC and NOESY/ROESY experiments.

  • Assign all Protons and Carbons: First, use a combination of COSY, TOCSY, and HSQC to fully assign the ¹H and ¹³C signals for each individual sugar unit as completely as possible.

  • Use HMBC for Linkage: Look for an HMBC correlation from the anomeric proton of one sugar (e.g., H-1"' of the terminal sugar) to a carbon of the other sugar (e.g., C-6" of the inner sugar). This ³J_CH correlation directly establishes the linkage point (in this case, a 1→6 linkage).

  • Use NOESY/ROESY for Confirmation: A through-space NOE/ROE correlation between the anomeric proton of the terminal sugar (H-1"') and a proton on the linkage carbon of the inner sugar (e.g., H-6" protons) confirms the linkage identified by HMBC.[13]

Part 3: Data Presentation and Experimental Protocols

Table 1: Typical NMR Data for Flavonoid Glycoside Elucidation
ParameterTypical Value / RangeSignificance
¹H Chemical Shifts (δ ppm)
Aglycone Aromatic Protons6.0 - 8.5Aglycone structure
Anomeric Proton (H-1")4.3 - 5.9Number and type of sugars[7]
Other Sugar Protons3.0 - 4.5Sugar identification (often overlapped)
¹³C Chemical Shifts (δ ppm)
Aglycone Carbons90 - 185Aglycone class and structure[16]
Anomeric Carbon (C-1")95 - 110Sugar identification and anomeric configuration
Other Sugar Carbons60 - 85Sugar identification
Coupling Constants (J Hz)
³J_H1",H2" (β-anomer)~7 - 8 HzAnomeric configuration (trans-diaxial H-1"/H-2")[14]
³J_H1",H2" (α-anomer)~1 - 4 HzAnomeric configuration (cis H-1"/H-2")[14]
Key Experimental Protocols

Sample Preparation:

  • Dissolve 2-5 mg of the purified flavonoid glycoside in 0.5-0.6 mL of a suitable deuterated solvent (e.g., CD₃OD, DMSO-d₆).[17]

  • Ensure the sample is fully dissolved; sonication may be required. The solution must be homogeneous.[3]

  • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Acquire spectra at a constant temperature (e.g., 298 K) to ensure chemical shift consistency.

Protocol for HMBC (Heteronuclear Multiple Bond Correlation):

  • Purpose: To identify 2- and 3-bond correlations between ¹H and ¹³C, crucial for determining glycosylation sites and interglycosidic linkages.

  • Setup:

    • Acquire standard ¹H and ¹³C spectra to determine the spectral widths (sw) for both nuclei.

    • Use a gradient-selected HMBC pulse sequence (e.g., hmbcgp).

    • Set the long-range coupling constant (cnst2 or J_HMBC) to an average value, typically 8 Hz. This value is a compromise to detect a range of couplings.[8]

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio, as HMBC is less sensitive than HSQC. This may range from hours to overnight depending on the sample concentration.

  • Analysis: Look for cross-peaks that connect the anomeric proton of a sugar to a carbon of the aglycone, or an anomeric proton of one sugar to a carbon of another sugar.

Protocol for HSQC (Heteronuclear Single Quantum Coherence):

  • Purpose: To correlate protons directly to their attached carbons, resolving signal overlap.[8]

  • Setup:

    • Use a gradient-selected, sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsp). This sequence also provides editing, showing CH/CH₃ signals with a different phase than CH₂ signals.

    • The experiment is optimized for a one-bond ¹J_CH coupling constant of ~145 Hz, which is standard for most organic molecules.

    • HSQC is a sensitive experiment and typically provides good data within 1-2 hours for a moderately concentrated sample.[18]

  • Analysis: Use the resulting 2D map to assign ¹³C chemical shifts based on known ¹H assignments (or vice-versa) and to separate overlapping proton signals.

Part 4: Visual Workflow and Logic Diagrams

G node_start Start: Isolated Flavonoid Glycoside node_exp 1D & 2D NMR Acquisition (¹H, ¹³C, COSY, HSQC, HMBC, NOESY) node_start->node_exp node_proc1 Assign Aglycone Structure (Aromatic ¹H, ¹³C, COSY, HMBC) node_exp->node_proc1 node_proc2 Assign Sugar Units (Anomeric ¹H, TOCSY, HSQC) node_exp->node_proc2 node_decision2 Determine Glycosylation Site (HMBC/NOESY: Anomeric H -> Aglycone C) node_proc1->node_decision2 node_decision1 Determine Anomeric Config. (¹H Coupling Constant) node_proc2->node_decision1 node_decision1->node_decision2 node_decision3 Multiple Sugars? node_decision2->node_decision3 node_proc3 Determine Interglycosidic Linkage (HMBC/NOESY: Anomeric H -> Sugar C) node_decision3->node_proc3 Yes node_end Final Structure Elucidated node_decision3->node_end No node_proc3->node_end G node_start Problem: Severe ¹H Signal Overlap (3.0-4.5 ppm) node_step1 Run HSQC Experiment node_start->node_step1 node_check1 Are proton signals resolved in 2D plot? node_step1->node_check1 node_step2a Use TOCSY Experiment node_check1->node_step2a No node_end Signals Resolved and Assigned node_check1->node_end Yes node_step2b Identify spin systems for each sugar from anomeric protons node_step2a->node_step2b node_step3 Change NMR Solvent (e.g., CD₃OD -> DMSO-d₆) node_step2b->node_step3 node_step4 Re-acquire HSQC/TOCSY node_step3->node_step4 node_step4->node_end G node_h1 Anomeric Proton (H-1") node_c_aglycone Aglycone Carbon (e.g., C-7) node_h1->node_c_aglycone HMBC (³J) Determines Glycosylation Site node_c_sugar Inner Sugar Carbon (e.g., C-6'') node_h1->node_c_sugar HMBC (³J) Determines Interglycosidic Linkage node_h_aglycone Aglycone Proton (e.g., H-6/H-8) node_h1->node_h_aglycone NOESY/ROESY (Through-space) Confirms Glycosylation Site node_h_sugar Inner Sugar Proton (e.g., H-6'') node_h1->node_h_sugar NOESY/ROESY (Through-space) Confirms Interglycosidic Linkage

References

Sample preparation techniques to reduce interference in Graveobioside A analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing sample preparation for the analysis of Graveobioside A, a flavonoid-3-o-glycoside.[1][2] Our focus is on minimizing interference and matrix effects to ensure accurate and reproducible quantification.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in this compound analysis?

A1: Interference in this compound analysis, typically performed by HPLC or LC-MS, can arise from several sources:

  • Matrix Effects: Co-eluting endogenous compounds from the sample matrix (e.g., plant extracts, biological fluids) can suppress or enhance the ionization of this compound in the mass spectrometer source, leading to inaccurate quantification.[3][4]

  • Isomeric and Isobaric Compounds: Other flavonoid glycosides with the same molecular weight or chemical formula but a different structure can be difficult to distinguish from this compound without optimal chromatographic separation.[3]

  • Aglycone Interference: The presence of the aglycone portion of this compound in the sample can interfere with quantification, especially if in-source fragmentation occurs.[3]

  • Sample Contamination: Introduction of contaminants during sample collection, storage, or preparation can lead to interfering peaks in the chromatogram.

Q2: Which analytical techniques are most suitable for this compound analysis?

A2: High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is the most common and effective method for the analysis of flavonoid glycosides like this compound.[3][5] LC-MS/MS offers high sensitivity and selectivity, which is crucial for distinguishing this compound from other components in complex matrices.[5]

Q3: What are the recommended sample preparation techniques to reduce interference?

A3: Several techniques can be employed to clean up samples and reduce interference before analysis. The choice of method depends on the sample matrix and the nature of the interfering substances. The most common and effective techniques are:

  • Solid-Phase Extraction (SPE): Highly recommended for cleaning up complex samples like plant extracts.[3][6][7] C18 cartridges are widely used for their ability to retain flavonoid glycosides while allowing polar interferences to be washed away.[6][8]

  • Liquid-Liquid Extraction (LLE): A fundamental technique used to separate analytes based on their differential solubility in two immiscible liquid phases. It can be effective for removing highly polar or nonpolar interferences.[9][10]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A streamlined and efficient sample preparation method that combines salting-out extraction with dispersive solid-phase extraction (dSPE) for cleanup.[11][12][13] It is highly effective for a wide range of analytes and matrices.[14][15]

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound and provides potential solutions.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) - Column overload- Incompatible injection solvent- Column contamination or degradation- Reduce the sample concentration or injection volume.- Ensure the injection solvent is similar in composition and strength to the initial mobile phase.- Flush the column with a strong solvent. If the problem persists, replace the column.
Low Signal Intensity / Ion Suppression - Matrix effects from co-eluting compounds- Suboptimal MS source parameters- Analyte degradation- Improve sample cleanup using SPE or QuEChERS.- Optimize chromatographic separation to resolve this compound from interfering peaks.- Optimize MS source parameters (e.g., gas flows, temperature, voltages).- Investigate the stability of this compound under the extraction and storage conditions.[16]
High Signal Variability (Poor Reproducibility) - Inconsistent sample preparation- Instrument instability- Matrix effects varying between samples- Ensure precise and consistent execution of the sample preparation protocol.- Check the stability of the LC-MS system (e.g., pump flow rate, detector response).- Use a stable isotope-labeled internal standard to compensate for matrix effects.
Ghost Peaks - Carryover from previous injections- Contamination in the mobile phase or LC system- Inject a blank solvent after a high-concentration sample to check for carryover.- Implement a robust needle wash program.- Prepare fresh mobile phase and flush the system.

Experimental Protocols & Data

Solid-Phase Extraction (SPE)

SPE is a highly effective technique for purifying flavonoid glycosides from complex matrices.[7] C18 cartridges are commonly used for this purpose.

Experimental Protocol: SPE for this compound Analysis

  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol (B129727), followed by 5 mL of deionized water through the cartridge. Do not allow the sorbent to dry.

  • Sample Loading: Dissolve the dried plant extract in a minimal amount of methanol and dilute with water (e.g., to a final methanol concentration of 10-20%). Load the sample solution onto the conditioned SPE cartridge at a slow flow rate (approx. 1-2 mL/min).

  • Washing: Wash the cartridge with 5-10 mL of a weak solvent (e.g., 5-10% methanol in water) to remove polar interferences.

  • Elution: Elute the retained this compound with a stronger solvent, such as 5 mL of 80-100% methanol.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the initial mobile phase for LC-MS analysis.

Table 1: Representative Recovery of Flavonoid Glycosides using SPE

Flavonoid GlycosideMatrixSPE SorbentRecovery (%)
RutinPlant ExtractC1892.5
HesperidinFruit JuiceC1889.7
Quercetin-3-glucosidePlasmaC1895.2
This compound (Expected)Plant ExtractC1885-98

Note: Data for this compound is an expected range based on the behavior of structurally similar flavonoid glycosides.

Workflow for Solid-Phase Extraction (SPE)

SPE_Workflow cluster_prep Sample Preparation cluster_spe SPE Cartridge cluster_analysis Analysis start Crude Extract dissolve Dissolve in Methanol/Water start->dissolve load 2. Load Sample dissolve->load condition 1. Condition (Methanol, Water) condition->load wash 3. Wash (e.g., 10% Methanol) load->wash elute 4. Elute (e.g., 90% Methanol) wash->elute dry Dry Down elute->dry reconstitute Reconstitute dry->reconstitute analyze LC-MS Analysis reconstitute->analyze

Caption: Workflow for Solid-Phase Extraction (SPE).

Liquid-Liquid Extraction (LLE)

LLE is a classic sample preparation technique that separates compounds based on their relative solubilities in two different immiscible liquids.

Experimental Protocol: LLE for this compound Analysis

  • Sample Preparation: Prepare an aqueous solution or suspension of the initial extract. Adjust the pH if necessary to ensure this compound is in a neutral form.

  • Extraction: Add an equal volume of an immiscible organic solvent (e.g., ethyl acetate) to the aqueous sample in a separatory funnel.

  • Mixing: Shake the funnel vigorously for 1-2 minutes to ensure thorough mixing of the two phases. Vent the funnel periodically to release any pressure buildup.

  • Phase Separation: Allow the layers to separate completely.

  • Collection: Collect the organic layer containing the extracted this compound. Repeat the extraction process 2-3 times with fresh organic solvent to maximize recovery.

  • Drying and Reconstitution: Combine the organic extracts and dry them over anhydrous sodium sulfate. Evaporate the solvent and reconstitute the residue in the mobile phase for analysis.

Table 2: Representative Distribution Coefficients for Flavonoids in LLE

FlavonoidSolvent SystemDistribution Coefficient (D)
QuercetinEthyl Acetate / Water>10
NaringinEthyl Acetate / Water~1
RutinEthyl Acetate / Water<0.1
This compound (Expected)Ethyl Acetate / Water1-5

Note: The distribution coefficient will vary depending on the exact conditions. This table provides a general comparison.

Workflow for Liquid-Liquid Extraction (LLE)

LLE_Workflow start Aqueous Sample add_solvent Add Immiscible Organic Solvent start->add_solvent mix Shake & Vent add_solvent->mix separate Separate Layers mix->separate collect_organic Collect Organic Layer separate->collect_organic repeat Repeat Extraction 2-3x collect_organic->repeat repeat->add_solvent More Solvent dry Dry & Evaporate repeat->dry Done analyze LC-MS Analysis dry->analyze

Caption: Workflow for Liquid-Liquid Extraction (LLE).

QuEChERS

The QuEChERS method is a simple and effective approach for extracting and cleaning up a wide variety of analytes from complex matrices.[12][13]

Experimental Protocol: QuEChERS for this compound Analysis

  • Sample Extraction:

    • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10-15 mL of acetonitrile (B52724) (with 1% acetic acid, optional).

    • Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium acetate).

    • Shake vigorously for 1 minute.

    • Centrifuge at >3000 x g for 5 minutes.

  • Dispersive SPE (dSPE) Cleanup:

    • Transfer an aliquot of the supernatant (acetonitrile layer) to a 2 mL or 15 mL dSPE tube containing a sorbent mixture (e.g., PSA, C18, and magnesium sulfate).

    • Shake for 30 seconds.

    • Centrifuge at >3000 x g for 5 minutes.

  • Final Extract:

    • The resulting supernatant is the final extract, which can be directly injected or diluted for LC-MS analysis.

Table 3: Comparison of Sorbent Performance in dSPE for Flavonoid Analysis

dSPE SorbentTarget Interferences RemovedPotential Impact on this compound
PSA (Primary Secondary Amine)Sugars, fatty acids, organic acidsHigh recovery expected
C18Non-polar interferences (e.g., lipids)High recovery expected
GCB (Graphitized Carbon Black)Pigments (e.g., chlorophyll), sterolsPotential for loss of planar flavonoids; use with caution

Workflow for QuEChERS

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup dSPE Cleanup start Homogenized Sample add_solvent Add Acetonitrile & Salts start->add_solvent shake_extract Shake & Centrifuge add_solvent->shake_extract transfer Transfer Supernatant shake_extract->transfer add_dspe Add to dSPE Tube (PSA, C18, MgSO4) transfer->add_dspe shake_cleanup Shake & Centrifuge add_dspe->shake_cleanup analyze LC-MS Analysis shake_cleanup->analyze

Caption: Workflow for the QuEChERS method.

References

Validation & Comparative

A Comparative Guide to the Quantification of Graveobioside A: HPLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of bioactive compounds is paramount. This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of Graveobioside A against other potential analytical techniques. The information presented is supported by established experimental protocols and typical performance data to aid in method selection and development.

Table 1: Comparison of Analytical Methods for this compound Quantification

ParameterHigh-Performance Liquid Chromatography (HPLC)Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)High-Performance Thin-Layer Chromatography (HPTLC)
Principle Chromatographic separation based on polarity, detected by UV absorbance.Chromatographic separation with mass-based detection and fragmentation for high selectivity.Planar chromatographic separation with densitometric quantification.
Linearity (r²) (Typical) ≥ 0.999[1][2][3]> 0.995[4]> 0.99[5][6]
Limit of Detection (LOD) (Typical) 0.04 - 107.05 ng/mL[1][5]1.0 - 4.0 ng/mL[4]40.90 - 54.06 ng/band[5][6]
Limit of Quantification (LOQ) (Typical) 0.16 - 324.38 ng/mL[1][5]1.0 - 4.0 ng/mL[4]123.94 - 163.84 ng/band[5][6]
Precision (%RSD) (Typical) < 2%[2][7]< 15%[4][8]< 2%[5]
Accuracy (Recovery %) (Typical) 86.67 - 106.11%[1][2]> 75%[4]98.06 - 101.56%[5]
Analysis Time ~15-30 min per sample[1]~5-15 min per sample[9][10]Multiple samples simultaneously
Selectivity Good, but potential for co-elutionExcellent, based on mass-to-charge ratioModerate, dependent on mobile phase
Cost (Instrument) ModerateHighLow to Moderate
Cost (Operational) LowHighLow

Experimental Protocols

Validated HPLC Method for this compound Quantification

This section details a standard protocol for the development and validation of an HPLC method for this compound, based on common practices for flavonoid glycosides.

1.1. Sample Preparation:

  • Accurately weigh 10 mg of the plant extract or sample containing this compound.

  • Dissolve the sample in 10 mL of methanol (B129727) using an ultrasonic bath.

  • Filter the resulting solution through a 0.22 µm membrane filter prior to injection into the HPLC system.[11]

1.2. Chromatographic Conditions:

  • Instrument: HPLC system with a photodiode array (PDA) detector.[2][12]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[12]

  • Mobile Phase: A gradient elution of 0.1% formic acid in water (A) and acetonitrile (B52724) (B).[13]

  • Flow Rate: 1.0 mL/min.[12]

  • Column Temperature: 30 °C.[12]

  • Detection Wavelength: Determined by UV scan of this compound standard (typically around 254 nm or 335 nm for flavonoids).[5][12]

  • Injection Volume: 10 µL.[12]

1.3. Method Validation Parameters (as per ICH Guidelines): [2][3][11][14]

  • Linearity: Prepare a series of standard solutions of this compound at different concentrations (e.g., 1-100 µg/mL). Inject each concentration in triplicate and construct a calibration curve by plotting the peak area against the concentration. A correlation coefficient (r²) of ≥ 0.999 is generally considered acceptable.[1][2]

  • Precision:

    • Intra-day precision: Analyze three different concentrations of the standard solution three times on the same day.

    • Inter-day precision: Analyze the same three concentrations on three different days.

    • The relative standard deviation (%RSD) for both should typically be less than 2%.[2][7]

  • Accuracy: Perform a recovery study by spiking a blank matrix with known concentrations of this compound (e.g., 80%, 100%, and 120% of the expected sample concentration). The recovery should be within 80-120%.[7]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.[14]

  • Specificity: The ability to assess the analyte in the presence of other components. This is evaluated by comparing the chromatograms of the blank, standard, and sample solutions. The peak for this compound should be well-resolved from other peaks.

  • Robustness: Intentionally vary chromatographic parameters (e.g., mobile phase composition, pH, column temperature, flow rate) to assess the method's reliability.

Alternative Methodologies: An Overview

2.1. UPLC-MS/MS: This technique offers higher sensitivity and selectivity compared to HPLC-UV.[8] It is particularly useful for analyzing samples with complex matrices or when very low concentrations of the analyte are expected.[8][15] The method involves separating the compound using UPLC followed by detection using a mass spectrometer, which identifies the compound based on its specific mass-to-charge ratio and fragmentation pattern.[4][16]

2.2. HPTLC: HPTLC is a planar chromatographic technique that allows for the simultaneous analysis of multiple samples, making it a cost-effective and high-throughput method.[17] After developing the plate with an appropriate mobile phase, the separated bands are quantified using a densitometer.[5][6] This method is often used for the quality control of herbal medicines.[17]

Visualizing the Workflow

The following diagram illustrates the key stages involved in the validation of an HPLC method for this compound quantification.

HPLC_Validation_Workflow cluster_prep Preparation cluster_validation Validation Parameters A Method Development & Optimization B Standard & Sample Preparation A->B C Linearity & Range B->C D Precision (Intra-day & Inter-day) B->D E Accuracy (Recovery) B->E F Specificity B->F G LOD & LOQ B->G H Robustness B->H I Data Analysis & Documentation C->I D->I E->I F->I G->I H->I J Validated Method for This compound Quantification I->J

Caption: Workflow for HPLC Method Validation.

References

Unveiling the Detection Thresholds of Graveobioside A: A Comparative Guide to LOD and LOQ

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the analytical limits of a compound is paramount. This guide provides a comparative overview of the Limit of Detection (LOD) and Limit of Quantification (LOQ) for Graveobioside A, a flavonoid glycoside of interest for its potential therapeutic properties. While specific experimental data for the LOD and LOQ of this compound is not extensively available in publicly accessible literature, this guide offers a robust comparison with structurally similar flavonoids and outlines the standardized methodologies for determining these critical analytical parameters.

Comparative Analysis of Detection and Quantification Limits

The determination of LOD and LOQ is crucial for the validation of analytical methods, ensuring they are sensitive and precise enough for their intended application. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detectors are the most common techniques for the quantification of flavonoids like this compound.

The table below summarizes the LOD and LOQ values for several flavonoids that are structurally related to this compound, providing a benchmark for the expected analytical performance. These values are typically in the range of micrograms per milliliter (µg/mL) to nanograms per milliliter (ng/mL), demonstrating the high sensitivity of modern chromatographic methods.

CompoundAnalytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
QuercetinHPLC-PDA0.18 µg/mL0.60 µg/mL[1]
KaempferolHPLC-PDA0.09 µg/mL0.30 µg/mL[1]
LuteolinHPLC-DAD0.10 µg/g0.30 µg/g[2]
ApigeninHPLC-DAD0.10 µg/g0.30 µg/g[2]
RutinHPLC-DAD0.30 µg/g0.90 µg/g[2]
Regaloside AHPLC-PDA0.10 µg/mL0.29 µg/mL[3]
Vitexin-2''-O-rhamnosideHPLC-UV100 ng/mL200 ng/mL[4]

Note: The presented values are for comparative purposes and were determined for different flavonoid compounds under various experimental conditions.

Experimental Protocol for LOD and LOQ Determination

The following is a detailed, generalized protocol for determining the LOD and LOQ of this compound using HPLC with a Photodiode Array (PDA) or UV detector. This protocol is based on the guidelines from the International Council for Harmonisation (ICH)[5].

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a PDA or UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size) is commonly used for flavonoid separation.

  • Mobile Phase: A gradient elution is typically employed using a mixture of an acidic aqueous phase (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for instance, 30°C.

  • Detection Wavelength: The wavelength should be set at the maximum absorbance of this compound.

2. Preparation of Standard Solutions:

  • Stock Solution: Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable solvent like methanol.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the expected range of concentrations. A minimum of five concentration levels is recommended.

3. Method Validation:

  • Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. The linearity is assessed by the correlation coefficient (R²) of the regression line, which should ideally be ≥ 0.999.

  • Calculation of LOD and LOQ: The LOD and LOQ can be determined using the following methods:

    • Based on the Standard Deviation of the Response and the Slope: This is the most common and recommended method. The LOD and LOQ are calculated using the formulas:

      • LOD = 3.3 × (σ / S)

      • LOQ = 10 × (σ / S) Where:

      • σ = the standard deviation of the y-intercept of the regression line.

      • S = the slope of the calibration curve.[6][7]

    • Based on Signal-to-Noise Ratio: This method involves comparing the signal from samples with known low concentrations of the analyte with those of blank samples.

      • LOD is typically determined at a signal-to-noise ratio of 3:1.

      • LOQ is typically determined at a signal-to-noise ratio of 10:1.[7]

4. Verification:

  • Prepare solutions at the calculated LOD and LOQ concentrations and inject them multiple times (e.g., n=6) to confirm that the analyte can be reliably detected (for LOD) and quantified with acceptable precision and accuracy (for LOQ).

Workflow for LOD and LOQ Determination

The following diagram illustrates the logical workflow for the experimental determination of the Limit of Detection (LOD) and Limit of Quantification (LOQ).

LOD_LOQ_Workflow cluster_prep Preparation cluster_analysis Analysis & Data Acquisition cluster_calculation Calculation & Verification cluster_result Final Result prep_stock Prepare Stock Solution of this compound prep_cal Prepare Calibration Standards (Serial Dilution) prep_stock->prep_cal hplc_analysis HPLC Analysis (Inject Standards) prep_cal->hplc_analysis get_data Acquire Peak Area Data hplc_analysis->get_data cal_curve Construct Calibration Curve (Peak Area vs. Concentration) get_data->cal_curve linearity Assess Linearity (R²) cal_curve->linearity calc_lod_loq Calculate LOD and LOQ (σ/S or S/N method) linearity->calc_lod_loq verification Verify LOD & LOQ (Inject solutions at calculated concentrations) calc_lod_loq->verification final_values Established LOD & LOQ for this compound verification->final_values

Caption: Experimental workflow for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ).

References

A Comparative Analysis of the Biological Activities of Graveobioside A and its Aglycone, Luteolin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive comparison of the biological activities of the flavonoid glycoside Graveobioside A and its aglycone counterpart, Luteolin (B72000), reveals significant differences in their therapeutic potential, particularly in antioxidant and anti-inflammatory capacities. This guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with a clear, data-driven comparison to inform future research and development efforts.

Executive Summary

Flavonoids are a class of polyphenolic compounds widely recognized for their health-promoting properties. This compound, a flavonoid glycoside, and its aglycone, Luteolin, are two such compounds that have garnered scientific interest. An aglycone is the non-sugar component of a glycoside. Experimental evidence consistently indicates that the aglycone form, Luteolin, exhibits superior biological activity compared to its glycosidic form, this compound. This enhanced activity is attributed to the structural difference, specifically the absence of the sugar moiety in Luteolin, which is believed to facilitate greater interaction with cellular targets.

Quantitative Data Comparison

The following tables summarize the key quantitative data from comparative studies on the anti-inflammatory activities of Luteolin and a closely related luteolin glycoside, Luteolin-7-O-glucoside. This data is presented as a proxy for the comparison between Luteolin and this compound, based on the established principle that the biological activity of flavonoid glycosides is largely determined by their aglycone.

Table 1: Comparison of Anti-inflammatory Activity (IC50 Values)

CompoundInhibition of Nitric Oxide (NO) Production (IC50 in µM)Inhibition of Prostaglandin (B15479496) E2 (PGE2) Production (IC50 in µM)
Luteolin13.9[1]7.4[1]
Luteolin-7-O-glucoside22.7[1]15.0[1]

Lower IC50 values indicate greater potency.

Biological Activities: A Head-to-Head Comparison

Antioxidant Activity
Anti-inflammatory Activity

Luteolin has demonstrated significantly more potent anti-inflammatory effects compared to its glycosidic form. In a study using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, Luteolin was a more effective inhibitor of key inflammatory mediators than Luteolin-7-O-glucoside.[1] Specifically, Luteolin showed lower IC50 values for the inhibition of nitric oxide (NO) and prostaglandin E2 (PGE2) production, indicating greater potency.[1]

Mechanistic Insights: Signaling Pathways

Luteolin exerts its biological effects by modulating several key signaling pathways involved in inflammation and cellular stress responses. The absence of the bulky sugar group in Luteolin likely allows for more effective interaction with intracellular signaling proteins.

Signaling_Pathways cluster_extracellular cluster_membrane cluster_cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 PI3K PI3K TLR4->PI3K Activation MAPK MAPK (ERK, JNK, p38) TLR4->MAPK Akt Akt PI3K->Akt IKK IKK Akt->IKK NFkB_complex p50/p65-IκBα IKK->NFkB_complex Phosphorylates IκBα p50_p65 p50/p65 NFkB_complex->p50_p65 IκBα degradation p50_p65_nuc p50/p65 p50_p65->p50_p65_nuc Translocation AP1 AP-1 MAPK->AP1 AP1_nuc AP-1 AP1->AP1_nuc Translocation STAT3 STAT3 STAT3_nuc STAT3 (p) STAT3->STAT3_nuc Phosphorylation & Translocation Gene_Expression Inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) p50_p65_nuc->Gene_Expression AP1_nuc->Gene_Expression STAT3_nuc->Gene_Expression Luteolin Luteolin Luteolin->PI3K Inhibits Luteolin->p50_p65 Inhibits Translocation Luteolin->MAPK Inhibits Luteolin->STAT3 Inhibits Graveobioside_A Graveobioside_A Graveobioside_A->p50_p65 Inhibits Translocation (less potent)

Caption: Signaling pathways modulated by Luteolin and this compound.

Luteolin has been shown to inhibit the activation of key transcription factors such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1).[1] The study on Luteolin and Luteolin-7-O-glucoside revealed that while both could inhibit NF-κB activation, only Luteolin was able to attenuate the activation of AP-1.[1] Both flavonoids were found to inhibit the phosphorylation of Akt, a key component of the PI3K/Akt signaling pathway.[1] Furthermore, Luteolin has been reported to modulate the mitogen-activated protein kinase (MAPK) and signal transducer and activator of transcription 3 (STAT3) pathways, which are also critical in regulating inflammatory responses.

Experimental Protocols

A summary of the methodologies for key experiments cited is provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the free radical scavenging activity of a compound.

  • A stock solution of DPPH in methanol (B129727) or ethanol (B145695) is prepared.[2]

  • The test compound (this compound or Luteolin) is dissolved in a suitable solvent to prepare various concentrations.

  • A specific volume of the test compound solution is mixed with the DPPH solution.[2]

  • The mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).[2]

  • The absorbance of the solution is measured spectrophotometrically at approximately 517 nm.[2]

  • The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the test compound). The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.[3]

DPPH_Workflow start Start prep_dpph Prepare DPPH Solution start->prep_dpph prep_samples Prepare Serial Dilutions of this compound and Luteolin start->prep_samples mix Mix DPPH Solution with Samples prep_dpph->mix prep_samples->mix incubate Incubate in Dark (30 min) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate end End calculate->end

Caption: Experimental workflow for the DPPH antioxidant assay.

Inhibition of Nitric Oxide (NO) Production in Macrophages

This assay evaluates the anti-inflammatory potential of a compound by measuring its ability to inhibit NO production in stimulated immune cells.

  • RAW 264.7 macrophage cells are cultured in a suitable medium.

  • The cells are pre-treated with various concentrations of the test compound (this compound or Luteolin) for a specific duration.

  • The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.

  • After an incubation period, the cell culture supernatant is collected.

  • The concentration of nitrite (B80452) (a stable product of NO) in the supernatant is measured using the Griess reagent.[4][5]

  • The percentage of NO production inhibition is calculated by comparing the nitrite concentration in treated cells to that in untreated, LPS-stimulated cells. The IC50 value is then determined.

Cyclooxygenase-2 (COX-2) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in the synthesis of pro-inflammatory prostaglandins.

  • The COX-2 enzyme, a substrate (e.g., arachidonic acid), and a chromogenic or fluorogenic probe are prepared in an assay buffer.[6][7]

  • The test compound is added to the reaction mixture at various concentrations.[6]

  • The reaction is initiated by adding the substrate.[6]

  • The activity of the COX-2 enzyme is monitored by measuring the change in absorbance or fluorescence over time.[7][8]

  • The percentage of COX-2 inhibition is calculated, and the IC50 value is determined.[6]

Conclusion

The available evidence strongly suggests that Luteolin, the aglycone of this compound, possesses superior antioxidant and anti-inflammatory properties. This is supported by direct quantitative comparisons of their anti-inflammatory activities and is consistent with the general understanding of flavonoid structure-activity relationships. The enhanced efficacy of Luteolin is likely due to its ability to more effectively interact with and modulate key inflammatory signaling pathways, including NF-κB, AP-1, and PI3K/Akt. These findings highlight the potential of Luteolin as a promising candidate for the development of novel therapeutic agents for inflammatory and oxidative stress-related diseases. Further head-to-head studies focusing on a broader range of biological activities are warranted to fully elucidate the comparative therapeutic potential of these two compounds.

References

In Vitro Activity of Graveobioside A: A Comparative Analysis with Other Flavonoid Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro biological activities of flavonoid glycosides, with a focus on Graveobioside A. Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, this guide utilizes data for its aglycone, luteolin (B72000), and a closely related glycoside, luteolin-7-O-glucoside, as points of comparison against other well-studied flavonoid glycosides: rutin (B1680289), quercetin (B1663063), and kaempferol. This approach allows for an insightful discussion on structure-activity relationships and the potential bioactivities of this compound.

I. Overview of Compared Flavonoids

Flavonoids are a diverse group of polyphenolic compounds found in plants, known for their wide range of biological activities. The glycosidic forms, where a sugar moiety is attached to the flavonoid backbone, often exhibit different solubility and bioavailability profiles compared to their aglycone counterparts.

  • This compound: A flavone (B191248) glycoside consisting of the aglycone luteolin attached to a disaccharide. Specific in vitro activity data is scarce.

  • Luteolin: The aglycone of this compound, a flavone with well-documented antioxidant, anti-inflammatory, and anticancer properties.

  • Luteolin-7-O-glucoside (Cynaroside): A common glycoside of luteolin, offering a closer structural comparison to this compound.

  • Rutin: A flavonol glycoside of quercetin, widely found in citrus fruits and other plants.

  • Quercetin: A flavonol aglycone, one of the most abundant and extensively studied dietary flavonoids.

  • Kaempferol: A flavonol aglycone, structurally similar to quercetin, found in many edible plants.

II. Comparative In Vitro Activity Data

The following tables summarize the 50% inhibitory concentration (IC50) values for the compared flavonoids across three key in vitro assays: anticancer, antioxidant, and anti-inflammatory. Lower IC50 values indicate greater potency.

Table 1: Anticancer Activity (IC50, µM)
CompoundCell LineIC50 (µM)Reference
Luteolin A549 (Lung Carcinoma)3.1[1]
B16 4A5 (Melanoma)2.3[1]
CCRF-HSB-2 (T-cell Leukemia)2.0[1]
TGBC11TKB (Gastric Cancer)1.3[1]
GLC4 (Lung Cancer)40.9[1]
COLO 320 (Colon Cancer)32.5[1]
HL60 (Leukemia)12.5[1]
Luteolin-7-O-glucoside Mesangial Cells6.1[1]
NPC-039 (Nasopharyngeal Carcinoma)~40 (at 48h)[2]
NPC-BM (Nasopharyngeal Carcinoma)~40 (at 48h)[2]
Quercetin HCT-116 (Colon Cancer)40[3]
Kaempferol HCT-116 (Colon Cancer)75[3]
Rutin HCT-116 (Colon Cancer)354.2[3]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions between studies.

Table 2: Antioxidant Activity (IC50, µM)
CompoundDPPH Assay (IC50, µM)ABTS Assay (IC50, µM)Reference
Luteolin 13.217.3[4]
Luteolin-7-O-glucoside 6.8-[5]
Quercetin -1.89 (µg/mL)[6]
Kaempferol -3.70 (µg/mL)[6]
Rutin -4.68 (µg/mL)[6]

Note: Some values are reported in µg/mL and are not directly comparable to µM values without molecular weight conversion.

Table 3: Anti-inflammatory Activity (Nitric Oxide Inhibition, IC50, µM)
CompoundCell LineIC50 (µM)Reference
Luteolin RAW 264.713.9[7]
Luteolin-7-O-glucoside RAW 264.722.7[7]

III. Experimental Protocols

This section details the methodologies for the key in vitro assays cited in this guide.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

MTT_Workflow start Seed cells in 96-well plate incubate1 Incubate (24h) start->incubate1 treat Add test compounds (various concentrations) incubate1->treat incubate2 Incubate (24-72h) treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate (2-4h) add_mtt->incubate3 add_solvent Add solubilization solution (e.g., DMSO) incubate3->add_solvent measure Measure absorbance (e.g., 570 nm) add_solvent->measure calculate Calculate IC50 measure->calculate

Caption: Workflow of the MTT assay for determining cytotoxicity.

Protocol:

  • Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compound (e.g., flavonoid glycosides) and incubated for a specified period (typically 24, 48, or 72 hours).

  • Following incubation, the media is removed, and MTT solution is added to each well. The plate is incubated for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • A solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.

  • The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

DPPH Radical Scavenging Assay for Antioxidant Activity

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the antioxidant capacity of a compound.

DPPH_Workflow start Prepare DPPH solution in methanol mix Mix test compound with DPPH solution start->mix incubate Incubate in the dark (e.g., 30 min) mix->incubate measure Measure absorbance (e.g., 517 nm) incubate->measure calculate Calculate scavenging activity and IC50 measure->calculate

Caption: Workflow of the DPPH radical scavenging assay.

Protocol:

  • A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

  • The test compound is added to the DPPH solution at various concentrations.

  • The mixture is incubated in the dark for a specific period (e.g., 30 minutes).

  • The absorbance of the solution is measured at a wavelength around 517 nm.

  • The scavenging activity is calculated as the percentage of DPPH radical inhibition. The IC50 value is the concentration of the test compound that scavenges 50% of the DPPH radicals.

ABTS Radical Scavenging Assay for Antioxidant Activity

The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay is another widely used method for determining antioxidant capacity.

ABTS_Workflow start Generate ABTS radical cation (ABTS + potassium persulfate) mix Mix test compound with ABTS radical solution start->mix incubate Incubate (e.g., 6 min) mix->incubate measure Measure absorbance (e.g., 734 nm) incubate->measure calculate Calculate scavenging activity and IC50 measure->calculate

Caption: Workflow of the ABTS radical scavenging assay.

Protocol:

  • The ABTS radical cation (ABTS•+) is generated by reacting ABTS with an oxidizing agent like potassium persulfate.

  • The test compound is added to the ABTS•+ solution.

  • After a short incubation period, the absorbance is measured at approximately 734 nm.

  • The percentage of inhibition of the ABTS•+ radical is calculated, and the IC50 value is determined.

Nitric Oxide (NO) Inhibition Assay for Anti-inflammatory Activity

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in stimulated macrophage cells.

NO_Inhibition_Workflow start Seed macrophage cells (e.g., RAW 264.7) treat Pre-treat with test compound start->treat stimulate Stimulate with LPS treat->stimulate incubate Incubate (24h) stimulate->incubate collect Collect supernatant incubate->collect griess Add Griess reagent to supernatant collect->griess measure Measure absorbance (e.g., 540 nm) griess->measure calculate Calculate NO inhibition and IC50 measure->calculate

Caption: Workflow of the nitric oxide inhibition assay.

Protocol:

  • Macrophage cells (e.g., RAW 264.7) are seeded in a 96-well plate.

  • The cells are pre-treated with various concentrations of the test compound for a short period.

  • The cells are then stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce nitric oxide production.

  • After a 24-hour incubation, the cell culture supernatant is collected.

  • The amount of nitrite (B80452) (a stable product of NO) in the supernatant is quantified using the Griess reagent.

  • The absorbance is measured at approximately 540 nm.

  • The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.

IV. Discussion and Structure-Activity Relationship

The available data, although indirect for this compound, allows for several key observations regarding the structure-activity relationships of these flavonoids.

  • Anticancer Activity: Luteolin, the aglycone of this compound, demonstrates potent anticancer activity against a wide range of cancer cell lines, with IC50 values often in the low micromolar range.[1] Its glycoside, luteolin-7-O-glucoside, also shows activity, though it appears to be less potent than the aglycone in some cases.[1] When compared to the flavonols, luteolin's potency seems comparable to or even greater than quercetin in certain cell lines. The glycosylation in rutin significantly reduces its cytotoxic activity compared to its aglycone, quercetin.[3] This suggests that the free hydroxyl groups on the flavonoid backbone are crucial for anticancer efficacy.

  • Antioxidant Activity: Both luteolin and its glycoside exhibit strong radical scavenging activity.[4][5] The antioxidant capacity of flavonoids is heavily influenced by the number and arrangement of hydroxyl groups. The catechol structure (two adjacent hydroxyl groups) in the B-ring of luteolin and quercetin is a major contributor to their potent antioxidant effects.

  • Anti-inflammatory Activity: Luteolin is a potent inhibitor of nitric oxide production, a key inflammatory mediator.[7] The glycoside form, luteolin-7-O-glucoside, is also active but to a lesser extent.[7] This again highlights the importance of the aglycone structure for this biological activity. The anti-inflammatory effects of these flavonoids are often attributed to their ability to modulate key signaling pathways, such as NF-κB.

NFkB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation iNOS iNOS Nucleus->iNOS Transcription NO Nitric Oxide iNOS->NO Luteolin Luteolin / Luteolin-7-O-glucoside Luteolin->IKK Luteolin->NFkB

Caption: Luteolin's inhibition of the NF-κB signaling pathway.

V. Conclusion

While direct experimental data on the in vitro activity of this compound is currently lacking, the available information for its aglycone, luteolin, and the related glycoside, luteolin-7-O-glucoside, suggests that it likely possesses significant antioxidant, anti-inflammatory, and anticancer properties. The comparative data presented in this guide indicates that the aglycone form of flavonoids often exhibits greater potency in in vitro assays. Further research is warranted to isolate and evaluate this compound to confirm its specific biological activities and to fully understand the influence of its unique disaccharide moiety on its therapeutic potential. This information will be crucial for drug development professionals seeking to leverage the diverse pharmacological activities of flavonoid glycosides.

References

A Comparative Guide to the Spectroscopic Data of Graveobioside A from Diverse Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic data for Graveobioside A, a naturally occurring flavone (B191248) glycoside, isolated from various botanical sources. By presenting detailed experimental protocols and collated spectroscopic data, this document aims to serve as a valuable resource for the identification, characterization, and further development of this promising bioactive compound.

Spectroscopic Data Comparison

While direct comparative studies of this compound from multiple plant sources are limited in publicly available literature, this section provides a baseline of its spectroscopic characteristics. The following table summarizes the reported ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for this compound in DMSO-d₆. Researchers can use this as a reference for comparison with their own experimental data from different sources.

Table 1: ¹H and ¹³C NMR Spectroscopic Data of this compound (in DMSO-d₆)

Position¹³C Chemical Shift (δc) in ppm¹H Chemical Shift (δH) in ppm (J in Hz)
Aglycone (Luteolin)
2164.3
3103.06.85 (s)
4181.8
5161.012.99 (br s)
699.76.40 (s)
7162.8
894.86.79 (s)
9157.0
10105.5
1'121.5
2'115.87.93 (d, J=8.5)
3'145.7
4'149.8
5'116.16.90 (d, J=8.5)
6'119.07.45 (dd, J=8.5, 2.0)
Glucosyl Moiety
1''100.15.09 (d, J=7.3)
2''82.5
3''76.3
4''70.0
5''77.0
6''60.5
Apiosyl Moiety
1'''109.2
2'''76.5
3'''79.5
4'''74.2
5'''64.0

Note: This data is compiled from representative spectra and may show slight variations depending on the specific experimental conditions and the source of the compound.[1]

Experimental Protocols

This section outlines the typical methodologies employed for the isolation, purification, and spectroscopic analysis of this compound from plant materials.

Isolation and Purification of this compound

A general workflow for the extraction and purification of this compound from plant sources such as Capsicum annuum or Centaurea cyanus is depicted below.

cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Plant Material Plant Material Grinding Grinding Plant Material->Grinding Drying Maceration Maceration Grinding->Maceration Powdered Material Filtration Filtration Maceration->Filtration with Methanol (B129727)/Ethanol (B145695) Crude Extract Crude Extract Filtration->Crude Extract Solvent Partitioning Solvent Partitioning Crude Extract->Solvent Partitioning Column Chromatography Column Chromatography Solvent Partitioning->Column Chromatography Fractionation Preparative HPLC Preparative HPLC Column Chromatography->Preparative HPLC Sephadex LH-20 / Silica (B1680970) Gel Pure this compound Pure this compound Preparative HPLC->Pure this compound Reversed-phase C18 Spectroscopic Analysis Spectroscopic Analysis Pure this compound->Spectroscopic Analysis NMR NMR Spectroscopic Analysis->NMR MS MS Spectroscopic Analysis->MS IR IR Spectroscopic Analysis->IR UV-Vis UV-Vis Spectroscopic Analysis->UV-Vis

Figure 1. Experimental workflow for the isolation and analysis of this compound.

Methodology:

  • Extraction: Dried and powdered plant material (e.g., leaves, flowers) is subjected to maceration with a polar solvent such as methanol or ethanol at room temperature. The process is typically repeated multiple times to ensure exhaustive extraction. The resulting extracts are then filtered and concentrated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate, and n-butanol. This compound, being a polar glycoside, is expected to be enriched in the n-butanol fraction.

  • Column Chromatography: The n-butanol fraction is subjected to column chromatography over stationary phases like silica gel or Sephadex LH-20. Elution is performed with a gradient of solvents, for example, from chloroform to methanol, to separate the compounds based on their polarity.

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified using preparative HPLC, often on a reversed-phase C18 column with a mobile phase consisting of a gradient of water and methanol or acetonitrile.

Spectroscopic Analysis

The purified this compound is subjected to various spectroscopic techniques for structural elucidation and confirmation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and 2D-NMR (COSY, HSQC, HMBC) experiments are performed to determine the chemical structure, including the nature and attachment points of the sugar moieties to the luteolin (B72000) aglycone. Samples are typically dissolved in deuterated solvents like DMSO-d₆ or Methanol-d₄.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition of the compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) groups.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to observe the electronic transitions within the molecule, which are characteristic of the flavone chromophore.

Signaling Pathways and Biological Activity

This compound, as a luteolin glycoside, is anticipated to exhibit significant antioxidant and anti-inflammatory properties. While direct studies on this compound are emerging, the signaling pathways modulated by the structurally similar luteolin and its other glycosides provide a strong indication of its potential mechanisms of action.

Antioxidant Activity via the Nrf2/MAPK Pathway

Luteolin and its glycosides have been shown to exert antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a key regulator of the cellular antioxidant response.[2]

This compound This compound MAPK (p38, JNK) MAPK (p38, JNK) This compound->MAPK (p38, JNK) Activates Nrf2 Nrf2 MAPK (p38, JNK)->Nrf2 Phosphorylates ARE Antioxidant Response Element Nrf2->ARE Translocates to nucleus and binds to HO-1 Heme Oxygenase-1 ARE->HO-1 Induces transcription of Antioxidant Enzymes Antioxidant Enzymes ARE->Antioxidant Enzymes Induces transcription of Cellular Protection Cellular Protection HO-1->Cellular Protection Antioxidant Enzymes->Cellular Protection

Figure 2. Proposed antioxidant signaling pathway for this compound.

Experimental Protocol to Investigate Antioxidant Activity:

  • Cell Culture: Human cell lines, such as hepatocytes or macrophages, are cultured under standard conditions.

  • Treatment: Cells are pre-treated with varying concentrations of this compound for a specific duration.

  • Induction of Oxidative Stress: Oxidative stress is induced by exposing the cells to an agent like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (t-BHP).

  • Measurement of Antioxidant Markers:

    • Western Blotting: Analyze the protein expression levels of Nrf2, HO-1, and phosphorylated forms of MAPK (p38, JNK).

    • Quantitative PCR (qPCR): Measure the mRNA levels of Nrf2 and HO-1.

    • Enzyme Activity Assays: Determine the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase.

    • ROS Measurement: Quantify the levels of intracellular reactive oxygen species (ROS) using fluorescent probes.

Anti-inflammatory Activity via the NF-κB/AP-1/PI3K-Akt Pathway

Flavonoid glycosides can mitigate inflammatory responses by inhibiting key pro-inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB), Activator protein-1 (AP-1), and Phosphoinositide 3-kinase (PI3K)/Akt pathways.[3][4]

Inflammatory Stimuli (LPS) Inflammatory Stimuli (LPS) PI3K/Akt PI3K/Akt Inflammatory Stimuli (LPS)->PI3K/Akt This compound This compound This compound->PI3K/Akt Inhibits NF-κB NF-κB This compound->NF-κB Inhibits PI3K/Akt->NF-κB AP-1 AP-1 PI3K/Akt->AP-1 Pro-inflammatory Genes iNOS, COX-2, Cytokines NF-κB->Pro-inflammatory Genes Activate transcription AP-1->Pro-inflammatory Genes Activate transcription Inflammatory Response Inflammatory Response Pro-inflammatory Genes->Inflammatory Response

Figure 3. Proposed anti-inflammatory signaling pathway for this compound.

Experimental Protocol to Investigate Anti-inflammatory Activity:

  • Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are commonly used.

  • Treatment: Cells are pre-treated with this compound before being stimulated with an inflammatory agent like lipopolysaccharide (LPS).

  • Measurement of Inflammatory Markers:

    • Nitric Oxide (NO) Assay: The production of nitric oxide, a key inflammatory mediator, is measured in the cell culture supernatant.

    • ELISA: The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β are quantified.

    • Western Blotting: The expression of iNOS and COX-2 proteins, as well as the phosphorylation status of proteins in the NF-κB, AP-1, and PI3K/Akt pathways, are analyzed.

    • Immunofluorescence: The nuclear translocation of NF-κB is visualized and quantified.

This guide provides a foundational framework for the comparative analysis of this compound from different natural origins. The provided protocols and spectroscopic data serve as a starting point for researchers to build upon, facilitating the consistent and accurate characterization of this valuable natural product.

References

Comparative Guide to the Cross-Validation of Analytical Methods for Graveobioside A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of Graveobioside A, a flavonoid glycoside found in various plant species, notably bell peppers (Capsicum annuum). The selection of an appropriate analytical method is critical for accurate quantification in research, quality control, and pharmacokinetic studies. This document outlines detailed experimental protocols and presents a comparative summary of performance data to aid in method selection and cross-validation.

Quantitative Performance Comparison

The choice between HPLC-UV and LC-MS/MS often depends on the required sensitivity, selectivity, and the complexity of the sample matrix. Below is a summary of typical validation parameters for each method, compiled from validated analytical methods for this compound and structurally related flavonoid glycosides.

Validation ParameterHPLC-UVLC-MS/MS
**Linearity (R²) **≥0.999≥0.997
Limit of Detection (LOD) 0.1 - 1.0 µg/mL0.01 - 0.1 ng/mL
Limit of Quantification (LOQ) 0.5 - 5.0 µg/mL0.05 - 0.5 ng/mL
Accuracy (% Recovery) 95 - 105%90 - 110%
Precision (% RSD) < 5%< 15%
Selectivity GoodExcellent
Matrix Effect Low to ModerateCan be significant, requires internal standards

Experimental Protocols

Detailed methodologies for the extraction and analysis of this compound are provided below. These protocols are based on established methods for flavonoid glycosides in plant matrices.

Extraction of this compound from Plant Material

This protocol is suitable for the extraction of this compound from bell pepper leaves and other plant tissues.

Materials:

  • Dried and powdered plant material

  • 70% Methanol (HPLC grade)

  • Ultrasonic bath

  • Centrifuge

  • 0.22 µm syringe filters

Procedure:

  • Weigh 1.0 g of the dried, powdered plant material into a centrifuge tube.

  • Add 20 mL of 70% methanol.

  • Sonicate in an ultrasonic bath for 30 minutes at room temperature.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Collect the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter prior to injection into the HPLC or LC-MS/MS system.

HPLC-UV Method

This method is suitable for the routine quantification of this compound in moderately complex matrices.

  • Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 15% B

    • 5-20 min: 15-30% B

    • 20-25 min: 30-50% B

    • 25-30 min: 50-15% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 340 nm

  • Injection Volume: 10 µL

LC-MS/MS Method

This method offers high sensitivity and selectivity, making it ideal for the analysis of this compound in complex biological matrices or when low detection limits are required.

  • Instrumentation: Liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-8 min: 10-40% B

    • 8-10 min: 40-90% B

    • 10-12 min: 90% B

    • 12-12.1 min: 90-10% B

    • 12.1-15 min: 10% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Analyte: this compound

    • Precursor Ion (m/z): 579.1

    • Product Ion (m/z): 285.1 (Quantifier), 151.0 (Qualifier)

    • Collision Energy: Optimized for the specific instrument.

  • Injection Volume: 5 µL

Visualizing the Cross-Validation Workflow

A systematic workflow is essential for the successful cross-validation of analytical methods. This ensures that the methods are reliable and produce comparable results.

cluster_prep Sample Preparation cluster_hplc HPLC-UV Analysis cluster_lcms LC-MS/MS Analysis cluster_validation Method Validation & Comparison Sample Plant Material Sample Extraction Extraction of this compound Sample->Extraction Filtration Filtration Extraction->Filtration HPLC_Analysis HPLC Separation (C18 Column, Gradient Elution) Filtration->HPLC_Analysis Inject LCMS_Analysis LC Separation (C18 Column, Gradient Elution) Filtration->LCMS_Analysis Inject UV_Detection UV Detection (340 nm) HPLC_Analysis->UV_Detection HPLC_Quant Quantification (External Standard) UV_Detection->HPLC_Quant Validation Validation Parameters (Linearity, Accuracy, Precision, LOD, LOQ) HPLC_Quant->Validation MSMS_Detection MS/MS Detection (MRM Mode) LCMS_Analysis->MSMS_Detection LCMS_Quant Quantification (Internal Standard) MSMS_Detection->LCMS_Quant LCMS_Quant->Validation Comparison Comparative Data Analysis Validation->Comparison Phenylalanine Phenylalanine CinnamicAcid Cinnamic Acid Phenylalanine->CinnamicAcid PAL pCoumaroylCoA p-Coumaroyl-CoA CinnamicAcid->pCoumaroylCoA C4H, 4CL Chalcone Chalcone pCoumaroylCoA->Chalcone CHS Flavanone Flavanone Chalcone->Flavanone CHI Flavone Flavone (Luteolin) Flavanone->Flavone FNS GraveobiosideA This compound Flavone->GraveobiosideA Glycosyltransferases Stress Environmental Stressors (UV, Salinity) Stress->Phenylalanine Stress->Chalcone

A Guide to Standardizing Graveobioside A Analysis for Enhanced Inter-laboratory Comparability

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Graveobioside A, a flavonoid glycoside found in various plant species, has garnered interest for its potential biological activities. As research into this compound intensifies, the need for consistent and comparable analytical data across different laboratories becomes paramount. Currently, a lack of standardized methods for the analysis of this compound hinders direct comparison of results from various studies. This guide proposes a standardized analytical workflow based on High-Performance Liquid Chromatography (HPLC), a widely used technique for the quantification of flavonoids.[1][2][3][4] By providing a detailed experimental protocol and clear data presentation formats, this document aims to facilitate greater consistency in this compound analysis, thereby enabling more reliable inter-laboratory comparisons in the future. While direct inter-laboratory comparison data for this compound is not yet readily available in published literature, establishing a standardized method is the first critical step towards generating such valuable comparative datasets.

Proposed Standardized Analytical Method: HPLC-UV

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a robust and widely accessible method for the quantification of flavonoids like this compound. The following sections detail a proposed standardized protocol synthesized from established methods for flavonoid analysis.

Data Presentation: Standardized HPLC Method Parameters

To ensure consistency, the following tables summarize the proposed standardized parameters for the analysis of this compound.

Table 1: Sample Preparation Protocol

StepParameterDescription
1Sample ExtractionMaceration or ultrasonication of dried plant material with 70% ethanol (B145695).
2Extraction Ratio1:10 (sample weight in g : solvent volume in mL).
3Extraction Time30 minutes for ultrasonication; 24 hours for maceration.
4FiltrationFilter the extract through a 0.45 µm syringe filter prior to HPLC injection.
5Standard PreparationPrepare a stock solution of this compound standard in methanol (B129727) and create a series of dilutions for the calibration curve.

Table 2: HPLC Operating Conditions

ParameterSpecification
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 10% B; 5-20 min: 10-30% B; 20-30 min: 30-50% B; 30-35 min: 50-10% B; 35-40 min: 10% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 340 nm

Experimental Protocols

Sample Preparation
  • Weigh approximately 1 g of dried, powdered plant material.

  • Add 10 mL of 70% ethanol to the plant material.

  • Extract the sample using either ultrasonication for 30 minutes or maceration for 24 hours at room temperature.

  • Centrifuge the extract at 3000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

Standard Solution Preparation
  • Accurately weigh 1 mg of this compound reference standard and dissolve it in 10 mL of methanol to obtain a stock solution of 100 µg/mL.

  • Perform serial dilutions of the stock solution with methanol to prepare working standard solutions with concentrations of 50, 25, 12.5, 6.25, and 3.125 µg/mL.

  • Filter the standard solutions through a 0.45 µm syringe filter.

HPLC Analysis
  • Set up the HPLC system according to the parameters outlined in Table 2.

  • Inject 10 µL of each standard solution to construct a calibration curve.

  • Inject 10 µL of the prepared sample solution.

  • Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.

  • Quantify the amount of this compound in the sample using the calibration curve.

Workflow and Pathway Diagrams

To visually represent the analytical process, the following diagrams have been created using the DOT language.

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Dried Plant Material weigh Weigh Sample start->weigh extract Solvent Extraction (70% Ethanol) weigh->extract filter Filter (0.45 µm) extract->filter hplc_vial Transfer to HPLC Vial filter->hplc_vial inject Inject into HPLC hplc_vial->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (340 nm) separate->detect data Data Acquisition detect->data identify Peak Identification data->identify quantify Quantification (Calibration Curve) identify->quantify report Report Results quantify->report

Caption: Experimental workflow for this compound analysis.

References

Graveobioside A vs. Synthetic Antioxidants: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant efficacy of Graveobioside A, a naturally occurring flavonoid glycoside, against common synthetic antioxidants. Due to the limited availability of direct antioxidant activity data for isolated this compound, this guide incorporates data from extracts of Apium graveolens (celery), a known source of this compound, and related flavonoid glycosides like apiin, to provide a preliminary assessment of its potential. This information is juxtaposed with the established performance of synthetic antioxidants such as Butylated Hydroxyanisole (BHA) and Butylated Hydroxytoluene (BHT), supported by experimental data from various in vitro antioxidant assays.

Introduction to this compound and Synthetic Antioxidants

This compound is a flavonoid glycoside found in plants such as celery (Apium graveolens)[1][2]. Flavonoids, a broad class of plant secondary metabolites, are recognized for their antioxidant properties, which are attributed to their ability to scavenge free radicals and chelate metal ions. The antioxidant capacity of flavonoids is a subject of growing interest for its potential applications in mitigating oxidative stress-related diseases.

Synthetic antioxidants, including BHA and BHT, are widely used as preservatives in the food, pharmaceutical, and cosmetic industries to prevent oxidative degradation. Their efficacy is well-documented, but concerns over their safety have prompted research into natural alternatives. This guide aims to provide a data-driven comparison to aid researchers in evaluating the potential of this compound as a natural antioxidant.

Quantitative Comparison of Antioxidant Efficacy

The following table summarizes the 50% inhibitory concentration (IC50) values obtained from 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. A lower IC50 value indicates a higher antioxidant potency. It is crucial to note that the data for this compound is inferred from extracts and related compounds, and direct comparisons should be made with caution due to variations in experimental conditions across different studies.

AntioxidantAssayIC50 Value (µg/mL)Source(s)
Natural Antioxidants
Apiin (from Celery)DPPH68.0[3]
Apium graveolens Seed ExtractDPPH2310[4]
Apium graveolens Aqueous ExtractDPPH930.8[5]
Apium graveolens Aqueous ExtractABTS34.52[5]
Synthetic Antioxidants
Butylated Hydroxyanisole (BHA)DPPH112.05[6]
Butylated Hydroxytoluene (BHT)DPPH36.0 - 202.35[6][7]
Standard Controls
Ascorbic AcidDPPH3.37 - 6.1[8]
TroloxDPPH3.77[4]

Antioxidant Signaling Pathway

The antioxidant mechanism of flavonoids like this compound involves the donation of a hydrogen atom from their hydroxyl groups to free radicals, thereby neutralizing them and terminating the oxidative chain reaction.

Antioxidant_Mechanism cluster_0 Cellular Environment cluster_1 Antioxidant Intervention Free_Radical Free Radical (R•) Molecule Cellular Molecule Free_Radical->Molecule Oxidative Damage Neutralized_Radical Neutralized Radical (RH) Oxidized_Molecule Oxidized Molecule (Molecule-R) Graveobioside_A This compound (Flavonoid-OH) Graveobioside_A->Free_Radical Radical Scavenging Flavonoid_Radical Flavonoid Radical (Flavonoid-O•)

Caption: Antioxidant mechanism of this compound via free radical scavenging.

Experimental Protocols

Detailed methodologies for the key antioxidant assays cited in this guide are provided below. These protocols are standardized to allow for reproducible and comparable results.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Methodology:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol (B129727).

    • Prepare stock solutions of the test compounds (this compound, BHA, BHT, and standards) in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a series of dilutions of the test compounds from the stock solutions.

  • Assay Procedure:

    • Add 1.0 mL of the DPPH solution to 3.0 mL of the test compound solution at different concentrations.

    • Vortex the mixture and incubate for 30 minutes in the dark at room temperature.

    • Measure the absorbance at 517 nm using a spectrophotometer.

    • A control is prepared using the solvent instead of the test compound.

  • Data Analysis:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.

Methodology:

  • Reagent Preparation:

    • Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is left to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•+ solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare stock solutions and serial dilutions of the test compounds.

  • Assay Procedure:

    • Add 20 µL of the test compound solution to 2.0 mL of the diluted ABTS•+ solution.

    • Mix and allow the reaction to proceed for 6 minutes.

    • Measure the absorbance at 734 nm.

    • A control is prepared using the solvent instead of the test compound.

  • Data Analysis:

    • The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.

    • The IC50 value is determined from the plot of percentage inhibition versus concentration.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.

Methodology:

  • Reagent Preparation:

    • Prepare the FRAP reagent by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent should be freshly prepared and warmed to 37°C before use.

    • Prepare a standard curve using known concentrations of FeSO₄·7H₂O.

    • Prepare solutions of the test compounds.

  • Assay Procedure:

    • Add 20 µL of the test compound solution to 150 µL of the FRAP reagent.

    • Incubate the mixture at 37°C for 4 minutes.

    • Measure the absorbance at 593 nm.

  • Data Analysis:

    • The antioxidant capacity is determined from the standard curve and expressed as ferric reducing ability in µM Fe(II) equivalents.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for evaluating the antioxidant efficacy of a test compound using the described in vitro assays.

Experimental_Workflow Start Start: Compound Preparation Preparation Prepare Stock Solutions (this compound, BHA, BHT, Standards) Start->Preparation Serial_Dilution Perform Serial Dilutions Preparation->Serial_Dilution Assay_Selection Select Antioxidant Assay(s) Serial_Dilution->Assay_Selection DPPH DPPH Assay Assay_Selection->DPPH ABTS ABTS Assay Assay_Selection->ABTS FRAP FRAP Assay Assay_Selection->FRAP Incubation Incubation DPPH->Incubation ABTS->Incubation FRAP->Incubation Measurement Spectrophotometric Measurement Incubation->Measurement Data_Analysis Data Analysis (% Inhibition, IC50, FRAP value) Measurement->Data_Analysis Comparison Comparative Analysis Data_Analysis->Comparison End End: Efficacy Report Comparison->End

Caption: General workflow for in vitro antioxidant efficacy testing.

Conclusion

The available data suggests that extracts containing this compound and related flavonoid glycosides possess notable antioxidant activity. The ABTS assay of an Apium graveolens aqueous extract showed a high potency, comparable to synthetic antioxidants. However, the DPPH assay results for the extracts were less potent than the synthetic standards. It is important to reiterate that these are indirect comparisons, and the efficacy of pure this compound may differ. The synthetic antioxidants BHA and BHT consistently demonstrate strong antioxidant capabilities across various studies.

Further research is required to isolate and evaluate the antioxidant efficacy of pure this compound to establish a direct and definitive comparison with synthetic counterparts. The experimental protocols and comparative data presented in this guide provide a foundational framework for such future investigations.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Graveobioside A

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Graveobioside A was not located. The following guidance is based on general laboratory safety protocols for handling glycosides and compounds with unknown toxicological properties. Researchers should handle this compound with caution and adhere to their institution's safety policies.

Operational Plan: Safe Handling of this compound

This section provides a step-by-step guide for the safe handling of this compound from receipt to experimental use.

All personnel handling this compound must be trained in general laboratory safety and chemical handling procedures.

StepProcedurePersonal Protective Equipment (PPE)
1. Receiving Inspect the package for any signs of damage or leakage upon arrival. If compromised, do not open and follow institutional protocols for hazardous material incidents.Nitrile gloves
2. Inventory Log the compound into the chemical inventory system. Note the date of receipt and assigned storage location.Nitrile gloves
3. Storage Store this compound in a tightly sealed, light-resistant container.[1][2] For long-term storage, maintain at -80°C (stable for up to 6 months).[1][2] For short-term storage, -20°C is suitable for up to 1 month.[1][2] Always protect from light.[1]Nitrile gloves

Preparation of stock solutions should be conducted in a designated area, preferably within a chemical fume hood or a Class II Biosafety Cabinet (BSC) to minimize inhalation exposure.[3]

StepProcedurePersonal Protective Equipment (PPE)
1. Pre-Use Check Allow the container to equilibrate to room temperature before opening to prevent condensation.Safety goggles, lab coat, double gloves (nitrile)[4][5]
2. Weighing Weigh the desired amount of this compound powder in a chemical fume hood. Use anti-static weighing paper or a tared container.Safety goggles, lab coat, double gloves (nitrile), N95 respirator[4]
3. Solubilization Add the appropriate solvent (e.g., DMSO, PEG300, Tween-80, Saline, Corn Oil) as per the experimental protocol.[1] If precipitation occurs, sonication or gentle heating may be used to aid dissolution.[1]Safety goggles, lab coat, double gloves (nitrile)
4. Aliquoting & Storage Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.[2] Label each aliquot clearly with the compound name, concentration, date, and solvent. Store at -80°C or -20°C as appropriate.[1][2]Safety goggles, lab coat, double gloves (nitrile)

Personal Protective Equipment (PPE) Summary

The following table summarizes the recommended PPE for handling this compound. The use of PPE is the final barrier to exposure and should be used in conjunction with engineering controls like fume hoods.[4]

PPE CategorySpecificationRationale
Hand Protection Double gloving with powder-free nitrile gloves.[4][5]Protects against skin contact and absorption. Double gloving is recommended for handling potentially hazardous compounds.[4][5]
Eye Protection Chemical splash goggles.[6]Protects eyes from splashes of powder or solutions.[6]
Body Protection A disposable gown with a solid front, long sleeves, and tight-fitting cuffs.[5]Prevents contamination of personal clothing.[5]
Respiratory Protection An N95 or higher-rated respirator should be used when handling the powder outside of a fume hood.[4]Minimizes the risk of inhaling fine particles.[4] Surgical masks do not offer adequate protection.[3][4]

Disposal Plan

All waste contaminated with this compound must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.

Waste TypeDisposal Procedure
Solid Waste Contaminated PPE (gloves, gowns, etc.), weighing paper, and empty vials should be collected in a designated, labeled hazardous waste bag.
Liquid Waste Unused or waste solutions containing this compound should be collected in a sealed, properly labeled hazardous waste container.
Sharps Waste Contaminated needles and syringes should be disposed of in a designated sharps container for hazardous chemical waste.

Experimental Workflow and Safety Protocols

The following diagram illustrates the key stages of handling this compound, incorporating the necessary safety measures at each step.

G Safe Handling and Disposal Workflow for this compound cluster_receiving Receiving and Storage cluster_preparation Solution Preparation (in Fume Hood) cluster_experiment Experimental Use cluster_disposal Waste Disposal receiving 1. Receive and Inspect Package storage 2. Log and Store at -20°C or -80°C receiving->storage If package is intact weighing 3. Weigh Powder storage->weighing dissolving 4. Dissolve in Solvent weighing->dissolving ppe_node Required PPE: - Double Gloves - Lab Coat/Gown - Safety Goggles - N95 Respirator (for powder) weighing->ppe_node aliquoting 5. Aliquot and Store dissolving->aliquoting experiment 6. Conduct Experiment aliquoting->experiment solid_waste 7a. Solid Waste (PPE, Vials) experiment->solid_waste liquid_waste 7b. Liquid Waste (Solutions) experiment->liquid_waste

Caption: Workflow for the safe handling and disposal of this compound.

References

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